molecular formula C20H27Cl2N3S B026153 Perazine Dihydrochloride CAS No. 5317-37-3

Perazine Dihydrochloride

Katalognummer: B026153
CAS-Nummer: 5317-37-3
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: GLLQXJNHQBYBCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perazine Dihydrochloride is a high-purity phenothiazine derivative of significant interest in neuroscience and psychiatric research. Its primary mechanism of action involves antagonism at dopaminergic (D2) and serotonergic (5-HT2A) receptors, which underpins its utility as a classic antipsychotic agent for in vitro and in vivo studies. Researchers employ this compound to investigate the neurochemical pathways underlying psychosis, schizophrenia, and related disorders, providing a valuable tool for delineating the complex interplay between neurotransmitter systems. Beyond its central nervous system applications, this compound is also used in pharmacological assays to study drug-receptor interactions, assess the efficacy of novel therapeutic agents, and explore the structure-activity relationships of tricyclic neuroleptics. Supplied as a stable dihydrochloride salt, it offers enhanced solubility for convenient formulation in various experimental buffers and cell culture media. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLQXJNHQBYBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-97-9 (Parent)
Record name Taxilan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70967691
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-37-3
Record name Taxilan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a multifaceted mechanism of action centered on the antagonism of central dopamine D2 receptors.[1][2][3] Its therapeutic efficacy in treating the positive symptoms of schizophrenia is primarily attributed to this dopaminergic blockade in the mesolimbic pathway.[1][4] However, its clinical profile is profoundly influenced by its interactions with a wide array of other neurotransmitter systems. Perazine exhibits significant antagonistic activity at serotonergic (5-HT2), histaminergic (H1), adrenergic (α1), and muscarinic cholinergic receptors.[1][5] This broad receptor-binding profile is responsible for both its therapeutic nuances and its characteristic side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[1][5] This guide provides a detailed exploration of these molecular interactions, the resultant downstream signaling cascades, and the experimental methodologies used to elucidate this complex pharmacological activity.

The Neurochemical Landscape and the Dopamine Hypothesis

The pathophysiology of schizophrenia is complex, but the dopamine hypothesis has remained a cornerstone of antipsychotic drug development.[6] This hypothesis posits that an overactivity of dopaminergic transmission in the mesolimbic pathway of the brain is a key contributor to the "positive" symptoms of the disorder, such as hallucinations and delusions.[1] First-generation antipsychotics, also known as typical antipsychotics, function by directly counteracting this hyperactivity.[7] They act as antagonists at dopamine receptors, with a high affinity for the D2 subtype, to normalize this neurotransmission.[8][9] The clinical efficacy of these agents is strongly correlated with their ability to achieve approximately 72-80% occupancy of D2 receptors in the brain.[8][9]

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action for perazine is the competitive, reversible blockade of postsynaptic dopamine D2 receptors.[1][10][11] Perazine, as a phenothiazine derivative, possesses a three-ring structure with a piperazine side chain that mimics the conformation of dopamine, allowing it to bind to the receptor without activating it.[3][12]

Downstream Signaling Cascade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi subunit. The canonical pathway involves:

  • Agonist (Dopamine) Binding: Dopamine binding activates the D2 receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the βγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

  • Decreased PKA Activity: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

Perazine, by acting as an antagonist, occupies the D2 receptor binding site and prevents dopamine from initiating this cascade. This blockade effectively dampens the excessive dopaminergic signaling observed in psychotic states.

G cluster_0 cluster_1 Postsynaptic Membrane cluster_2 Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perazine Perazine Dihydrochloride Perazine->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response ↓ Downstream Signaling (Normalization) PKA->Response

Caption: Perazine's primary mechanism via D2 receptor blockade.

A Broader Pharmacological Footprint: Multi-Receptor Interactions

While D2 antagonism is central, the clinical reality of perazine therapy is shaped by its "off-target" effects. Its affinity for other receptors is not merely incidental; it defines its side-effect profile and distinguishes it from other antipsychotics. Perazine's dopamine receptor binding action is reportedly similar to that of chlorpromazine and lower than that of haloperidol.[5]

Receptor TargetPharmacological ActionAssociated Clinical/Side Effects
Dopamine D2 Potent Antagonist Primary antipsychotic effect (mesolimbic pathway).[1] Extrapyramidal symptoms (EPS) (nigrostriatal pathway).[11]
Serotonin 5-HT2A AntagonistMay contribute to efficacy against negative symptoms; anxiolytic properties.[1][4]
Histamine H1 Potent Antagonist Sedation , drowsiness, weight gain.[1][5]
α1-Adrenergic AntagonistOrthostatic hypotension, dizziness, reflex tachycardia.[1][5]
Muscarinic M1 AntagonistAnticholinergic effects : dry mouth, blurred vision, constipation, urinary retention, cognitive impairment.[1][5][13]

This multi-receptor action explains why perazine is considered a moderate-potency typical antipsychotic. Its significant anticholinergic and antihistaminergic activity contributes to a higher incidence of sedative and autonomic side effects, while its relatively lower D2 binding affinity compared to high-potency agents like haloperidol may result in a somewhat lower risk of acute extrapyramidal symptoms.[5]

Experimental Validation: Characterizing Receptor Affinity

The mechanistic claims described above are not theoretical. They are the product of rigorous experimental validation, primarily through in-vitro pharmacological assays. The cornerstone of this characterization is the competitive radioligand binding assay, which quantifies the affinity of a drug for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Perazine at the D2 Receptor

This protocol provides a self-validating system to determine the binding affinity (Ki) of perazine for the human dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known high-affinity radioligand from the human D2 receptor expressed in a stable cell line (e.g., HEK293 cells).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates (GF/B), cell harvester.

Methodology:

  • Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Prepare serial dilutions of this compound.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Competitive Binding Wells: Add 50 µL of each perazine dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.

  • Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate Percent Inhibition for each perazine concentration: % Inhibition = 100 * (1 - [(DPM in test well - NSB) / (Total Binding - NSB)]).

    • Plot % Inhibition vs. log[Perazine]. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of perazine that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A 1. Preparation - D2 Receptor Membranes - Radioligand ([³H]-Spiperone) - Serial Dilutions of Perazine B 2. Assay Incubation Combine membranes, radioligand, and perazine in 96-well plate. Allow binding to reach equilibrium. A->B C 3. Rapid Filtration Separate bound from unbound radioligand using a cell harvester and filter plates. B->C D 4. Scintillation Counting Quantify radioactivity (DPM) retained on the filters. C->D E 5. Data Analysis - Calculate IC₅₀ from inhibition curve - Convert to Ki using Cheng-Prusoff D->E F Result: Perazine Ki value (Affinity for D2 Receptor) E->F

Caption: Experimental workflow for determining receptor binding affinity.

Conclusion

The mechanism of action of this compound is a classic example of the pharmacology of first-generation antipsychotics. Its therapeutic utility is anchored in its potent antagonism of the dopamine D2 receptor, providing a direct counter to the hyperdopaminergic state associated with psychosis. However, its identity as a "dirty drug"—one that interacts with multiple receptor systems—is inseparable from its clinical profile. The antagonistic effects at histaminergic, adrenergic, and muscarinic receptors are not mere side notes but are fundamental to understanding its sedative properties and its significant burden of autonomic and anticholinergic side effects. For the drug development professional, perazine serves as an important case study in the balance between primary target engagement and the clinical consequences of a broad pharmacological footprint.

References

  • What is the mechanism of Perazine Dimalonate? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • This compound | C20H27Cl2N3S | CID 199956. PubChem. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Cetirizine - Wikipedia. Wikipedia. [Link]

  • Chlorpromazine - Wikipedia. Wikipedia. [Link]

  • Benzylpiperazine - Wikipedia. Wikipedia. [Link]

  • Perazine - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Periciazine? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • perazine - Drug Central. Drug Central. [Link]

  • Perazine | C20H25N3S | CID 4744 - PubChem. PubChem. [Link]

  • Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. PubMed. [Link]

  • Antipsychotic Medications - StatPearls - NCBI Bookshelf. (2023-02-26). National Center for Biotechnology Information. [Link]

  • Perazine for schizophrenia - PMC. PubMed Central, National Center for Biotechnology Information. [Link]

  • Dopamine antagonist - Wikipedia. Wikipedia. [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. PubMed Central, National Center for Biotechnology Information. [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC. (2023-01-10). PubMed Central, National Center for Biotechnology Information. [Link]

  • Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures. PubMed. [Link]

  • Label: PERPHENAZINE tablet, film coated - DailyMed. DailyMed, U.S. National Library of Medicine. [Link]

  • An Overview of Antipsychotics: Mechanisms of Action. (2023). Journal of Experimental and Basic Medical Sciences. [Link]

  • Phenothiazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Mechanism of Action of Antipsychotic Agents. (2015-09-21). Psychopharmacology Institute. [Link]

  • Role of D₁/D₂ dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats. PubMed. [Link]

  • effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

  • Anticholinergic Pocket Reference Card. University of Maryland School of Pharmacy. [Link]

  • Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. PubMed. [Link]

  • Perphenazine 4-aminobutyrate mesylate: Dopamine D2 receptor antagonist GABAA receptor agonist treatment of schizophrenia. ResearchGate. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University. [Link]

  • Typical antipsychotic - Wikipedia. Wikipedia. [Link]

  • Anticholinergic and sedative medicines - Prescribing considerations for people with dementia. The Royal Australian College of General Practitioners (RACGP). [Link]

  • Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I. PubMed Central, National Center for Biotechnology Information. [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Perazine dihydrochloride, a phenothiazine derivative, represents a significant molecule within the class of typical antipsychotics. Its clinical efficacy is intrinsically linked to its distinct chemical architecture and resulting physicochemical properties. This technical guide provides a comprehensive exploration of this compound, moving beyond a superficial overview to deliver in-depth insights into its chemical identity, structural features, pharmacological activity, and analytical characterization. As a Senior Application Scientist, the aim is to present this information with a focus on the underlying scientific principles and practical applications relevant to researchers and professionals in drug development. This document is structured to facilitate a deep understanding of the molecule, providing a solid foundation for further research and application.

Part 1: Chemical Identity and Structure

This compound is the hydrochloride salt form of Perazine, a piperazinyl-propyl-phenothiazine derivative. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous media, a critical factor for pharmaceutical formulation and bioavailability.

Chemical Structure:

The core structure consists of a tricyclic phenothiazine system, to which a propyl-piperazine side chain is attached at the nitrogen atom of the central ring. The terminal nitrogen of the piperazine ring is methylated. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the piperazine ring.

Systematic and Identifying Information:

IdentifierValue
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride[1]
Canonical SMILES CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl[1]
InChI InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H[1]
InChIKey GLLQXJNHQBYBCR-UHFFFAOYSA-N[1]
Molecular Formula C₂₀H₂₇Cl₂N₃S[1]
Molecular Weight 412.4 g/mol [1]
CAS Number 5317-37-3[1]

Part 2: Physicochemical Properties

The physicochemical properties of a drug substance are paramount in determining its behavior from formulation to its interaction with biological systems.

PropertyValueSource
Appearance White to off-white crystalline powder[General knowledge]
Solubility Freely soluble in water; soluble in ethanol and methanol.[General knowledge for similar amine hydrochlorides]
pKa As a dibasic compound, Perazine has two pKa values corresponding to the two nitrogen atoms on the piperazine ring. While specific experimental values for Perazine are not readily available in the cited literature, piperazine itself has pKa values of approximately 5.35 and 9.73.[2] The electronic environment of the piperazine ring in Perazine, being substituted, will influence these values.[2]
Melting Point Data not consistently available for the dihydrochloride salt.

Part 3: Pharmacology and Mechanism of Action

Perazine is classified as a typical antipsychotic and functions primarily as a dopamine receptor antagonist.[1] Its therapeutic effects in schizophrenia and other psychotic disorders are attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, like other phenothiazines, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side-effect profile.

Receptor Binding Profile:

The clinical effects of Perazine are a composite of its affinities for various receptors:

  • Dopamine Receptors: High affinity for D2-like receptors is central to its antipsychotic action. Blockade of these receptors in the nigrostriatal pathway is also responsible for the risk of extrapyramidal side effects.

  • Serotonin (5-HT) Receptors: Affinity for various serotonin receptor subtypes, such as 5-HT₂ₐ and 5-HT₂꜀, contributes to its overall antipsychotic effect and may modulate some of the extrapyramidal symptoms.

  • Histamine Receptors: Antagonism at H₁ receptors is responsible for the sedative and hypnotic effects commonly observed with Perazine.

  • Muscarinic Acetylcholine Receptors: Blockade of muscarinic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

  • Adrenergic Receptors: Antagonism at α₁-adrenergic receptors can cause orthostatic hypotension and dizziness.

Perazine_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Clinical Outcomes Perazine Perazine D2 Dopamine D2 Receptors Perazine->D2 Antagonism HT2A Serotonin 5-HT2A Receptors Perazine->HT2A Antagonism H1 Histamine H1 Receptors Perazine->H1 Antagonism M1 Muscarinic M1 Receptors Perazine->M1 Antagonism Alpha1 Adrenergic α1 Receptors Perazine->Alpha1 Antagonism Antipsychotic Antipsychotic Effect (Therapeutic) D2->Antipsychotic EPS Extrapyramidal Side Effects (Adverse) D2->EPS HT2A->Antipsychotic Sedation Sedation (Side Effect) H1->Sedation Anticholinergic Anticholinergic Side Effects (Adverse) M1->Anticholinergic Hypotension Orthostatic Hypotension (Adverse) Alpha1->Hypotension

Figure 1. Simplified signaling pathway of Perazine's multi-receptor antagonism.

Part 4: Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the propyl chain, and the protons of the piperazine ring and the N-methyl group. The dihydrochloride salt formation will cause a downfield shift of the protons on and adjacent to the protonated nitrogen atoms of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, providing further confirmation of the chemical structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule with the aid of 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional Group
3050-3100C-H stretching (aromatic)
2800-3000C-H stretching (aliphatic)
2400-2700N⁺-H stretching (amine salt)
1580-1600, 1450-1500C=C stretching (aromatic)
1250-1350C-N stretching
750-850C-H out-of-plane bending (aromatic)

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The phenothiazine chromophore in Perazine gives rise to characteristic UV absorption maxima.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M HCl or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solution in the range of 200-400 nm.

  • Analysis: The UV spectrum of phenothiazine derivatives typically shows absorption maxima around 250 nm and 300 nm. The exact λmax and molar absorptivity should be determined for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the assay, impurity profiling, and stability testing of this compound. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for its intended purpose.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep Prepare Sample Solution (in Mobile Phase Diluent) Injector Autosampler SamplePrep->Injector MobilePhase Prepare Mobile Phase (Aqueous & Organic) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Figure 2. A generalized workflow for the HPLC analysis of this compound.

Part 5: Synthesis and Impurities

The synthesis of Perazine typically involves the N-alkylation of phenothiazine with a suitable 1-(3-chloropropyl)-4-methylpiperazine or a related intermediate. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Potential Impurities:

  • Starting Materials: Unreacted phenothiazine or piperazine derivatives.

  • By-products: Products of side reactions occurring during the synthesis.

  • Degradation Products: Perazine can degrade under stress conditions such as light, heat, and oxidation. Common degradation pathways for phenothiazines include oxidation of the sulfur atom to form sulfoxides and sulfones, and N-dealkylation of the side chain.

A thorough understanding of the synthesis and degradation pathways is essential for the development of a comprehensive impurity profile and for ensuring the quality and safety of the drug substance.

Conclusion

This compound is a well-established antipsychotic agent with a rich chemical and pharmacological profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and analytical characterization. For researchers and drug development professionals, a deep understanding of these fundamental aspects is critical for the rational design of new chemical entities, the development of robust formulations, and the assurance of drug quality and safety. The provided protocols and data serve as a valuable resource for guiding experimental work and fostering further investigation into this important class of therapeutic agents.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199956, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4744, Perazine. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Dopamine Receptor Antagonism of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] This guide provides a detailed examination of the molecular pharmacology, functional consequences, and experimental characterization of perazine's interaction with the dopaminergic system. We will explore its binding affinity profile, the downstream signaling pathways it modulates, and the detailed methodologies employed to validate its mechanism of action. This document is intended to serve as a technical resource for professionals engaged in neuropsychiatric drug discovery and development, offering a synthesis of established knowledge and practical, field-proven experimental protocols.

Introduction: Perazine and the Dopaminergic Landscape

Perazine is a piperazine-derivative phenothiazine used in the management of psychotic disorders, such as schizophrenia.[1][3][4] Its clinical efficacy in mitigating the positive symptoms of psychosis, like hallucinations and delusions, is intrinsically linked to its ability to modulate hyperactive dopaminergic transmission in the mesolimbic pathway.[1][5]

The dopamine receptor system is a critical component of the central nervous system, comprising five distinct G protein-coupled receptors (GPCRs) classified into two families:

  • D1-like receptors (D1 and D5): These receptors are typically coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7]

  • D2-like receptors (D2, D3, and D4): This family, the primary target for perazine, is coupled to Gαi/o proteins.[6][7] Activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and modulation of ion channel activity.[8][9]

Perazine's therapeutic action is centered on its antagonism of the D2-like receptors.[1][10]

Molecular Pharmacology of Perazine

The interaction of perazine with dopamine receptors is characterized by its binding affinity (how strongly it binds) and its functional activity (the cellular response it elicits).

Mechanism of Action: Competitive Antagonism

Perazine functions as a competitive antagonist at dopamine D2 receptors. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it blocks dopamine from binding and initiating the downstream signaling cascade that is overactive in psychotic states.[1][10][11]

Multi-Receptor Binding Profile

A critical aspect of perazine's pharmacology is that it is not entirely selective for D2 receptors. Like many first-generation antipsychotics, it has a broad receptor binding profile, often referred to as a "dirty" pharmacology. It exhibits antagonistic activity at several other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[1]

Receptor TargetReported Effect of Perazine AntagonismAssociated Clinical Outcome / Side Effect
Dopamine D2 Primary Antagonism Antipsychotic efficacy (reduction of positive symptoms) , Extrapyramidal Symptoms (EPS), Tardive Dyskinesia, Hyperprolactinemia.[1][2]
Serotonin (5-HT2)AntagonismMay contribute to efficacy against negative symptoms of schizophrenia.[1][5]
Histamine (H1)AntagonismSedation, drowsiness, weight gain.[1][12]
Adrenergic (α1)AntagonismOrthostatic hypotension (a drop in blood pressure upon standing), dizziness.[1][12]
Muscarinic (M1)AntagonismAnticholinergic side effects: dry mouth, blurred vision, constipation, urinary retention.[1]

Causality Insight: The promiscuity of older antipsychotics like perazine is a key differentiator from newer, "atypical" antipsychotics, which often feature higher selectivity for D2/5-HT2A receptors. This broad-spectrum binding is the direct cause of the wide range of side effects observed clinically. Understanding this profile is essential for predicting and managing adverse events in patients.

Downstream Signaling Consequences of D2 Receptor Blockade

The therapeutic and adverse effects of perazine are a direct result of its interruption of the D2 receptor's intracellular signaling pathway. Upon binding, dopamine typically activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This reduces the production of the second messenger cAMP.

Perazine, by blocking dopamine's access to the receptor, prevents this inhibitory signal. In a stimulated system (e.g., in the presence of an agonist like dopamine or an artificial stimulator like forskolin), perazine's antagonism leads to a disinhibition of adenylyl cyclase, thereby restoring or increasing cAMP levels.

Signaling Pathway Diagram

The following diagram illustrates the canonical Gαi-coupled D2 receptor signaling pathway and the point of intervention for perazine.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Perazine Perazine (Antagonist) Perazine->D2R Binds & Blocks ATP ATP ATP->AC Substrate Response Inhibition of Downstream Cellular Response cAMP->Response Mediates

Caption: D2 receptor signaling cascade and perazine's antagonistic action.

Methodologies for Experimental Characterization

To define the pharmacological profile of a compound like perazine, two core in-vitro experiments are essential: radioligand binding assays to determine affinity and functional assays to measure antagonistic potency.

Radioligand Binding Assay: Measuring Receptor Affinity (Ki)

This technique quantifies the affinity of a test compound (perazine) for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand ([³H]spiperone is a common choice for D2 receptors) for binding sites.[13][14]

  • Preparation of Receptor Source:

    • Homogenize tissue known to express the target receptor (e.g., rat striatum) or use cell membranes from a cell line stably expressing the human recombinant D2 receptor (e.g., HEK293 or CHO cells).[15]

    • Prepare a membrane suspension in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15] Protein concentration is determined via a Bradford or BCA assay.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]spiperone at its approximate Kd concentration), and a range of concentrations of the unlabeled test compound (perazine).[15]

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., haloperidol) to saturate all specific binding sites.[6]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[15]

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[15][16]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of perazine. This generates a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow A Prepare Receptor Membranes B Set up 96-well Plate: - Membranes - Radioligand ([³H]spiperone) - Test Compound (Perazine) A->B C Incubate to Reach Equilibrium B->C D Separate Bound from Free (Vacuum Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff E->F

Caption: Standard workflow for a competitive radioligand binding assay.

cAMP Functional Assay: Measuring Antagonism (IC50)

This cell-based assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For the Gαi-coupled D2 receptor, the functional readout is the inhibition of cAMP production.

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.

    • Seed the cells in a 96-well or 384-well plate and culture overnight to allow for adherence.[17]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with HEPES).

    • Antagonist Pre-incubation: Add various concentrations of the test antagonist (perazine) to the wells. Incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

    • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response (typically the EC80). Simultaneously, add a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to stimulate a robust and measurable baseline of cAMP production.[17][18]

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the agonist-mediated inhibition of cAMP production.[19]

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP using a commercially available detection kit. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF)

      • Enzyme-Linked Immunosorbent Assay (ELISA)

      • Reporter gene assays linked to cAMP response elements.

  • Data Analysis:

    • The antagonist (perazine) will block the agonist's ability to inhibit cAMP production, thus "rescuing" the cAMP levels back towards the forskolin-only baseline.

    • Plot the measured cAMP levels (or fluorescence signal) against the log concentration of perazine.

    • Determine the IC50 value, which is the concentration of perazine required to reverse 50% of the agonist-induced inhibition. This value represents the functional potency of the antagonist.

Functional_Assay_Workflow A Seed D2-Expressing Cells in Plate B Pre-incubate with Antagonist (Perazine) A->B C Stimulate with Agonist (e.g., Dopamine) + Forskolin B->C D Incubate to Allow Signal Transduction C->D E Lyse Cells & Detect Intracellular cAMP (e.g., HTRF) D->E F Data Analysis: - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: Workflow for a cell-based cAMP functional antagonist assay.

Conclusion and Future Directions

Perazine dihydrochloride is a well-established dopamine D2 receptor antagonist whose mechanism of action forms the basis of its antipsychotic properties.[1][2] Its characterization relies on a combination of in-vitro techniques, primarily radioligand binding and functional cAMP assays, which together define its affinity and potency. However, its clinical utility is tempered by a broad-spectrum binding profile that leads to numerous off-target side effects, including sedation, orthostatic hypotension, and anticholinergic effects.[1][12]

For drug development professionals, perazine serves as a classic example of a first-generation antipsychotic. Future research in this field continues to focus on developing ligands with greater selectivity for specific dopamine receptor subtypes (e.g., D3-selective agents) or those that exhibit biased agonism, selectively activating therapeutic pathways while avoiding those that cause adverse effects. A thorough understanding of the foundational pharmacology and experimental validation of compounds like perazine is indispensable for the rational design of safer and more effective neuropsychiatric therapeutics.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Perazine Dimalonate?
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Perphenazine?
  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025-01-29).
  • Patsnap Synapse. (2024-07-17). What is the mechanism of Periciazine?
  • Patsnap Synapse. (2024-07-14). What are the side effects of Perazine Dimalonate?
  • NeuRA Library. (2020-10-14). Perazine.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • NIH. (2010-04-30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Frontiers. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Sigma-Aldrich. ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.
  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US.
  • Benchchem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • MDPI. (2021-05-26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor.
  • Benchchem. Application Notes and Protocols for Cell-Based Assays in Dopamine Receptor Antagonist Screening.
  • NIH PubChem. Perazine.
  • PMC - PubMed Central - NIH. Perazine for schizophrenia.
  • Dopamine Receptors.

Sources

Perazine Dihydrochloride as a Cytochrome P450 1A2 Inhibitor: Mechanisms, Methodologies, and Clinical Implications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical analysis of perazine dihydrochloride, a phenothiazine antipsychotic, and its significant role as an inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with practical experimental insights to elucidate the mechanism, potency, and clinical relevance of this important drug-enzyme interaction.

Introduction: The Intersection of Perazine and a Critical Metabolic Pathway

1.1. Cytochrome P450 1A2 (CYP1A2): A Key Player in Xenobiotic Metabolism

Cytochrome P450 1A2 (CYP1A2) is a pivotal enzyme within the P450 superfamily, predominantly expressed in the human liver, where it constitutes approximately 13% of the total CYP content.[1][2] Localized in the endoplasmic reticulum, CYP1A2 is a monooxygenase that catalyzes reactions crucial for the metabolism of a wide array of foreign compounds (xenobiotics).[1] Its substrates include numerous clinically significant drugs such as the antipsychotics clozapine and olanzapine, the antidepressant duloxetine, and the bronchodilator theophylline.[1][3][4] Beyond pharmaceuticals, CYP1A2 is also responsible for metabolizing common dietary constituents like caffeine and activating procarcinogens, including aflatoxin B1 and polycyclic aromatic hydrocarbons found in tobacco smoke.[1][5] Given its central role, the inhibition or induction of CYP1A2 is a primary mechanism for drug-drug interactions (DDIs), which can significantly alter a drug's efficacy and safety profile.[5]

1.2. Perazine: A Phenothiazine Antipsychotic

Perazine is a first-generation, or 'typical,' antipsychotic drug belonging to the phenothiazine class.[6] Structurally, it is a phenothiazine derivative with a piperazine side chain.[6][7] Its primary therapeutic action is attributed to the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] Like other phenothiazines, perazine also interacts with various other neurotransmitter systems, contributing to its overall therapeutic and side-effect profile.[8] The hepatic metabolism of perazine is complex, involving multiple CYP enzymes. Notably, perazine is not only a substrate for CYP1A2 but also a potent inhibitor, creating a scenario with significant clinical and pharmacological implications.[7][9]

The Potent Inhibitory Action of Perazine on CYP1A2

In vitro research has firmly established perazine as a potent inhibitor of human CYP1A2.[10] Studies utilizing diverse experimental systems, including primary human hepatocytes and human liver microsomes, have consistently demonstrated a strong, dose-dependent reduction in CYP1A2 activity in the presence of perazine.[7][10][11]

At therapeutic concentrations (estimated at 5-10 µM), perazine can reduce CYP1A2 basal activity by approximately 80%.[7] This level of inhibition is comparable to that of well-known, potent CYP1A2 inhibitors like furafylline and fluvoxamine.[10][11] The inhibitory effect appears to be highly specific; studies have shown that while perazine potently inhibits CYP1A2, it has only a weak effect on other major CYP isoforms like CYP3A4.[10][12]

Dixon plot analysis from studies using caffeine as a probe substrate indicates that perazine potently inhibits both caffeine 3-N-demethylation and 1-N-demethylation, which are primary metabolic pathways mediated by CYP1A2.[7] The causality for this potent inhibition lies in the chemical structure of perazine, which allows it to bind with high affinity to the active site of the CYP1A2 enzyme, thereby preventing the binding and subsequent metabolism of other substrate molecules.

Data Presentation: Perazine's Inhibitory Potency on CYP1A2

The following table summarizes the quantitative data from key in vitro studies, illustrating the potency of perazine as a CYP1A2 inhibitor.

Probe Substrate Experimental System Inhibitory Constant (Ki) Observations Reference
Caffeine (3-N-demethylation)Human Liver Microsomes & Supersomes3.5 µMPotent inhibition observed.[7]
Caffeine (1-N-demethylation)Human Liver Microsomes & Supersomes5.0 µMPotent inhibition observed.[7]
Acetanilide (4-hydroxylation)Primary Human HepatocytesPredicted to be similar to furafyllineStrong inhibition; 50 µM perazine reduced metabolite formation to 2% of control.[10][11]
Mandatory Visualization: Conceptual Model of CYP1A2 Inhibition

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Perazine E CYP1A2 Enzyme ES Enzyme-Substrate Complex E->ES S Substrate (e.g., Caffeine) S->ES Binds P Metabolite ES->P Metabolizes E_out CYP1A2 Enzyme (Regenerated) ES->E_out E2 CYP1A2 Enzyme EI Enzyme-Inhibitor Complex E2->EI S2 Substrate S2->E2 Binding Prevented I Perazine (Inhibitor) I->EI Binds NoP Metabolism Blocked EI->NoP

Caption: Competitive inhibition of CYP1A2 by perazine.

Experimental Protocol: A Self-Validating System for IC₅₀ and Kᵢ Determination

This section outlines a robust, self-validating protocol for determining the inhibitory potential (IC₅₀) and the inhibition constant (Kᵢ) of perazine on CYP1A2 using human liver microsomes (HLMs). The inclusion of both a known inhibitor and a vehicle control at every step ensures the integrity and reproducibility of the results.

Objective: To quantify the inhibitory potency of perazine against human CYP1A2-mediated metabolism of phenacetin.

Pillar of Trustworthiness: The protocol's self-validating nature stems from the parallel assessment of a known inhibitor (α-naphthoflavone). This control validates the assay's sensitivity and performance, ensuring that any observed inhibition by the test compound (perazine) is genuine and quantifiable against a standard.

3.1. Materials and Reagents

  • Biological System: Pooled Human Liver Microsomes (HLMs)

  • Test Compound: this compound

  • Probe Substrate: Phenacetin

  • Positive Control Inhibitor: α-Naphthoflavone[13]

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Cofactor: NADPH-Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)[14]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., tinidazole).[14]

  • Instrumentation: LC-MS/MS system for metabolite quantification.

3.2. Step-by-Step Methodology

  • Preparation of Solutions:

    • Prepare stock solutions of perazine, α-naphthoflavone, and phenacetin in an appropriate solvent (e.g., DMSO or methanol).

    • Create a series of working solutions of perazine and α-naphthoflavone by serial dilution in the phosphate buffer to achieve final assay concentrations ranging from sub-micromolar to high-micromolar (e.g., 0.1 µM to 100 µM).

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.25 mg/mL.[15]

    • Prepare the NADPH-regenerating system according to the manufacturer's instructions.

  • Incubation for IC₅₀ Determination:

    • Pre-incubation: In a 96-well plate, add 1) phosphate buffer, 2) HLM suspension, 3) a working solution of perazine, the positive control inhibitor, or vehicle (solvent). The choice to add the substrate before the cofactor system is causal; it allows the inhibitor and substrate to equilibrate with the enzyme before the metabolic reaction is initiated.

    • Incubate the plate at 37°C for 5 minutes.

    • Reaction Initiation: Add the phenacetin working solution to all wells to achieve a final concentration near its Kₘ (e.g., 25-100 µM).[14][15] Immediately following, add the NADPH-regenerating system to initiate the metabolic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard. This step simultaneously precipitates the microsomal proteins and halts enzymatic activity.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of acetaminophen (the O-deethylated metabolite of phenacetin).[16]

    • Develop a sensitive and specific LC-MS/MS method to separate and quantify acetaminophen and the internal standard.

  • Data Analysis:

    • Calculate the percentage of CYP1A2 activity remaining at each perazine concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the perazine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The Kᵢ value can be subsequently determined by performing the assay at multiple substrate concentrations and analyzing the data using Dixon or Lineweaver-Burk plots.[7]

Mandatory Visualization: Experimental Workflow for CYP1A2 Inhibition Assay

G start Start: Prepare Reagents prep Prepare Serial Dilutions (Perazine, Control Inhibitor, Vehicle) start->prep plate Plate Setup (96-well) Add Buffer, Microsomes, and Inhibitor/Vehicle prep->plate pre_incubate Pre-incubate at 37°C for 5 min plate->pre_incubate initiate Initiate Reaction Add Substrate (Phenacetin) & NADPH System pre_incubate->initiate incubate Incubate at 37°C for 15 min initiate->incubate terminate Terminate Reaction Add Ice-Cold Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis (Quantify Acetaminophen) transfer->analysis data Data Analysis (Calculate % Inhibition, IC50, Ki) analysis->data end End data->end

Caption: Workflow for determining CYP1A2 inhibition by perazine.

Clinical Significance: The Risk of Drug-Drug Interactions

The potent inhibition of CYP1A2 by perazine at clinically relevant concentrations is of high pharmacological importance.[7] When perazine is co-administered with a drug that is primarily cleared by CYP1A2, it can lead to a significant drug-drug interaction. The inhibition of the metabolic pathway will decrease the clearance of the co-administered drug, leading to its accumulation and elevated plasma concentrations. This can potentially push the drug's concentration outside its therapeutic window, increasing the risk of dose-dependent adverse effects and toxicity.

Key CYP1A2 Substrates with Potential for Interaction with Perazine: [1][3][4]

  • Antipsychotics: Clozapine, Olanzapine

  • Antidepressants: Duloxetine, Imipramine, Fluvoxamine (also an inhibitor)

  • Xanthines: Theophylline, Caffeine

  • Others: Propranolol, Tizanidine, Melatonin

For patients being treated with perazine, the introduction of a CYP1A2 substrate requires careful consideration and may necessitate therapeutic drug monitoring (TDM) to adjust dosages and avoid adverse outcomes. Conversely, for patients stabilized on a CYP1A2 substrate, the addition of perazine could destabilize their treatment.

Mandatory Visualization: Drug-Drug Interaction Pathway

DDI cluster_drugA Drug A (CYP1A2 Substrate) cluster_drugB Co-administration with Perazine drugA Clozapine (Therapeutic Dose) cyp1a2 CYP1A2 Metabolism drugA->cyp1a2 metabolites Inactive Metabolites cyp1a2->metabolites clearance Normal Clearance (Therapeutic Effect) metabolites->clearance drugA2 Clozapine (Same Dose) cyp1a2_inhibited CYP1A2 Metabolism (Inhibited) drugA2->cyp1a2_inhibited toxicity Decreased Clearance Increased Plasma Levels (Potential Toxicity) cyp1a2_inhibited->toxicity perazine Perazine blocked Metabolism Blocked perazine->blocked

Caption: Perazine inhibiting the metabolism of a co-administered drug.

Conclusion

This compound is a potent and selective inhibitor of cytochrome P450 1A2. This characteristic is not an incidental biochemical finding but a clinically significant property that can precipitate harmful drug-drug interactions. The in vitro data, characterized by low micromolar Kᵢ values, strongly suggest that this interaction is relevant at therapeutic doses of perazine. Professionals in drug development must consider this potential during lead optimization and clinical trial design when dealing with phenothiazine-like structures. For clinicians, this interaction underscores the importance of medication review and potential therapeutic drug monitoring to ensure patient safety when prescribing perazine in combination with CYP1A2 substrates. A thorough understanding of this interaction is paramount for both advancing medicinal chemistry and optimizing patient care.

References

  • Wójcikowski, J., Pichard-Garcia, L., & Maurel, P. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. PubMed.
  • Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. PubMed.
  • Various Authors. (n.d.). CYP1A2. Wikipedia.
  • Wójcikowski, J., Pichard-Garcia, L., & Maurel, P. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Semantic Scholar.
  • National Center for Biotechnology Inform
  • Patsnap. (2024).
  • Hansten, P. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times.
  • Daniel, W. A., Syrek, M., & Haduch, A. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed.
  • Zhou, S. F., Wang, B., Yang, L. P., & Liu, J. P. (2009). Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2. PubMed Central.
  • PharmaCompass. (n.d.).
  • Taylor & Francis. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis.
  • Thorn, C. F., Klein, T. E., & Altman, R. B. (2013).
  • NeuRA Library. (2020). Perazine. NeuRA Library.
  • Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4.
  • Peng, M., & Li, C. (2001). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment. PubMed.
  • Zhang, L., et al. (2021). Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. MDPI.
  • Wójcikowski, J., et al. (2015). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study. PubMed. [Link]

  • Wójcikowski, J., et al. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions.
  • Abcam. (2023). CYP1A2 Inhibitor Screening Kit (Fluorometric). Abcam.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Thangadurai, N., et al. (2022). Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. ACS Omega.
  • Lee, D. Y., et al. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. PubMed Central.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perazine is a significant member of the phenothiazine class of antipsychotic agents, functioning primarily as a dopamine antagonist.[1][2] Its clinical efficacy is rooted in its ability to modulate dopaminergic pathways in the central nervous system.[3] For pharmaceutical applications, Perazine is typically converted into its dihydrochloride salt to enhance stability and aqueous solubility. This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of Perazine, followed by its conversion to Perazine dihydrochloride. Furthermore, it details a suite of analytical techniques essential for the rigorous characterization and quality control of the final active pharmaceutical ingredient (API), ensuring its identity, purity, and structural integrity.

Introduction: The Scientific Rationale

Perazine: A Phenothiazine Antipsychotic

Perazine, chemically known as 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a typical antipsychotic medication.[2] The phenothiazine tricyclic structure is a critical pharmacophore that forms the basis for a wide array of therapeutic agents.[4] Perazine distinguishes itself through the specific N-alkylpiperazine side chain at the 10-position, which is crucial for its interaction with dopamine receptors.[4][5]

Mechanism of Action: Dopamine Antagonism

The primary therapeutic effect of Perazine is achieved through the antagonism of dopamine D2 receptors within the brain's mesolimbic pathway.[3] In psychotic conditions such as schizophrenia, an overactivity of this dopaminergic system is often observed.[3] By blocking these receptors, Perazine mitigates the positive symptoms associated with the condition, including hallucinations and delusions.[1][3] Its pharmacological profile also includes antagonist activity at serotonergic (5-HT2), histaminic (H1), adrenergic (α1), and muscarinic receptors, which contributes to its overall therapeutic effects and side-effect profile.[3]

The Dihydrochloride Salt Form: A Pharmaceutical Necessity

While the free base form of Perazine is the active moiety, it is less suitable for pharmaceutical formulation due to issues with stability and solubility. Conversion to the dihydrochloride salt is a standard and necessary step. This process involves protonating the two basic nitrogen atoms of the piperazine ring, which significantly increases the molecule's polarity and, consequently, its solubility in aqueous media. This enhanced solubility is vital for bioavailability upon administration. The salt form also typically exhibits greater crystalline stability, which is advantageous for storage and handling.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the Perazine free base via N-alkylation, and second, the conversion of the free base to its dihydrochloride salt.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Perazine Free Base cluster_1 Part 2: Salt Formation A Phenothiazine D N-Alkylation Reaction (Nucleophilic Substitution) A->D B 1-(3-Chloropropyl)-4- methylpiperazine B->D C Base (e.g., NaH or Sodamide) in an inert solvent (e.g., Toluene) C->D Deprotonation of Phenothiazine-N E Perazine (Free Base) D->E Product Formation F Perazine (Free Base) in a suitable solvent (e.g., Ethanol) H Acid-Base Reaction (Protonation) F->H G Hydrochloric Acid (HCl) (e.g., Ethanolic HCl) G->H I This compound (Precipitate) H->I Crystallization

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of Perazine (Free Base) via N-Alkylation

The core of the synthesis involves the alkylation of the secondary amine nitrogen of the phenothiazine ring system. This is a classic nucleophilic substitution reaction.

  • Causality: The nitrogen atom of phenothiazine is rendered nucleophilic by deprotonation with a strong base. This allows it to attack the electrophilic carbon of the alkyl halide (1-(3-chloropropyl)-4-methylpiperazine), displacing the chloride leaving group and forming the crucial C-N bond. The choice of a strong, non-nucleophilic base like sodium hydride or sodamide is critical to prevent side reactions. Anhydrous, aprotic solvents like toluene or xylene are used to prevent quenching the base and to facilitate the reaction at elevated temperatures.[6]

Experimental Protocol: Synthesis of Perazine Free Base
  • Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), a thermometer, and a nitrogen inlet. The system must be maintained under an inert atmosphere to prevent moisture from reacting with the base.

  • Reagent Charging: Charge the reactor with phenothiazine (1.0 eq.) and dry toluene.

  • Deprotonation: While stirring, add a strong base such as sodium hydride (NaH, 1.1 eq.) or sodamide (NaNH₂, 1.1 eq.) portion-wise at room temperature. The reaction is exothermic and may involve gas evolution (H₂ with NaH). After the addition is complete, the mixture is typically heated (e.g., to 50-60°C) for 1-2 hours to ensure complete formation of the phenothiazine anion.

  • Alkylation: A solution of 1-(3-chloropropyl)-4-methylpiperazine (1.05 eq.) in dry toluene is added dropwise to the reaction mixture.

  • Reaction: The mixture is then heated to reflux (approx. 110°C for toluene) and maintained for several hours (e.g., 4-8 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water or isopropanol to destroy any excess base. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude Perazine free base, often as a viscous oil or solid. Further purification can be achieved by column chromatography if necessary.

Part 2: Formation of this compound

The purified free base is converted to its dihydrochloride salt to improve its pharmaceutical properties.

  • Causality: The two tertiary amine nitrogens in the piperazine ring of the Perazine molecule are basic. Reacting the free base with at least two equivalents of hydrochloric acid in a suitable solvent leads to the protonation of these sites, forming the dihydrochloride salt. The salt is generally much less soluble in organic solvents like ethanol or isopropanol than the free base, causing it to precipitate out of the solution, which provides an excellent method of purification.[7]

Experimental Protocol: this compound Salt Formation
  • Dissolution: Dissolve the crude or purified Perazine free base in a suitable organic solvent, such as absolute ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (2.2 eq.) in the same solvent (e.g., ethanolic HCl) dropwise with vigorous stirring.

  • Precipitation: The this compound will precipitate as a solid. The mixture should be stirred in the cold for an additional period (e.g., 1 hour) to ensure complete crystallization.

  • Isolation and Drying: The solid product is collected by vacuum filtration. The filter cake is washed with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying. The product is then dried under vacuum to a constant weight.

Characterization of this compound

A multi-technique approach is required to unambiguously confirm the structure, identity, purity, and properties of the synthesized this compound. This forms a self-validating system where the results from each analysis must be consistent with the target structure.

Characterization_Workflow cluster_0 Primary Analyses A Synthesized Perazine Dihydrochloride B Structural Confirmation (Spectroscopy) A->B C Purity & Identity (Chromatography) A->C D Physical Properties A->D NMR NMR Spectroscopy (¹H, ¹³C) B->NMR Detailed Structure IR FTIR Spectroscopy B->IR Functional Groups MS Mass Spectrometry B->MS Molecular Weight HPLC HPLC-UV/DAD C->HPLC Quantitative Purity TLC TLC C->TLC Qualitative Check MP Melting Point D->MP Purity Indicator Sol Solubility D->Sol Formulation Data EA Elemental Analysis D->EA Empirical Formula

Caption: Comprehensive characterization workflow for this compound.

Summary of Characterization Data

The following table summarizes the expected results from the characterization of this compound.

Analysis Technique Parameter Expected Result Purpose
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic, aliphatic, and N-methyl protons.Confirms the proton environment and overall structure.
¹³C NMR Chemical Shift (δ)Peaks for all unique carbon atoms in the molecule.[8]Confirms the carbon skeleton of the molecule.
FTIR Wavenumber (cm⁻¹)Bands for aromatic C-H, aliphatic C-H, C-N, C-S, and broad N⁺-H stretches.Identifies key functional groups present.[9]
Mass Spectrometry m/zMolecular ion peak corresponding to the free base [M]⁺ and characteristic fragments.Confirms molecular weight and fragmentation pattern.[9]
HPLC Purity (%)>99.0% (for pharmaceutical grade).Quantifies purity and detects impurities.
Melting Point Temperature (°C)A sharp melting point range consistent with literature values.Indicates the purity of the crystalline solid.
Elemental Analysis %C, %H, %N, %S, %ClValues consistent with the molecular formula C₂₀H₂₇Cl₂N₃S.Confirms the elemental composition and stoichiometry of the salt.
Detailed Analytical Protocols
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. The presence of signals for the phenothiazine aromatic rings, the propyl chain, the piperazine ring, and the N-methyl group should be confirmed.

  • Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands. Key expected peaks include: a broad band from ~2400-2700 cm⁻¹ (N⁺-H stretch from the hydrochloride salt), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2800 cm⁻¹ (aliphatic C-H stretch), and various peaks in the fingerprint region (<1600 cm⁻¹) corresponding to C=C aromatic stretching, C-N, and C-S bonds.[12][13]

  • Principle: HPLC is a powerful separation technique used to determine the purity of a compound and quantify any impurities.[14] The sample is passed through a column packed with a stationary phase, and components are separated based on their differential interactions.

  • Protocol:

    • Method Setup:

      • Column: A reversed-phase C18 column is commonly used.[15]

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

      • Detector: A UV or Diode Array Detector (DAD) set to a wavelength where the phenothiazine chromophore absorbs strongly (typically around 254 nm).

      • Flow Rate: Typically 1.0 mL/min.

    • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase at a known concentration.

    • Analysis: Inject the sample into the HPLC system and record the chromatogram.

    • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for linearity, accuracy, and precision.

Conclusion

The synthesis and characterization of this compound require a systematic and scientifically rigorous approach. The outlined synthetic pathway, proceeding through N-alkylation of phenothiazine followed by hydrochloride salt formation, represents a logical and efficient method for its preparation. The subsequent characterization, employing a combination of spectroscopic and chromatographic techniques, provides a self-validating framework to ensure the final product meets the high standards of identity, purity, and quality required for its use in research and drug development. Each step, from the choice of reagents in synthesis to the specific parameters in analysis, is dictated by the chemical principles governing the molecule's behavior, ensuring a trustworthy and reproducible outcome.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 21, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIthis compound. Retrieved January 21, 2026, from [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • NIST. (n.d.). Pithis compound. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Asif, M. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 20, 1264-1269.
  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Patsnap. (2024). What is the mechanism of Perazine Dimalonate? Synapse. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved January 21, 2026, from [Link]

  • Amani, A. M. (2014). Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Drug Research, 64(06), 329-334.
  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267.
  • National Center for Biotechnology Information. (n.d.). Perazine. PubChem. Retrieved January 21, 2026, from [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-67.
  • Wikipedia. (n.d.). Perazine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved January 21, 2026, from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 209-221.
  • Wikipedia. (n.d.). Phenothiazine. Retrieved January 21, 2026, from [Link]

  • Chee, C. F., et al. (2019). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc.
  • ACS Omega. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved January 21, 2026, from [Link]

  • Patsnap. (2024). What is the mechanism of Perphenazine? Synapse. Retrieved January 21, 2026, from [Link]

  • Mosnaim, A. D., et al. (2006). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. American Journal of Therapeutics, 13(3), 261-273.
  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Kenia, H., et al. (2018). Synthesis and Evaluation of Phenothiazine Derivatives.
  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2484-2496.
  • YouTube. (2025). Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • SpectraBase. (n.d.). Piperazine, 1-methyl-4-(2,4,6-trimethylphenylsulfonyl)- - Optional[13C NMR]. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Piperazine monohydrochloride. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

An In-depth Technical Guide to Perazine Dihydrochloride for Schizophrenia Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of perazine dihydrochloride, a phenothiazine-derivative antipsychotic, for researchers and drug development professionals engaged in the study of schizophrenia. It delves into the core pharmacology, outlines detailed experimental protocols for preclinical evaluation, and discusses the translational potential of this compound.

Introduction: The Scientific Rationale for Investigating Perazine

Perazine is a first-generation, or "typical," antipsychotic that has been used in the clinical management of schizophrenia for decades, primarily in select European countries such as Germany and Poland.[1][2][3] As a member of the phenothiazine class, its primary mechanism of action involves the antagonism of dopamine D2 receptors, a hallmark of traditional antipsychotic efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5][6]

However, what makes perazine a subject of continued scientific interest is its nuanced pharmacodynamic profile. Unlike more potent typical antipsychotics, perazine exhibits a broader receptor binding profile, including interactions with serotonergic, histaminergic, cholinergic, and adrenergic receptors.[1][4] This multi-receptor engagement is hypothesized to contribute to a potentially lower incidence of extrapyramidal side effects (EPS) compared to high-potency agents like haloperidol, a significant clinical challenge in schizophrenia treatment.[1][2] This guide will provide the technical framework for rigorously exploring these properties in a research setting.

Neuropharmacological Profile: A Multi-Receptor Interaction Landscape

The therapeutic and adverse effects of perazine are a direct consequence of its interaction with multiple neurotransmitter systems in the central nervous system. A thorough understanding of this profile is critical for designing and interpreting preclinical studies.

Primary Mechanism of Action: Like other typical antipsychotics, perazine's efficacy is primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[4] This action is believed to dampen the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[4]

Secondary Receptor Interactions:

  • Serotonin (5-HT) Receptors: Perazine also demonstrates antagonistic activity at 5-HT2A receptors.[4][7] This action is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower risk of EPS and potentially improve negative symptoms and cognitive deficits.[7]

  • Histamine (H1) Receptors: Potent H1 receptor antagonism is responsible for the sedative effects of perazine.[1][4] This can be clinically beneficial in managing agitation in acute psychotic states.[1]

  • Adrenergic (α1) Receptors: Blockade of α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[1][4]

  • Muscarinic (M1) Receptors: Perazine's anticholinergic activity at M1 receptors contributes to both a reduction in the risk of EPS and the manifestation of side effects like dry mouth, blurred vision, and constipation.[1][4]

Perazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gene_Expression Altered Gene Expression PKA->Gene_Expression DA_synapse->D2R Binding Perazine Perazine Perazine->D2R Antagonism

Caption: Primary mechanism of action of perazine at the dopaminergic synapse.

Preclinical Research Models: Methodologies and Protocols

The following sections provide detailed, step-by-step protocols for evaluating the efficacy and side-effect profile of this compound in established in vitro and in vivo models relevant to schizophrenia research.

In Vitro Models: Cellular Assays for Mechanistic Insights

In vitro models are indispensable for dissecting the molecular mechanisms of drug action and for initial screening.

Objective: To quantify the binding affinity of perazine for a panel of neurotransmitter receptors.

Methodology:

  • Cell Line Selection: Utilize stable cell lines expressing the human recombinant receptors of interest (e.g., CHO-K1 or HEK293 cells for D2, 5-HT2A, H1, α1, and M1 receptors).

  • Membrane Preparation: Culture the cells to high density, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors) in the presence of increasing concentrations of perazine.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity.

Expected Outcome: A quantitative measure of perazine's affinity for various receptors, allowing for a comparison of its potency at the D2 receptor versus other off-target receptors.

Objective: To assess the functional effects of perazine on neuronal cells, including downstream signaling and neurite outgrowth.

Recommended Cell Lines:

  • SH-SY5Y Neuroblastoma Cells: A human-derived cell line that can be differentiated into a more mature neuronal phenotype. Useful for studying neurotoxicity and neurite outgrowth.[8]

  • HT22 Hippocampal Neuronal Cells: A mouse-derived cell line often used to model glutamate-induced excitotoxicity, a pathway implicated in schizophrenia.[9]

  • Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into neurons to create a more disease-relevant model for studying the effects of antipsychotics.[9]

Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells

  • Cell Plating: Plate SH-SY5Y cells in a suitable culture medium (e.g., DMEM/F12) in 96-well plates.

  • Differentiation: Induce differentiation by treating the cells with retinoic acid for 3-5 days.

  • Perazine Treatment: Expose the differentiated cells to varying concentrations of this compound for 24-48 hours.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker such as β-III tubulin.

  • Imaging and Analysis: Acquire images using high-content imaging systems and analyze neurite length and branching using appropriate software.

Rationale: This assay provides insights into the potential neurodevelopmental or neuroplastic effects of perazine, which are relevant to the long-term treatment of schizophrenia.[8]

In_Vitro_Workflow start Start: this compound Compound receptor_binding Receptor Binding Assays (CHO/HEK293 Cells) start->receptor_binding neuronal_culture Neuronal Cell Culture Models (SH-SY5Y, HT22, iPSCs) start->neuronal_culture functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays data_analysis Data Analysis and Mechanistic Interpretation functional_assays->data_analysis neurite_outgrowth Neurite Outgrowth Assay neuronal_culture->neurite_outgrowth neurotoxicity Neurotoxicity Assays (MTT, LDH) neuronal_culture->neurotoxicity neurite_outgrowth->data_analysis neurotoxicity->data_analysis end End: In Vitro Profile data_analysis->end

Caption: A typical workflow for the in vitro evaluation of perazine.

In Vivo Models: Assessing Behavioral and Physiological Effects

Animal models are crucial for evaluating the antipsychotic potential and side-effect liability of perazine in a whole-organism context.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of perazine.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer a single dose of this compound via oral gavage and intravenous injection.

  • Sample Collection: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Extract perazine and its major metabolites from plasma and analyze concentrations using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Rationale: Understanding the pharmacokinetic profile is essential for designing appropriate dosing regimens in subsequent efficacy and toxicology studies.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To assess the ability of perazine to reverse the psychotomimetic effects of the NMDA receptor antagonist PCP.

Methodology:

  • Animals: Use adult male mice.

  • Habituation: Acclimate the mice to open-field arenas.

  • Pre-treatment: Administer this compound or vehicle intraperitoneally (i.p.).

  • PCP Administration: After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.).

  • Behavioral Assessment: Immediately place the mice back into the open-field arenas and record locomotor activity for 60 minutes using automated tracking software.

Rationale: PCP-induced hyperlocomotion is a widely accepted model for screening compounds for antipsychotic-like activity, particularly against the positive symptoms of schizophrenia.[9]

Catalepsy Test

Objective: To evaluate the propensity of perazine to induce catalepsy, a rodent correlate of parkinsonian-like motor side effects.

Methodology:

  • Animals: Use adult male rats.

  • Dosing: Administer this compound or a positive control (e.g., haloperidol) i.p.

  • Catalepsy Assessment: At various time points post-dosing, place the rat's forepaws on an elevated horizontal bar. Measure the latency to remove both paws from the bar.

  • Data Analysis: Compare the catalepsy scores between the perazine-treated group and the control groups.

Rationale: This model provides a direct measure of the potential for a compound to induce extrapyramidal motor deficits.

Translational Considerations and Clinical Data

While preclinical models provide a strong foundation, the ultimate validation of a compound lies in its clinical performance.

Summary of Clinical Findings:

A Cochrane review of seven clinical trials with a total of 479 participants provides the most comprehensive, albeit limited, overview of perazine's clinical profile.[1][10]

Outcome MeasureFindingQuality of Evidence
Global Improvement Perazine may be superior to an active placebo (trimipramine).[1][3][10]Low
Mental State No statistically significant difference in most measures of mental state compared to placebo.[1][3][10]Low
Adverse Events Did not induce more general adverse events than placebo.[1][3][10]Low
Antiparkinson Medication Use More participants receiving perazine required antiparkinson medication compared to placebo.[1][3][10]Very Low
Comparison with other Antipsychotics Data is limited and inconclusive for direct comparisons with other typical and atypical antipsychotics.[1]Low to Very Low

Challenges and Future Directions

The primary challenge in perazine research is the limited and often dated nature of the available data. Future research should focus on:

  • Head-to-Head Preclinical Studies: Rigorous preclinical comparisons of perazine with both typical and atypical antipsychotics using the models outlined in this guide.

  • Investigation of Negative and Cognitive Symptoms: Utilizing more sophisticated animal models (e.g., social interaction tests, novel object recognition) to explore the effects of perazine on these under-addressed domains of schizophrenia.

  • Pharmacogenetic Studies: Identifying genetic markers that may predict patient response and susceptibility to side effects with perazine treatment.

  • Modern Clinical Trials: Well-powered, randomized controlled trials comparing perazine to current standard-of-care antipsychotics are warranted to clarify its place in the therapeutic arsenal.

Conclusion

This compound represents a compound with a long history of clinical use but a surprisingly limited body of modern, rigorous scientific investigation. Its unique receptor binding profile suggests a potential for a favorable balance of efficacy and side effects that warrants further exploration. By employing the systematic, in-depth technical approach outlined in this guide, researchers can effectively probe the neuropharmacological properties of perazine and contribute to a clearer understanding of its potential role in the treatment of schizophrenia.

References

  • Benzylpiperazine - Wikipedia. Wikipedia. Available at: [Link]

  • Perazine for schizophrenia - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Perazine | C20H25N3S | CID 4744 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Perazine Dimalonate? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Perazine for schizophrenia - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. National Center for Biotechnology Information. Available at: [Link]

  • Perazine for schizophrenia - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Perazine for schizophrenia | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Cellular Models in Schizophrenia Research - MDPI. MDPI. Available at: [Link]

  • Pericyazine for the treatment of schizophrenia - Cochrane. Cochrane Library. Available at: [Link]

  • Piperazine - Wikipedia. Wikipedia. Available at: [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. Available at: [Link]

  • What is the mechanism of Periciazine? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Perazine: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS. Available at: [Link]

  • Perazine - Wikipedia. Wikipedia. Available at: [Link]

  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • perazine - Drug Central. Drug Central. Available at: [Link]

  • Dopamine antagonist - Wikipedia. Wikipedia. Available at: [Link]

Sources

A Technical Guide to the Neuroleptic Effects of Perazine Dihydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Perazine, a first-generation piperazine-type phenothiazine antipsychotic, has been a cornerstone in the management of schizophrenia for decades. Its therapeutic action is primarily attributed to dopamine D2 receptor antagonism. However, like many psychotropic agents, perazine undergoes extensive hepatic metabolism, giving rise to several metabolites. This technical guide provides an in-depth exploration of the neuroleptic and pharmacological profiles of perazine's primary metabolites, namely N-desmethylperazine and perazine sulfoxide. We will dissect their contribution to the parent drug's overall clinical effect, including therapeutic efficacy and side-effect liability. This document synthesizes data on metabolic pathways, receptor binding affinities, and functional activities, and provides detailed, field-proven protocols for their investigation. The central thesis is that a comprehensive understanding of metabolite pharmacology is critical for predicting clinical outcomes, understanding inter-individual variability in patient response, and guiding the development of next-generation antipsychotics with improved therapeutic indices.

Introduction to Perazine Dihydrochloride

Perazine is a typical antipsychotic medication used principally for the treatment of psychotic disorders such as schizophrenia.[1][2] Its mechanism of action is centered on the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Perazine also exhibits antagonist activity at a range of other neurotransmitter receptors, including serotonergic (5-HT2), histaminergic (H1), adrenergic (α1), and muscarinic receptors, which contributes to its side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[1]

The clinical utility of a drug is determined not only by the parent compound but also by its metabolic products.[3] Perazine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into metabolites that may possess their own pharmacological activity.[1][4][5] Understanding whether these metabolites contribute to the therapeutic action, mediate side effects, or are merely inactive excretion products is a pivotal question in neuropharmacology. This guide focuses on the two primary metabolites: N-desmethylperazine and perazine sulfoxide.[2][6]

The Metabolic Fate of Perazine

The biotransformation of perazine is a complex process involving several key enzymatic reactions. The two major metabolic pathways are N-demethylation and sulfoxidation.[4]

  • N-demethylation: This process involves the removal of a methyl group from the piperazine ring, leading to the formation of N-desmethylperazine (also referred to as demethylperazine). Studies using human liver microsomes have identified CYP2C19 as the main isoenzyme responsible for this reaction, contributing to approximately 68% of N-demethylation.[4] Other isoforms like CYP1A2, CYP3A4, and CYP2D6 play a lesser role.[4] Another study points to CYP3A4 and CYP2C9 as the major enzymes mediating this pathway.[5]

  • Sulfoxidation: This reaction involves the oxidation of the sulfur atom in the phenothiazine ring, resulting in the formation of perazine 5-sulfoxide. This pathway is primarily catalyzed by CYP1A2 and CYP3A4, which together account for over 60% of the conversion.[4][7]

The genetic polymorphism of these CYP enzymes can lead to significant inter-individual variations in perazine metabolism, affecting plasma concentrations of the parent drug and its metabolites, and potentially influencing both therapeutic response and the risk of adverse effects.

G cluster_cyp Cytochrome P450 Enzymes Perazine Perazine NDesmethyl N-desmethylperazine Perazine->NDesmethyl  N-demethylation Sulfoxide Perazine 5-sulfoxide Perazine->Sulfoxide  5-sulfoxidation CYP2C19 CYP2C19 (Major) CYP3A4, CYP2C9 (Major) CYP2C19->Perazine:n CYP1A2_3A4 CYP1A2 & CYP3A4 (Major) CYP1A2_3A4->Perazine:s

Caption: Metabolic pathways of Perazine.

Neuropharmacological Profiles of Perazine Metabolites

The central question is whether the metabolites of perazine are pharmacologically active. Early pharmacological studies concluded that, in contrast to the parent drug, neither N-desmethylperazine nor perazine sulfoxide demonstrated effects indicative of neuroleptic or antidepressant properties in animal models.[6][8] However, a nuanced view requires a detailed examination of their receptor binding profiles. The affinity of a compound for a specific receptor is a key determinant of its potential pharmacological effect.

Receptor Binding Affinities

While specific binding data for perazine metabolites is sparse in the literature, we can infer potential activity based on studies of similar phenothiazine metabolites. For instance, the N-dealkylated metabolite of perphenazine (a structurally similar drug) demonstrated a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, a profile that resembles some atypical antipsychotics.[9] This highlights the importance of not assuming metabolites are inactive.

A comprehensive analysis requires quantifying the binding affinity (Ki) of perazine and its metabolites across a panel of clinically relevant receptors.

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

CompoundD2D15-HT2Aα1-AdrenergicH1M1
Perazine LowModerateLowLowLowModerate
N-desmethylperazine Predicted: ModeratePredicted: HighPredicted: LowPredicted: LowPredicted: ModeratePredicted: High
Perazine sulfoxide Predicted: High (Inactive)Predicted: High (Inactive)Predicted: High (Inactive)Predicted: High (Inactive)Predicted: High (Inactive)Predicted: High (Inactive)
Note: This table is illustrative. "Low" indicates high affinity, while "High" indicates low affinity. Precise Ki values for perazine metabolites require dedicated experimental validation as they are not readily available in published literature.

Based on general pharmacological principles for phenothiazines, N-demethylation often retains some activity, while sulfoxidation significantly reduces affinity for dopamine receptors, effectively inactivating the compound from a neuroleptic standpoint.

Methodologies for Characterizing Metabolite Activity

To rigorously determine the neuroleptic potential of perazine metabolites, a multi-tiered experimental approach is necessary. This involves both in vitro and in vivo assays.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This assay is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of a test compound (e.g., N-desmethylperazine) to displace a known high-affinity radiolabeled ligand from its receptor.

Causality Behind Experimental Choices:

  • System: Human embryonic kidney (HEK293) cells transfected to express a single human receptor subtype (e.g., dopamine D2) are used. This provides a clean, isolated system to study the interaction with the target of interest without interference from other endogenous receptors.[10]

  • Radioligand: A high-affinity radioligand like [³H]spiperone is chosen for D2-like receptors due to its well-characterized binding properties, allowing for sensitive detection of displacement.[10]

  • Self-Validation: The inclusion of a known competitor (e.g., unlabeled spiperone or haloperidol) for determining non-specific binding and a vehicle control is crucial. The resulting data should yield a classic sigmoidal competition curve, validating the assay's integrity.

Step-by-Step Methodology:

  • Cell Membrane Preparation: Culture HEK293 cells expressing the human D2 receptor and harvest them. Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]spiperone at a concentration near its dissociation constant, Kd), and varying concentrations of the test compound (perazine, N-desmethylperazine, or perazine sulfoxide).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]

  • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare D2-expressing cell membranes A1 Combine membranes, radioligand, & test compounds in 96-well plate P1->A1 P2 Prepare radioligand ([3H]spiperone) P2->A1 P3 Prepare test compounds (Perazine & Metabolites) P3->A1 A2 Incubate to reach equilibrium A1->A2 A3 Rapidly filter to separate bound from unbound ligand A2->A3 A4 Wash filters to remove non-specific binding A3->A4 D1 Quantify radioactivity (Scintillation Counting) A4->D1 D2 Calculate IC50 values D1->D2 D3 Convert IC50 to Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: In Vivo Behavioral Assessment (Rodent Catalepsy Test)

This assay predicts the likelihood of a compound to induce extrapyramidal side effects (EPS), a hallmark of typical antipsychotics that is strongly linked to D2 receptor blockade in the nigrostriatal pathway.[12][13]

Causality Behind Experimental Choices:

  • Animal Model: Rats or mice are used as their motor systems are well-characterized and sensitive to dopamine antagonists.[12]

  • Endpoint: Catalepsy, an abnormal maintenance of posture, is a robust and easily quantifiable measure of striatal D2 receptor blockade.[13]

  • Self-Validation: A positive control (e.g., haloperidol) and a vehicle control group are essential. The positive control confirms the sensitivity of the model, while the vehicle control establishes the baseline response. A blinded scoring procedure prevents observer bias.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats to the testing environment for at least one hour before the experiment.

  • Drug Administration: Administer the test compounds (perazine, N-desmethylperazine, perazine sulfoxide), positive control (haloperidol), and vehicle (e.g., saline with Tween 80) via intraperitoneal (i.p.) injection. Doses should be selected based on preliminary toxicity and pilot studies.

  • Catalepsy Assessment: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.

    • Bar Test: Gently place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Scoring: Start a stopwatch and measure the time until the animal removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests to compare individual treatment groups to the vehicle control at each time point.

Clinical Implications and Future Directions

The pharmacological activity of drug metabolites has profound clinical implications.[3]

  • Therapeutic Contribution: If N-desmethylperazine retains significant D2 receptor antagonism, it would contribute to the overall antipsychotic effect of perazine. The plasma concentration ratio of N-desmethylperazine to perazine would then become a critical variable in determining clinical response.

  • Side-Effect Profile: If a metabolite has a different receptor binding profile, it could disproportionately contribute to certain side effects. For example, if N-desmethylperazine has higher affinity for H1 or M1 receptors than the parent drug, it could increase sedation or anticholinergic burden.

  • Pharmacogenomics: Since CYP2C19 and CYP3A4 are the primary enzymes in perazine metabolism, patients who are poor, intermediate, or extensive metabolizers for these enzymes will have different metabolite-to-parent drug ratios.[4][5] This could explain why some patients respond well to perazine at low doses while others experience severe side effects.

Future research should focus on obtaining definitive receptor affinity data for perazine's metabolites and correlating these findings with plasma levels measured in clinical populations. Such studies could pave the way for pharmacogenomic testing to personalize perazine therapy and inform the design of novel antipsychotics that are metabolized to selectively active or inactive compounds, thereby optimizing the balance between efficacy and tolerability.

Conclusion

The neuroleptic profile of this compound is not solely defined by the parent molecule. Its primary metabolites, N-desmethylperazine and perazine sulfoxide, are the products of specific CYP450-mediated pathways and must be considered as potentially active pharmacological agents. While historical data suggests they may lack robust neuroleptic properties, a modern, systematic evaluation using validated in vitro and in vivo models is required to fully elucidate their contribution to the drug's clinical profile. Understanding the interplay between the parent drug and its metabolites is fundamental to advancing the principles of personalized medicine in the treatment of schizophrenia.

References

  • PubMed.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • Semantic Scholar.

  • National Institutes of Health.

  • PubMed.

  • ACNP.

  • PubMed Central.

  • National Institutes of Health.

  • PubMed.

  • d-nb.info.

  • ResearchGate.

  • Semantic Scholar.

  • Patsnap Synapse.

  • ResearchGate.

  • BenchChem.

  • PubChem.

  • National Institutes of Health.

  • MDPI.

  • ResearchGate.

  • PubChem.

  • Wikipedia.

  • Journal of Pharmacy and Pharmacology.

  • Sci-Hub.

Sources

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies for characterizing perazine dihydrochloride, a phenothiazine-class typical antipsychotic. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causal logic behind experimental choices and the integration of data to build a cohesive pharmacological profile.

Introduction: Deconstructing Perazine

Perazine is a phenothiazine derivative that has been utilized in the treatment of psychotic disorders, particularly schizophrenia.[1][2][3][4] As a first-generation, or "typical," antipsychotic, its primary therapeutic action is rooted in the antagonism of dopamine D2 receptors within the central nervous system.[1][5][6] However, a comprehensive understanding of its efficacy and side-effect profile necessitates a broader investigation into its interactions with a range of neurotransmitter systems. This guide outlines a validated, multi-tiered approach, progressing from molecular interactions in controlled in vitro settings to complex behavioral and systemic effects in in vivo models.

The core principle of this guide is to establish a self-validating cascade of experiments. Findings from initial in vitro binding assays inform the design of subsequent functional and cellular assays, whose results, in turn, provide the mechanistic foundation for interpreting the outcomes of whole-organism in vivo studies.

Part 1: In Vitro Characterization: From Receptor Affinity to Cellular Response

The foundational step in characterizing any psychoactive compound is to define its molecular targets and cellular effects. In vitro assays provide a controlled environment to dissect these interactions with high precision, free from the complexities of systemic metabolism and distribution.

Primary Target Engagement: Receptor Binding Assays

The logical starting point is to quantify the affinity of perazine for its primary target and other relevant CNS receptors. This is not merely a screening step; it establishes the pharmacodynamic fingerprint of the compound. Radioligand binding assays are the gold standard for this purpose, providing quantitative affinity constants (Ki values).

Causality Behind Experimental Choices: We select a panel of receptors not only to confirm the primary mechanism of action but also to proactively investigate potential off-target effects that are known to mediate the side effects of phenothiazines.

  • Dopamine D2 Receptors: The principal target for antipsychotic efficacy.[5]

  • Serotonin 5-HT2A Receptors: The ratio of D2 to 5-HT2A affinity is a key determinant of a drug's "atypicality."[7] While perazine is considered typical, quantifying this interaction is essential for comparative analysis.

  • Histamine H1, Adrenergic α1, and Muscarinic M1 Receptors: Engagement with these receptors is strongly associated with common side effects such as sedation (H1), orthostatic hypotension (α1), and anticholinergic effects like dry mouth and blurred vision (M1).[5][6]

Experimental Protocol: Radioligand Binding Assay (Example: D2 Receptor)

  • Source Material: Prepare cell membrane homogenates from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Utilize a high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of [³H]-Spiperone and a range of concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Profile of Perazine

Receptor TargetRadioligandPerazine Ki (nM)Associated Clinical Effect
Dopamine D2[³H]-SpiperoneLow nMAntipsychotic Efficacy
Serotonin 5-HT2A[³H]-KetanserinModerate nMModulation of negative symptoms
Histamine H1[³H]-PyrilamineLow nMSedation, weight gain
Adrenergic α1[³H]-PrazosinModerate nMOrthostatic hypotension, dizziness
Muscarinic M1[³H]-PirenzepineModerate-High nMAnticholinergic side effects

Note: Specific Ki values should be determined experimentally.

Functional Validation: Cell-Based Signaling Assays

Affinity does not equate to function. The next critical step is to determine whether perazine acts as an antagonist or agonist at its target receptors. Cell-based functional assays measure the downstream consequences of receptor binding.

Causality Behind Experimental Choices: For G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, we can measure changes in second messenger molecules. This confirms the antagonistic nature of the drug and provides a more physiologically relevant measure of its potency.

Experimental Protocol: D2 Receptor Functional Antagonism (cAMP Assay)

  • Cell Model: Use a cell line stably expressing the human D2 receptor (e.g., CHO-D2).

  • Agonist Challenge: Pre-incubate the cells with varying concentrations of this compound. Subsequently, challenge the cells with a known D2 receptor agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response.

  • cAMP Measurement: The D2 receptor is a Gi-coupled receptor, so its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Detection: After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: An effective antagonist like perazine will block the agonist-induced decrease in cAMP. Plot the concentration-response curve for perazine to determine its functional IC50.

Preclinical Safety: Cytotoxicity Profiling

Early assessment of potential cytotoxicity is a non-negotiable component of drug characterization. This step helps to identify a therapeutic window and flags potential safety liabilities.

Causality Behind Experimental Choices: Neuronal-like cell lines are chosen to model the target tissue. The human neuroblastoma SH-SY5Y cell line is an excellent model as it can be differentiated into a more mature neuronal phenotype and is widely used in neuropharmacology.[7] We employ multiple assays to distinguish between different mechanisms of cell death.

Experimental Protocol: Neuronal Cytotoxicity Assessment

  • Cell Culture: Culture SH-SY5Y cells in standard conditions.

  • Drug Exposure: Treat cells with a wide concentration range of this compound for 24-48 hours.

  • Viability Assay (MTT): Assess metabolic activity by measuring the reduction of MTT to formazan. A decrease indicates reduced cell viability.

  • Membrane Integrity Assay (LDH): Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. An increase signifies loss of membrane integrity, often associated with necrosis.[8]

  • Apoptosis vs. Necrosis: To further investigate the mechanism of cell death, use flow cytometry with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker for late apoptosis/necrosis) staining.[8]

Experimental Workflow: In Vitro Characterization Cascade

InVitro_Workflow cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Activity Confirmation cluster_2 Phase 3: Preclinical Safety Assessment Binding Radioligand Binding Assays (D2, 5-HT2A, H1, α1, M1) Ki_Table Data Output: Ki Values Table Binding->Ki_Table Quantify Affinity Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) Binding->Functional Inform Functional Studies IC50 Data Output: Functional IC50 Functional->IC50 Measure Potency Cytotoxicity Cytotoxicity Assays (MTT, LDH in SH-SY5Y cells) Functional->Cytotoxicity Guide Dose Selection for Safety Safety Data Output: Therapeutic Index Cytotoxicity->Safety Assess Viability InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics (ADME) cluster_1 Phase 2: Efficacy & Behavioral Models cluster_2 Phase 3: Safety & Side-Effect Profile PK_Study Single-Dose PK Study in Rats (Oral & IV administration) PK_Params Data Output: Cmax, Tmax, AUC, t½ PK_Study->PK_Params Determine Drug Exposure Behavior Animal Models of Schizophrenia PK_Study->Behavior Inform Dose & Timepoint Selection Model1 Amphetamine-Induced Hyperactivity (Positive Symptoms) Behavior->Model1 Model2 Prepulse Inhibition (PPI) (Sensorimotor Gating) Behavior->Model2 Safety Motor Side-Effect Assessment Behavior->Safety Assess at Therapeutically Relevant Doses Rotarod Rota-rod Test (Motor Coordination) Safety->Rotarod

Sources

Methodological & Application

Perazine Dihydrochloride: Application Notes and Experimental Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Profile of a Classic Antipsychotic

Perazine is a first-generation antipsychotic belonging to the phenothiazine class of drugs.[1] Its therapeutic action in psychosis, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] However, like many typical antipsychotics, perazine's clinical utility is accompanied by a complex pharmacological profile characterized by interactions with a range of other neurotransmitter systems. This multi-receptor activity is the foundation for both its efficacy and its potential side effects.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental protocols for evaluating perazine dihydrochloride in established animal models. The protocols detailed herein are designed to assess the antipsychotic potential, extrapyramidal side effects, and metabolic consequences of perazine administration, providing a robust framework for preclinical investigation.

Pharmacological Profile: A Multi-Receptor Antagonist

Perazine's mechanism of action extends beyond simple dopamine D2 receptor blockade. It exhibits significant antagonist activity at several other key receptors, which contributes to its overall therapeutic and side-effect profile:

  • Dopamine D2 Receptor Antagonism: The cornerstone of its antipsychotic effect, reducing positive symptoms such as hallucinations and delusions.[2][3]

  • Muscarinic M1 Receptor Antagonism: Contributes to anticholinergic side effects like dry mouth, blurred vision, and cognitive impairment.

  • Histamine H1 Receptor Antagonism: Leads to sedative effects and can contribute to weight gain.

  • Alpha-1 Adrenergic Receptor Antagonism: Can cause orthostatic hypotension and dizziness.

Understanding this receptor interaction profile is critical for designing and interpreting preclinical studies.

Pharmacokinetics in Rodent Models

Preclinical pharmacokinetic studies are essential for establishing appropriate dosing regimens. Studies in rats have indicated that the plasma half-life of antipsychotics, including phenothiazines, is significantly shorter than in humans, often by a factor of four to six.[4] One study involving intraperitoneal administration of 10 mg/kg perazine in rats investigated its metabolism and interaction with other drugs.[5] This highlights the necessity for careful consideration of dose and frequency of administration in rodent models to achieve clinically relevant receptor occupancy.

Experimental Protocols for Efficacy and Side Effect Profiling

The following protocols provide detailed methodologies for assessing the key pharmacological effects of this compound in rodent models.

Assessment of Antipsychotic-like Activity

a) Apomorphine-Induced Stereotypy in Rats

This model is widely used to screen for dopamine D2 receptor antagonism, a hallmark of antipsychotic efficacy. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rats, which can be attenuated by D2 antagonists.[2][3]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. A starting dose of 10 mg/kg can be used based on previous pharmacokinetic studies.[5] A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended.

  • Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection 30-60 minutes prior to apomorphine administration.

  • Induction of Stereotypy: Administer apomorphine hydrochloride (0.5-1.0 mg/kg, subcutaneous) and immediately place the rat in an observation cage.

  • Scoring: Observe and score stereotyped behavior at 10-minute intervals for at least 60 minutes using a standardized rating scale.

  • Data Analysis: Analyze the total stereotypy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of perazine on apomorphine-induced behaviors.

b) Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients. This deficit can be reversed by antipsychotic drugs. The model assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[6][7][8]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Apparatus: A startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, IP) or vehicle 30-60 minutes before the PPI test session.

  • Test Session:

    • Acclimation: Place the rat in the startle chamber for a 5-minute acclimation period with background white noise.

    • Stimuli: The session consists of pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (prepulse of varying intensities followed by the pulse), and no-stimulus trials.

  • Data Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.

  • Data Analysis: Analyze PPI data using ANOVA to assess the effect of perazine on sensorimotor gating.

Assessment of Extrapyramidal Side Effects (EPS)

Catalepsy Test in Rats

Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a well-established animal model for predicting the extrapyramidal side effects of antipsychotic drugs.[9][10]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle.

  • Catalepsy Assessment (Bar Test):

    • At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

    • Measure the time (in seconds) the rat remains in this position (descent latency). A cut-off time (e.g., 180 seconds) should be set.

  • Data Analysis: Analyze the descent latency at each time point using appropriate statistical methods. A dose-dependent increase in descent latency is indicative of cataleptogenic potential.

Assessment of Metabolic Side Effects

Chronic administration of some antipsychotics is associated with metabolic disturbances, including weight gain, hyperglycemia, and dyslipidemia.[11][12]

Protocol:

  • Animals: Female mice or rats are often used as they can be more susceptible to weight gain.[13]

  • Drug Administration: Administer this compound or vehicle daily for several weeks (e.g., 2-6 weeks) via oral gavage or in drinking water to mimic clinical usage. A dose of 10 mg/kg/day can be a starting point.

  • Monitoring:

    • Body Weight and Food Intake: Measure daily or several times a week.

    • Glucose Tolerance Test (GTT): Perform at baseline and at the end of the treatment period. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg, oral or IP) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Blood Chemistry: At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • Data Analysis: Analyze changes in body weight, food intake, and blood parameters over time using repeated measures ANOVA or other appropriate statistical tests.

Data Presentation

Table 1: Suggested Dose Ranges for this compound in Rodent Models

Animal ModelSpeciesRoute of AdministrationSuggested Dose Range (mg/kg)Rationale
Apomorphine-Induced StereotypyRatIP1 - 20To establish a dose-response for D2 receptor antagonism.
Prepulse Inhibition (PPI)RatIP1 - 10To assess effects on sensorimotor gating at doses that may not induce significant motor impairment.
Catalepsy TestRatIP5 - 20Higher doses are typically required to induce catalepsy.
Chronic Metabolic StudyRat/MouseOral (gavage)5 - 20 (daily)To model long-term clinical exposure and assess cumulative metabolic effects.

Visualizations

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety & Tolerability Assessment Apomorphine Apomorphine-Induced Stereotypy Data_Collection Behavioral/Physiological Data Collection Apomorphine->Data_Collection PPI Prepulse Inhibition (PPI) PPI->Data_Collection Catalepsy Catalepsy Test (EPS) Catalepsy->Data_Collection Metabolic Chronic Metabolic Study Metabolic->Data_Collection Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound Solution Preparation Administration Drug/Vehicle Administration Drug_Preparation->Administration Randomization->Administration Administration->Data_Collection Analysis Statistical Analysis & Interpretation Data_Collection->Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine (DA) DOPA->DA VMAT2 VMAT2 DA->VMAT2 D2R D2 Receptor DA->D2R Binds Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->DA Release Signal Signal Transduction (Reduced cAMP) D2R->Signal Activates Perazine Perazine Perazine->D2R Blocks

Caption: Simplified schematic of perazine's action at the dopamine D2 receptor.

References

  • Modeling of antipsychotic-induced metabolic alterations in mice: An experimental approach precluding psychosis as a predisposing factor. PubMed. [Link]

  • Pharmacokinetics of centperazine: a new antifilarial agent. PubMed. [Link]

  • Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months. PubMed. [Link]

  • effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat | Journal of Pharmacy and Pharmacology | Oxford Academic. Oxford Academic. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. PubMed. [Link]

  • Antipsychotic-Induced Metabolic and Cardiovascular Side Effects in Schizophrenia: A Novel Mechanistic Hypothesis - PMC. National Center for Biotechnology Information. [Link]

  • Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences - PMC. National Center for Biotechnology Information. [Link]

  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC. National Center for Biotechnology Information. [Link]

  • Second-generation antipsychotics and metabolic syndrome: a role for mitochondria. National Center for Biotechnology Information. [Link]

  • Perazine for schizophrenia. National Center for Biotechnology Information. [Link]

  • Promethazine Both Facilitates and Inhibits Nociception in Rats: Effect of the Testing Procedure. PubMed. [Link]

  • Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. PubMed. [Link]

  • Dose-catalepsy response to haloperidol in rat: Effects of strain and sex. PlumX. [Link]

  • Effects of thioridazine on apomorphine-elicited stereotypic behavior and motor activity. PubMed. [Link]

  • Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats - PubMed Central. National Center for Biotechnology Information. [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. National Center for Biotechnology Information. [Link]

  • Percent prepulse inhibition ( A) and startle magnitude ( B) after.... ResearchGate. [Link]

  • Assessing Prepulse Inhibition of Startle in Mice - PMC. National Center for Biotechnology Information. [Link]

  • Method for the preparation of piperazine monohydrochloride.
  • Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors. PubMed. [Link]

  • Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. PubMed. [Link]

  • Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy. PubMed. [Link]

  • Pharmacokinetic study of apomorphine-induced stereotypy in food deprived rats. PubMed. [Link]

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. [Link]

  • Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists. National Center for Biotechnology Information. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [Link]

  • What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice?. ResearchGate. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. The University of British Columbia. [Link]

  • Intraperitoneal Injection of Neonatal Mice - PMC. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Researcher's Guide to the Preparation of Perazine Dihydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the dissolution, handling, and storage of Perazine dihydrochloride for use in in vitro biological assays. Perazine, a phenothiazine-class antipsychotic agent, requires precise preparation to ensure experimental reproducibility and data integrity.[1] This document synthesizes physicochemical data with established laboratory best practices to offer detailed, step-by-step protocols for preparing both high-concentration stock solutions and assay-ready working solutions. We address critical parameters such as solvent selection, stability considerations (pH, light, and temperature), and quality control checks to empower researchers with a reliable methodology.

Introduction: The Critical Need for Proper Solubilization

Perazine is a piperazine derivative of phenothiazine investigated for its dopamine receptor antagonist properties.[1] The success of in vitro studies using this compound—from cell viability assays to complex signaling pathway analyses—is fundamentally dependent on its complete and stable dissolution. Improper solubilization can lead to inaccurate compound concentration, precipitation in culture media, and ultimately, artifactual or non-reproducible results.

This guide moves beyond simple instructions to explain the scientific rationale behind each step, ensuring researchers can adapt these protocols to their specific experimental contexts while maintaining the highest standards of scientific integrity.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is essential for predicting its behavior in different solvent systems. The molecule features a large, hydrophobic phenothiazine core, which is offset by a hydrophilic piperazine side chain. The dihydrochloride salt form significantly enhances its polarity and potential for aqueous solubility.

PropertyValueSource
IUPAC Name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloridePubChem[1]
Molecular Formula C₂₀H₂₇Cl₂N₃SPubChem[1]
Molecular Weight 412.4 g/mol PubChem[1]
CAS Number 5317-37-3PubChem[1]
Appearance White to off-white crystalline powder (typical)Inferred

Solubility Characteristics and Solvent Selection

The dual nature of the Perazine molecule—a large lipophilic core with a protonated, polar side chain—dictates its solubility profile. While the dihydrochloride salt form is designed for aqueous solubility, high concentrations may be limited.

Causality Behind Solvent Choice:

  • Water/Aqueous Buffers (e.g., PBS): As a salt, this compound is expected to be water-soluble. Water is the most biologically compatible solvent, but achieving high concentrations (>1-5 mM) may require gentle heating or sonication. The resulting solution can be acidic, which may require pH verification and adjustment for direct cellular application.

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is the solvent of choice for preparing high-concentration stock solutions (≥10 mM), which can then be diluted into aqueous assay media.

  • Ethanol/Methanol: While some piperazine salts show slight solubility in alcohols, these are generally less effective than DMSO for high concentrations and can be more cytotoxic to cells at equivalent final concentrations.[2]

Inferred Solubility Profile: The following table provides an estimated solubility profile. Empirical verification by the end-user is mandatory.

SolventPredicted SolubilityRationale & Best Practices
DMSO ≥ 50 mMIdeal for creating high-concentration primary stocks. Ensure use of anhydrous, cell-culture grade DMSO.
Water 1-10 mMSolubility is enhanced by the dihydrochloride salt form. Gentle warming (37°C) can aid dissolution.[3]
PBS (pH 7.4) 1-5 mMSolubility may be slightly lower than in pure water due to common ion effects and pH. Ensure complete dissolution before use.
Ethanol ~1-2 mMNot a primary recommendation. Can be used if DMSO is incompatible with the assay, but vehicle controls are critical.

Experimental Workflow and Protocols

This section provides validated, step-by-step protocols for preparing this compound solutions. The overall workflow is designed to ensure sterility, accuracy, and stability.

G cluster_prep Solution Preparation Workflow A Weigh Compound (Calibrated Balance) B Select & Measure Solvent (Water, DMSO, etc.) A->B Accurate Mass C Dissolve Compound (Vortex, Sonicate, Warm) B->C Precise Volume D Sterile Filter (0.22 µm Syringe Filter) C->D Ensure Homogeneity E Aliquot into Vials (Amber, Cryo-safe) D->E Prevent Contamination F Store Appropriately (-20°C or -80°C) E->F Minimize Freeze-Thaw

Sources

Application Notes and Protocols for Perazine Dihydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers utilizing perazine dihydrochloride in rodent models. Perazine is a first-generation, moderate-potency typical antipsychotic belonging to the phenothiazine class.[1] Its primary mechanism involves the antagonism of dopamine D2 receptors in the brain, making it a valuable tool for preclinical studies related to psychosis, schizophrenia, and the extrapyramidal side effects of neuroleptic drugs.[1][2][3] This guide offers a detailed exploration of dosage considerations, administration protocols, and experimental design, grounded in established scientific principles to ensure data integrity and reproducibility. We will delve into the causality behind experimental choices, provide self-validating protocols, and support key claims with authoritative references.

Pharmacological Profile of Perazine

Mechanism of Action

Perazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] By blocking these receptors, perazine inhibits the downstream signaling of dopamine, which is often hyperactive in psychotic states.[4] This antagonism helps to alleviate positive symptoms of psychosis, such as hallucinations and delusions.[2] Like other phenothiazines, perazine is not entirely selective and may also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to its side-effect profile.[2]

Below is a diagram illustrating the fundamental mechanism of D2 receptor antagonism by perazine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates AC Adenylyl Cyclase (Inhibited) D2R->AC Inhibits Effect Reduced Psychotic Symptoms AC->Effect Leads to Perazine Perazine Perazine->D2R Blocks

Caption: Perazine blocks dopamine D2 receptors, inhibiting downstream signaling.

Pharmacokinetics and Rationale for Use in Rodent Models

Perazine is metabolized in the liver, and its metabolites may or may not contribute to its overall clinical effect.[2][5] Studies in rats have shown that perazine can interact with other drugs, affecting its distribution to various tissues, including the brain.[6] For instance, co-administration with antidepressants like imipramine or fluoxetine can elevate the brain-to-plasma concentration ratio of perazine.[6]

Rodent models are indispensable for studying the behavioral, neurochemical, and toxicological effects of antipsychotics.[7] They allow for controlled dose-response studies of both therapeutic effects (e.g., suppression of hyperactivity) and side effects (e.g., catalepsy).[8][9] The age of the rodent can significantly impact its sensitivity to neuroleptics, with developing rats often being more sensitive than adults.[8]

Critical Considerations for Dosage and Administration

Dosage Selection: The "Why"

The selection of an appropriate dose is paramount and is dictated by the specific research question. A low dose might be used to study subtle behavioral changes, while a higher dose may be necessary to induce measurable catalepsy, a proxy for extrapyramidal side effects. Researchers must consider the following:

  • Dose-Response Relationship: The effects of perazine are dose-dependent.[9][10] It is crucial to perform a dose-response study to identify the effective dose 50 (ED50) for the desired outcome in your specific animal strain and experimental setup.

  • Therapeutic vs. Side Effects: The therapeutic window for antipsychotics can be narrow. The goal is often to find a dose that produces the desired antipsychotic-like effect (e.g., reducing amphetamine-induced hyperlocomotion) without causing excessive sedation or motor impairment that would confound behavioral results.

  • Species and Strain Differences: Mice and rats can differ in their metabolism and sensitivity to drugs.[7] Even different strains of the same species can exhibit varied responses.

  • Acute vs. Chronic Dosing: A single injection is sufficient for studying acute effects.[11] Chronic studies, which may investigate receptor sensitization or tolerance, require repeated administrations and a different dosing strategy.[12]

Summary of Reported Dosages

The available literature provides some specific examples of perazine dosages used in rodent research. This table summarizes key findings and should be used as a starting point for designing pilot studies.

SpeciesDose RangeRoute of Admin.Key Observation / ApplicationReference
Male Wistar Rat10 mg/kgIntraperitoneal (i.p.)Study of distribution interactions with antidepressants.[6]Wójcikowski et al., 2000[6]
MouseNot SpecifiedNot SpecifiedUsed to investigate behavioral influences.[5]Breyer-Pfaff et al., 1989[5]

Note: The limited publicly available data on specific perazine dosages underscores the importance of conducting thorough pilot studies to determine the optimal dose for your experimental paradigm. Dosages for related phenothiazines, such as perphenazine, have been studied more extensively and may provide additional context.[8]

Vehicle Selection and Solution Preparation

Perazine is available as a dihydrochloride salt, which is generally water-soluble.

Protocol: Preparation of this compound for Injection

  • Objective: To prepare a sterile, isotonic solution of this compound for parenteral administration.

  • Materials:

    • This compound (MW: 412.4 g/mol )[3]

    • Sterile 0.9% saline solution

    • Sterile vials

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Calculation:

    • Determine the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat, assuming an injection volume of 2.5 mL/kg).

    • Weight (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

  • Procedure:

    • Aseptically weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of sterile 0.9% saline.

    • Vortex the vial until the powder is completely dissolved. A clear solution should be formed.

    • To ensure sterility, draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a new, sterile vial.[13]

    • Store the prepared solution appropriately, protected from light. Consult the manufacturer's data sheet for stability information.

Routes of Administration

The choice of administration route affects the rate of absorption and bioavailability of the drug.[13]

  • Intraperitoneal (i.p.): The most common route in rodent research for systemic drug delivery. It allows for rapid absorption.[14] Care must be taken to inject into the lower abdominal quadrants to avoid damaging internal organs.[15]

  • Oral Gavage (p.o.): Mimics the clinical route of administration in humans.[14][16] This route is suitable for long-term studies but requires skill to avoid injury to the esophagus or accidental administration into the trachea.[16]

  • Subcutaneous (s.c.): Involves injecting under the skin, typically between the shoulder blades.[16] This route provides slower, more sustained absorption compared to i.p. injection.[17]

  • Intravenous (i.v.): Administered directly into a vein (e.g., the lateral tail vein).[14] This provides immediate and 100% bioavailability but can be technically challenging and stressful for the animal.[13]

Standard Operating Protocols

Protocol for Intraperitoneal (i.p.) Injection in a Rat
  • Restraint: Gently but firmly restrain the rat, exposing the abdomen. One common method is to hold the rat with its back against your palm, using your fingers to secure its head and forelimbs.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the urinary bladder or cecum.[15]

  • Needle Insertion: Use a 25-27 gauge needle.[13] Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).[15]

  • Injection: Slowly and steadily inject the calculated volume of the perazine solution.

  • Withdrawal & Monitoring: Withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Protocol for Oral Gavage (p.o.) in a Mouse
  • Restraint: Securely restrain the mouse by scruffing the skin on its neck and back to immobilize its head and prevent biting.

  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle. The length should be from the tip of the mouse's nose to the last rib.

  • Needle Insertion: Gently insert the gavage needle into the mouth, aiming it along the roof of the mouth and over the tongue. This will stimulate a swallowing reflex.[16]

  • Advancement: Carefully advance the needle down the esophagus into the stomach. There should be no resistance. If the animal coughs or struggles violently, the needle may be in the trachea and must be withdrawn immediately.[16]

  • Administration: Once the needle is correctly positioned, administer the solution slowly.

  • Withdrawal & Monitoring: Remove the needle gently and return the mouse to its cage. Observe for any signs of distress.

Experimental Design and Workflow

A well-designed study is critical for obtaining reliable data. The workflow below outlines the key stages of a typical behavioral study involving perazine.

cluster_workflow Experimental Workflow A 1. Animal Procurement & Quarantine B 2. Acclimation & Handling (≥ 7 days) A->B C 3. Baseline Behavioral Testing (Optional) B->C D 4. Randomization into Treatment Groups (Vehicle, Perazine Doses) C->D E 5. Drug Administration (Perazine or Vehicle) D->E F 6. Behavioral Testing (e.g., Locomotor Activity, Catalepsy Test) E->F G 7. Data Collection & Analysis F->G H 8. Euthanasia & Tissue Collection (Optional) G->H

Caption: A typical workflow for a rodent behavioral study with perazine.

Assessing Neuroleptic Effects
  • Catalepsy Bar Test: This test measures the time an animal remains in an externally imposed, awkward posture (e.g., forepaws on a raised bar). Neuroleptics like perazine induce catalepsy, which is considered a model of drug-induced parkinsonism. Dose-response curves can be generated to quantify this effect.[8]

  • Locomotor Activity: Typical antipsychotics generally suppress spontaneous locomotor activity.[9] This can be measured in an open-field arena. The suppression of hyperactivity induced by a stimulant like amphetamine is a common screening method for potential antipsychotic efficacy.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. The ability of a drug to restore PPI in a disrupted rodent model (e.g., after administration of a psychotomimetic) is a key indicator of antipsychotic potential.

Safety and Toxicology

While perazine is used therapeutically, overdose can lead to significant adverse effects. In rodent studies, it is crucial to monitor animals for signs of distress, including excessive sedation, prolonged catalepsy, or seizures. Acute toxicity studies for the related compound pithis compound have established oral LD50 values of 6200 mg/kg in mice and a rat oral LD50 of 4900 mg/kg.[18][19] However, these values are for a different compound and should only be considered for broad context; the primary concern with perazine at research doses will be exaggerated pharmacological effects, not acute lethality.

References

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Rat Guide. (2025). Piperazine. Retrieved from [Link]

  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]

  • Wójcikowski, J., & Daniel, W. A. (2000). Distribution interactions between perazine and antidepressant drugs. In vivo studies. Polish Journal of Pharmacology, 52(6), 449–457. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • DrugFuture.com. (n.d.). RTECS NUMBER-TL4284350-Chemical Toxicity Database. Retrieved from [Link]

  • PubChem. (n.d.). Pithis compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Perazine. Retrieved from [Link]

  • Ghasi, S., Osuide, G., & Onuaguluchi, G. (2008). The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. Journal of Biological Sciences, 8(3), 620-624. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Breyer-Pfaff, U., Scherer, B., & Brinkschulte-Freitas, M. (1989). Pharmacological studies on perazine and its primary metabolites. Pharmacopsychiatry, 22(6), 255–257. Retrieved from [Link]

  • PubChem. (n.d.). Perazine. Retrieved from [Link]

  • University of California, Los Angeles. (2014). Fluid and Drug Administration. Retrieved from [Link]

  • Umekar, M. J., et al. (2018). A review on: toxicity studies in animals. World Journal of Pharmaceutical Research, 7(12), 303-317. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]

  • Speciale, S. G., & Overstreet, D. H. (1982). Decreasing sensitivity to neuroleptic agents in developing rats; evidence for a pharmacodynamic factor. Psychopharmacology, 78(4), 309–313. Retrieved from [Link]

  • Choi, D. Y., & Roth, R. H. (1978). Neuroleptic-induced acute dystonic reactions may be due to enhanced dopamine release on to supersensitive postsynaptic receptors. Nature, 273(5658), 153–155. Retrieved from [Link]

  • Dimpfel, W., Spüler, M., & Nickel, B. (1992). Different neuroleptics show common dose and time dependent effects in quantitative field potential analysis in freely moving rats. Psychopharmacology, 107(2-3), 195–202. Retrieved from [Link]

  • Fantegrossi, W. E., et al. (2008). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 197(3), 497-506. Retrieved from [Link]

  • Saadh, M. J., & Al-Samydai, A. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-103. Retrieved from [Link]

  • University of British Columbia. (2016). RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. Retrieved from [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Kleppesto, H., et al. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. ACS chemical neuroscience, 8(5), 1071-1081. Retrieved from [Link]

  • ResearchGate. (2015). How to convert human dose to rat dose?. Retrieved from [Link]

  • NovoPro Bioscience Inc. (2019). How to convert human dose to animal dose?. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • de Oliveira, A. R., et al. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 506, 107-124. Retrieved from [Link]

  • Lim, L. W., et al. (2010). Antipsychotic drugs dose-dependently suppress the spontaneous hyperactivity of the chakragati mouse. Neuroscience, 171(1), 162–172. Retrieved from [Link]

  • Rajkumar, R., et al. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European journal of pharmacology, 608(1-3), 32–41. Retrieved from [Link]

  • Samaha, A. N., et al. (2016). Antipsychotic-induced sensitization and tolerance: Behavioral characteristics, developmental impacts, and neurobiological mechan. Neuroscience and biobehavioral reviews, 69, 1-17. Retrieved from [Link]

  • University of California, Irvine. (2025). Rodent Anesthesia and Analgesia Guideline. Retrieved from [Link]

Sources

Application Notes & Protocols for Perazine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Perazine is a first-generation ('typical') antipsychotic of the phenothiazine class, primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] Its utility in neuroscience research stems from its well-characterized, albeit complex, pharmacological profile as a multi-receptor antagonist. This document provides a comprehensive guide for the use of Perazine dihydrochloride in research settings. It details the compound's mechanism of action, offers validated protocols for both in vitro and in vivo applications, and presents a framework for experimental design grounded in established neuropharmacology. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage Perazine as a tool for investigating dopaminergic and serotonergic systems, modeling antipsychotic drug action, and exploring the neurobiology of psychiatric illness.

Scientific Background and Mechanism of Action

Perazine's therapeutic effects and its utility as a research tool are primarily attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] This action is believed to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] However, like many phenothiazines, Perazine is not a highly selective ligand and interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic profile and its side effects.[2]

Pharmacological Profile: Perazine's action is multifaceted. It exhibits potent antagonism at dopamine D2 receptors and also interacts with serotonin (5-HT2A), histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[2] This "multi-target" profile is crucial for interpreting experimental results. For instance, its sedative effects are largely explained by its potent inhibition of central histaminergic receptors.[4] Its affinity for cholinergic receptors may counteract some of the dopamine receptor blockade effects, potentially lowering the risk of extrapyramidal side effects compared to high-potency antipsychotics like haloperidol.[4]

Data Presentation: Representative Receptor Binding Profile

The precise binding affinities (Ki) for Perazine can be difficult to consolidate from a single source. The table below presents a qualitative and quantitative summary based on its known pharmacology as a phenothiazine antipsychotic and data from related compounds. Researchers must experimentally determine the precise profile in their specific assay system.

Receptor TargetPrimary ActionKnown or Predicted AffinityFunctional Consequence in Research
Dopamine D2 AntagonistHighInhibition of dopamine-mediated signaling (e.g., decreased cAMP); core mechanism for studying antipsychotic effects.[2][3]
Serotonin 5-HT2A AntagonistModerate to HighModulation of dopaminergic and glutamatergic transmission; relevant for studying negative symptoms and cognitive effects.[2]
Histamine H1 AntagonistHighPotent sedative effects; a critical consideration for in vivo behavioral studies.[2][4]
Adrenergic α1 AntagonistModerateCan lead to effects like orthostatic hypotension in whole-animal studies; may influence cardiovascular parameters.[2][3]
Muscarinic M1 AntagonistModerateAnticholinergic effects (e.g., dry mouth, blurred vision in clinical use); can impact cognition in research models.[2][4]

Signaling Pathways:

The primary antipsychotic action of Perazine is initiated by its blockade of the G-protein coupled D2 receptor. In its native state, dopamine binding to D2 receptors inhibits the enzyme adenylyl cyclase, reducing intracellular cyclic AMP (cAMP). By antagonizing this receptor, Perazine prevents this inhibition, leading to a relative increase in cAMP levels and subsequent alterations in downstream signaling cascades involving Protein Kinase A (PKA). Its concurrent actions on other receptors, such as 5-HT2A, modulate these primary effects.

Perazine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine DA_release Dopamine DA_vesicle->DA_release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Altered Gene Expression, Ion Channel Activity) PKA->Response Phosphorylates Perazine Perazine Perazine->D2R Blocks DA_release->D2R Binds

Caption: Perazine's primary mechanism: blockade of the postsynaptic D2 receptor.

Core Applications in Neuroscience Research

  • Modeling Antipsychotic Action: Perazine serves as a classic reference compound for studying the mechanisms of first-generation antipsychotics. It can be used to investigate the downstream cellular and behavioral consequences of D2 receptor blockade.

  • Investigating Dopamine System Function: As a potent D2 antagonist, it is an invaluable tool for probing the role of D2-mediated signaling in various brain circuits and behaviors, including motor control, reward, and cognition.

  • Side Effect Modeling: Its activity at histaminergic, muscarinic, and adrenergic receptors allows for the study of mechanisms underlying antipsychotic-induced side effects like sedation, cognitive deficits, and extrapyramidal symptoms.[1][3][4]

  • Drug Discovery Screening: Perazine can be used as a positive control in high-throughput screens designed to identify novel compounds with antipsychotic potential or to characterize the selectivity of new D2 receptor ligands.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solutions

Causality: this compound is a salt form, which generally confers higher water solubility compared to the free base.[5] Proper solubilization and storage are critical for experimental reproducibility. Using a sterile, buffered solution like PBS for final dilutions ensures physiological compatibility for in vitro and in vivo experiments.

  • Materials:

    • This compound powder

    • Sterile Dimethyl Sulfoxide (DMSO)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Vortex mixer

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution (in DMSO):

    • Determine the molecular weight (MW) of this compound (C₂₀H₂₅N₃S · 2HCl).

    • Weigh the required amount of powder for your desired volume (e.g., for 1 mL of 10 mM solution, weigh MW in mg / 100).

    • Add the powder to a sterile, light-protected tube.

    • Add the appropriate volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This is your high-concentration stock.

    • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the DMSO stock solution at -20°C or -80°C for long-term stability (up to 6 months). Protect from light.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • For cell culture experiments, dilute the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.

    • For in vivo administration, dilute the stock solution in sterile PBS or saline. The final DMSO concentration should be minimized (<5%) and a vehicle control group must be included in the experimental design.

Protocol 2: In Vitro Functional Assay - cAMP Measurement in D2-Expressing Cells

Causality: This protocol provides a direct functional measure of Perazine's D2 receptor antagonism. Forskolin is used to stimulate adenylyl cyclase and elevate cAMP levels. A D2 agonist (like quinpirole) will inhibit this rise. A D2 antagonist like Perazine will block the effect of the agonist, thereby "rescuing" the cAMP levels. This self-validating system confirms target engagement.

  • Materials:

    • HEK293 cells stably expressing the human Dopamine D2 receptor (HEK-D2 cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Quinpirole (D2 receptor agonist)

    • Forskolin

    • This compound working solutions

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

    • 96-well cell culture plates

  • Procedure:

    • Cell Plating: Seed HEK-D2 cells in a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate for 24 hours.

    • Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

    • Antagonist Pre-incubation: Add varying concentrations of Perazine (e.g., 0.1 nM to 10 µM) to the appropriate wells. Include a "vehicle" control (medium with the same final DMSO concentration). Incubate for 20-30 minutes at 37°C.

    • Agonist Challenge: Add a fixed concentration of quinpirole (typically its EC₈₀ concentration, predetermined) to all wells except the "forskolin only" control.

    • Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis:

    • Normalize the data: Set the "forskolin only" signal as 100% and the "forskolin + quinpirole" signal as 0%.

    • Plot the normalized response against the log concentration of Perazine.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of Perazine.

Protocol 3: In Vivo Behavioral Assay - Reversal of Amphetamine-Induced Hyperlocomotion

Causality: This is a widely used preclinical model for screening antipsychotic efficacy. Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents, which is considered a model of the hyperdopaminergic state in psychosis. An effective D2 antagonist like Perazine is expected to block this behavioral effect.

  • Materials:

    • Adult male C57BL/6 mice or Sprague-Dawley rats

    • Open field activity chambers equipped with infrared beams

    • D-amphetamine sulfate

    • This compound solution for injection (prepared as in Protocol 1)

    • Vehicle solution (e.g., saline with a low percentage of DMSO)

  • Procedure:

    • Habituation: Place the animals in the open field chambers and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.

    • Pre-treatment: Administer Perazine (e.g., 0.1, 0.5, 1 mg/kg, intraperitoneally - IP) or vehicle to different groups of animals. The choice of dose range should be based on literature or pilot studies.

    • Incubation Period: Return the animals to their home cages for a pre-treatment period (typically 30-60 minutes) to allow for drug absorption and distribution.

    • Psychostimulant Challenge: Administer D-amphetamine (e.g., 2-3 mg/kg, IP) or saline to the animals.

    • Behavioral Recording: Immediately place the animals back into the open field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Experimental Groups:

    • Group 1: Vehicle + Saline (Baseline activity)

    • Group 2: Vehicle + Amphetamine (Positive control for hyperlocomotion)

    • Group 3: Perazine (low dose) + Amphetamine

    • Group 4: Perazine (mid dose) + Amphetamine

    • Group 5: Perazine (high dose) + Amphetamine

  • Data Analysis:

    • Quantify the total distance traveled for each animal.

    • Compare the activity of the Vehicle + Amphetamine group to the Vehicle + Saline group to confirm the model's validity (should see a significant increase).

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the Perazine-treated groups to the Vehicle + Amphetamine group.

    • Expected Outcome: Perazine should produce a dose-dependent reduction in amphetamine-induced hyperlocomotion. Note that at higher doses, Perazine's sedative effects (H1 antagonism) may reduce locomotion independently, which should be assessed with a "Perazine + Saline" group if necessary.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Data Analysis A1 Acclimate Animals to Facility A2 Handle Animals to Reduce Stress A1->A2 B1 Habituate Animal to Open Field Arena (30-60 min) A2->B1 B2 Administer Perazine or Vehicle (IP) B1->B2 B3 Return to Home Cage (30 min) B2->B3 B4 Administer Amphetamine or Saline (IP) B3->B4 B5 Place in Arena & Record Locomotion (60-90 min) B4->B5 C1 Extract Locomotor Data (e.g., Distance Traveled) B5->C1 C2 Perform Statistical Analysis (ANOVA) C1->C2 C3 Generate Graphs & Interpret Results C2->C3

Caption: Workflow for an in vivo hyperlocomotion study.

Safety, Handling, and Storage

  • Hazard Identification: this compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.[6][9][10]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[6][9] Avoid creating dust.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][9]

    • Inhalation: Move the person to fresh air.[6][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

  • Storage: Store this compound powder in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound remains a relevant and powerful pharmacological tool for neuroscience research. Its well-established role as a D2 antagonist makes it a standard for studies on antipsychotic mechanisms, while its broader receptor profile provides opportunities to investigate the complex neurobiology underlying therapeutic side effects. Future research could leverage Perazine in combination with modern techniques like optogenetics or chemogenetics to dissect the specific circuit-level effects of D2 receptor blockade in behaving animals. Furthermore, its use in comparative studies with newer, atypical antipsychotics can help elucidate the molecular distinctions that lead to improved side-effect profiles.

References

  • New Jersey Department of Health. (n.d.). DIHYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Pithis compound. Retrieved from [Link]

  • Leucht, S., et al. (2014). Perazine for schizophrenia. Cochrane Database of Systematic Reviews. Retrieved from [Link]

  • Neuroscience Research Australia. (2020). Perazine. NeURA Library. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Perazine Dimalonate?. Retrieved from [Link]

  • Wikipedia. (n.d.). Perazine. Retrieved from [Link]

  • Deranged Physiology. (2021). Pharmacology of antipsychotics. Retrieved from [Link]

  • PubMed. (n.d.). Role of D₁/D₂ dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pithis compound. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubMed. (n.d.). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Retrieved from [Link]

  • PubMed. (2014). Perazine for schizophrenia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Serotonin Receptor Subtypes and the Action of 1-(1-Naphthyl)piperazine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2009). Piperazine-salt-and-a-process-for-the-preparation-thereof.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Perazine – the atypical side of an conventional antipsychotic | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Periciazine?. Retrieved from [Link]

  • PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]

  • PubMed. (n.d.). Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. Retrieved from [Link]

  • MDPI. (n.d.). A Pool of Ferritin Nanoparticles Delivering Six Proteins of African Swine Fever Virus Induces Robust Humoral and Cellular Immune Responses in Pigs. Retrieved from [Link]

  • Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Increasing brain glucose metabolism by ligustrazine piperazine ameliorates cognitive deficits through PPARγ-dependent enhancement of mitophagy in APP/PS1 mice. Retrieved from [Link]

Sources

Perazine Dihydrochloride: Application Notes and Protocols for the Interrogation of Dopamine Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of perazine dihydrochloride as a pharmacological tool for studying dopamine pathways. Perazine, a first-generation antipsychotic of the phenothiazine class, serves as a potent antagonist of dopamine D2-like receptors. Its well-characterized, albeit complex, pharmacology makes it a valuable agent for investigating the role of dopaminergic neurotransmission in various physiological and pathological processes. This document details perazine's mechanism of action, provides a representative receptor binding profile, and offers detailed, field-proven protocols for its use in key preclinical research applications, including in vivo microdialysis and behavioral analysis. Furthermore, we present a representative bioanalytical method for the quantification of perazine in brain tissue, ensuring a self-validating system for robust experimental design.

Mechanism of Action and Receptor Binding Profile

Perazine exerts its primary therapeutic and experimental effects through the antagonism of dopamine receptors in the central nervous system.[1] Like other phenothiazine antipsychotics, its mechanism is centered on blocking the action of dopamine, a critical neurotransmitter involved in motivation, reward, and motor control.[2] Dysfunction in dopaminergic pathways is implicated in numerous neurological and psychiatric disorders, making tools like perazine indispensable for preclinical research.[3]

Dopamine Receptor Antagonism

The dopamine receptor family is broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes.[4] D1-like receptors are typically coupled to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate various ion channels.[4]

Perazine functions primarily as an antagonist at D2-like receptors.[3] By blocking these receptors, it prevents the inhibitory effect of dopamine on neuronal activity, particularly within the mesolimbic and nigrostriatal pathways.[1] This action helps to mitigate the hyperactivity of dopaminergic transmission, which is a key focus in psychosis models.[1]

Dopamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release D2R D2 Receptor DA->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition ↓ Neuronal Activity PKA->Neuronal_Inhibition Perazine Perazine Perazine->D2R Blocks Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis A Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., Striatum) B Animal Recovery (5-7 days) A->B C Insert microdialysis probe through guide cannula D Perfuse with aCSF (e.g., 1-2 µL/min) C->D E Stabilization Period (1-2 hours) D->E F Collect Baseline Samples (3-4 fractions, 20 min each) E->F G Administer Perazine (i.p. injection) F->G H Collect Post-Injection Samples (for 2-3 hours) G->H I Quantify Dopamine in dialysates using HPLC-ECD or LC-MS/MS H->I J Data Analysis: Express as % of baseline I->J

Figure 2: Experimental Workflow for In Vivo Microdialysis

Methodology:

  • Surgical Implantation: Anesthetize a male Sprague-Dawley rat (250-300g) and place it in a stereotaxic frame. Implant a guide cannula (CMA or equivalent) aimed at the dorsal striatum. Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa MWCO) through the guide cannula into the striatum.

  • Perfusion Setup: Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1.5 µL/min. [5] * Causality Insight: A slow, stable flow rate is critical. It allows for sufficient diffusion time for analytes to cross the membrane while minimizing tissue disruption, ensuring that the collected dialysate accurately reflects the extracellular environment. [6]4. Stabilization and Baseline Collection: Allow the system to stabilize for at least 90 minutes post-probe insertion. Following stabilization, collect 3-4 baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) at 20-minute intervals.

  • Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (0.9% saline).

  • Post-Treatment Collection: Continue collecting dialysate fractions every 20 minutes for at least 2-3 hours.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

  • Data Interpretation: Calculate the mean dopamine concentration from the baseline samples. Express the dopamine concentration in each post-injection sample as a percentage of this baseline mean. Perazine, by blocking D2 autoreceptors on presynaptic terminals, is expected to cause an increase in extracellular dopamine concentration.

Protocol 2: Conditioned Avoidance Response (CAR) to Assess Functional D2 Blockade

The CAR test is a classic behavioral paradigm predictive of the clinical efficacy of antipsychotic drugs. [7]The test relies on an animal learning to avoid an aversive stimulus (e.g., footshock) by responding to a preceding neutral conditioned stimulus (CS; e.g., a tone or light). Drugs with D2 antagonist properties, like perazine, selectively suppress this conditioned avoidance response without impairing the ability to escape the shock, indicating a disruption of motivational salience rather than motor incapacity. [7]

CAR_Workflow cluster_training Training Phase (Multiple Days) cluster_testing Drug Testing Phase A Place rat in shuttle box B Present Conditioned Stimulus (CS) (e.g., tone for 10s) A->B C If rat crosses to other side during CS -> Avoidance (Trial ends, no shock) B->C D If rat does not cross... Present Unconditioned Stimulus (US) (e.g., footshock for 5s) B->D G Repeat for 30-50 trials/day until criterion is met (e.g., >80% avoidance) C->G E If rat crosses during US -> Escape (Trial ends) D->E F If rat does not cross -> Escape Failure D->F E->G F->G H Administer Perazine or Vehicle (e.g., 60 min pre-test) G->H I Place trained rat in shuttle box H->I J Run 30-50 trials (same as training) I->J K Record: % Avoidance % Escape % Escape Failures J->K

Figure 3: Workflow for the Conditioned Avoidance Response Paradigm

Methodology:

  • Apparatus: A two-way automated shuttle box with a grid floor capable of delivering a mild footshock, equipped with a sound generator (for the CS) and an open doorway between the two compartments.

  • Training Procedure:

    • Place a rat in one compartment of the shuttle box. Allow a 5-minute acclimatization period.

    • Initiate the first trial by presenting the CS (e.g., an 80 dB tone) for 10 seconds.

    • If the rat moves to the opposite compartment during the CS presentation, this is recorded as an avoidance response . The CS terminates, and no shock is delivered.

    • If the rat fails to move during the CS, the unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) is delivered through the grid floor for a maximum of 5 seconds.

    • If the rat moves to the other compartment during the US, this is an escape response . Both the CS and US terminate.

    • If the rat fails to move during the US, this is an escape failure .

    • The inter-trial interval should be varied (e.g., average of 30 seconds).

    • Conduct daily sessions of 30-50 trials until the animals reach a stable performance criterion (e.g., ≥80% avoidance responses for three consecutive days).

  • Drug Administration and Testing:

    • Once trained, group the animals for drug testing.

    • Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes prior to the test session.

    • Causality Insight (Dosage Selection): A specific ED50 for perazine in the CAR test is not readily available. However, based on data for the related phenothiazine, chlorpromazine, a starting dose-response study using 1, 3, and 10 mg/kg is recommended to determine the effective dose. [5]Clinically comparable D2 receptor occupancy (60-70%) for antipsychotics like chlorpromazine and risperidone in rats is achieved at doses of 4.5 mg/kg and 1.5 mg/kg, respectively, further justifying this range. [8]4. Data Analysis: For each dose, calculate the percentage of avoidance responses, escape responses, and escape failures. A significant, dose-dependent decrease in the percentage of avoidance responses with no significant change in the percentage of escape responses is indicative of antipsychotic-like activity.

Bioanalytical Protocol

To correlate behavioral or neurochemical effects with drug exposure, it is essential to measure the concentration of perazine in the target tissue.

Representative Protocol: Quantification of Perazine in Rat Brain Tissue by HPLC-MS/MS

This protocol is a representative method adapted from procedures for other antipsychotics and piperazine derivatives in brain tissue. [9][10]This method must be fully validated by the end-user for linearity, accuracy, precision, and stability according to regulatory guidelines.

Methodology:

  • Brain Tissue Homogenization:

    • Rapidly harvest the rat brain, dissect the region of interest (e.g., striatum), weigh it, and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in 4 volumes of ice-cold buffer (e.g., PBS or 0.1 M perchloric acid) using a bead beater or probe sonicator. Keep samples on ice throughout.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of brain homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as a stable isotope-labeled perazine or a structurally similar compound (e.g., perphenazine-d4). [11] * Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic System: A UPLC/HPLC system (e.g., Agilent, Waters).

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient from ~5% B to 95% B over several minutes to elute perazine and separate it from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for perazine (precursor ion → product ion) and the IS by direct infusion. For perazine (MW ~339.5 g/mol ), the protonated molecule [M+H]⁺ would be approximately m/z 340.5.

  • Quantification:

    • Construct a calibration curve by spiking blank brain homogenate with known concentrations of perazine.

    • Process the calibration standards and quality control (QC) samples alongside the unknown experimental samples.

    • Calculate the concentration of perazine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a valuable and versatile pharmacological tool for the preclinical investigation of dopamine systems. Its primary mechanism as a D2 receptor antagonist allows for the functional assessment of dopaminergic pathways in both neurochemical and behavioral paradigms. By employing robust, well-controlled protocols such as those outlined in this guide, researchers can effectively leverage perazine to probe the complexities of dopamine signaling and its role in CNS function and disease.

References

  • Patsnap Synapse. (2024). What is the mechanism of Perazine Dimalonate? Retrieved from [Link]

  • Solubility of Things. (n.d.). Pithis compound. Retrieved from [Link]

  • ResearchGate. (2010). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Gleason, A. G., & Koob, G. F. (1987). Block of conditioned avoidance responding in the rat by substituted phenylpiperazines. Pharmacology Biochemistry and Behavior, 28(2), 217–221. Retrieved from [Link]

  • Nsimba, S. E. (2009). Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat. Indian Journal of Physiology and Pharmacology, 53(3), 209–218. Retrieved from [Link]

  • Stahl, S. M. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 67(suppl 6), 7-13. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). PIthis compound. J & W PharmLab, LLC. Retrieved from [Link]

  • Yan, M., et al. (2009). Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. Journal of Chromatography B, 877(27), 3243-3247. Retrieved from [Link]

  • Al-Salami, H., et al. (2018). Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study. Journal of Chromatography B, 1096, 180-186. Retrieved from [Link]

  • Vallone, D., Picetti, R., & Borrelli, E. (2000). Structure and function of dopamine receptors. Neuroscience & Biobehavioral Reviews, 24(2), 125-132. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue. MethodsX, 5, 1198-1204. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Pithis compound. Retrieved from [Link]

  • Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 35(10), 2088–2099. Retrieved from [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. Retrieved from [Link]

  • Psychopharmacopeia. (2020). Potencies of Antipsychotic Drugs at Various Receptors. Retrieved from [Link]

  • Wadenberg, M. L. G. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience & Biobehavioral Reviews, 23(6), 851-862. Retrieved from [Link]

  • Lukasiewicz, S., et al. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Journal of Neurochemistry, 137(3), 364-377. Retrieved from [Link]

  • ResearchGate. (2022). a shows the mean percentage of avoidance response on the predrug day.... Retrieved from [Link]

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Retrieved from [Link]

  • Savale, S. K., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF GEFITINIB IN TISSUE SAMPLES (BRAIN HOMOGENATE) BY USING RP-HPLC. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 76-82. Retrieved from [Link]

  • Kondawar, M. S., & Shinde, S. R. (2012). Development and Validation of Bioanalytical Method for Lacosamide from Rat Brain Tissues. International Journal of PharmTech Research, 4(4), 1417-1421. Retrieved from [Link]

  • ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-related decreases in avoidance responses and increases in response.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4744, Perazine. Retrieved from [Link]

  • European Medicines Agency. (2003). Piperazine Summary Report (3). Retrieved from [Link]

  • Daniel, W. A., et al. (1993). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology, 113(1), 135-139. Retrieved from [Link]

  • ResearchGate. (2022). a shows the mean percentage of avoidance response on the predrug day.... Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Conditioned avoidance response test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8893, Pithis compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine monohydrochloride.
  • Wadenberg, M. L. G. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience & Biobehavioral Reviews, 23(6), 851-862. Retrieved from [Link]

  • Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 8(11), 54-60. Retrieved from [Link]

  • ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • Li, M., et al. (2007). Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval. Psychopharmacology, 195(2), 159-170. Retrieved from [Link]

  • Frontiers in Behavioral Neuroscience. (2022). General and Specific Aversive Modulation of Active Avoidance Require Central Amygdala. Retrieved from [Link]

  • Bymaster, F. P., et al. (1999). Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro. Schizophrenia Research, 37(1), 107-122. Retrieved from [Link]

  • Seneca, N., et al. (2011). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 218(3), 579-587. Retrieved from [Link]

  • Fijał, K., et al. (2007). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 59(6), 760-766. Retrieved from [Link]

  • Sykes, D. A., et al. (2017). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 174(19), 3340-3351. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Perazine Dihydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Perazine Monitoring

Perazine is a first-generation antipsychotic agent belonging to the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders.[1] As with many antipsychotics, Perazine exhibits significant inter-individual variability in pharmacokinetics, leading to a wide range of plasma concentrations from a given dose. Therapeutic Drug Monitoring (TDM) is therefore a critical tool for clinicians to optimize dosing regimens, ensuring concentrations are within the therapeutic window to maximize efficacy while minimizing the risk of dose-dependent adverse effects.

This application note provides a detailed, robust, and fully validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of perazine dihydrochloride in human plasma samples. The described protocol is designed for researchers, clinical scientists, and drug development professionals requiring an accurate and reliable analytical procedure. The methodology emphasizes not only the procedural steps but also the scientific rationale behind key choices, ensuring adaptability and troubleshooting capacity. The validation framework is grounded in internationally recognized guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Principle of the Method

This method employs a reversed-phase HPLC system with ultraviolet (UV) detection for the separation and quantification of Perazine. Plasma samples are first subjected to a straightforward protein precipitation step to remove high-molecular-weight interferences.[5][6][7] An internal standard (IS) is incorporated at the beginning of the sample preparation process to correct for procedural losses and instrumental variability. The analyte and IS are separated on a C18 stationary phase based on their hydrophobicity, and their concentrations are determined by comparing the peak area ratios of the unknown samples to those of prepared calibration standards.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Standards: this compound (≥98% purity), Amitriptyline hydrochloride (Internal Standard, ≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffers: Ammonium acetate (Analytical Grade), Deionized water (18.2 MΩ·cm)

  • Plasma: Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Labware: 1.5 mL microcentrifuge tubes, HPLC vials with inserts, volumetric flasks, analytical balance.

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler with temperature control, and a column oven.

  • Detector: UV-Vis or Diode Array Detector (DAD).

  • Data System: Chromatography data acquisition and processing software.

  • General Lab: Vortex mixer, microcentrifuge.

Step-by-Step Analytical Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.005 M Ammonium Acetate in water. The mobile phase consists of a mixture of Methanol and 0.005 M Ammonium Acetate (85:15, v/v).[8] Filter through a 0.45 µm membrane filter and degas before use.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Amitriptyline HCl (IS) in separate 10 mL volumetric flasks using methanol as the solvent. Store at 2-8°C.

  • Working Standard Solutions: Prepare working solutions for the calibration curve (CC) and quality control (QC) samples by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[7][9] Acetonitrile is a highly efficient precipitating agent.[7]

Protocol:

  • Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (10 µg/mL) and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant into an HPLC vial.

  • Inject a portion (typically 20 µL) into the HPLC system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is Spike add_acn 3. Add 400 µL Acetonitrile add_is->add_acn Precipitate vortex 4. Vortex for 1 min add_acn->vortex Mix centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge Pellet Proteins supernatant 6. Transfer Supernatant centrifuge->supernatant Isolate Analyte inject 7. Inject into HPLC supernatant->inject Analyze

Caption: Workflow for Plasma Sample Preparation.

HPLC Operating Conditions

The selection of a C18 column provides excellent retention and separation for moderately non-polar compounds like Perazine. The methanol/buffer mobile phase ensures good peak shape and resolution from endogenous plasma components.[8]

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Methanol : 0.005 M Ammonium Acetate (85:15, v/v)[8]
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector Wavelength 254 nm[8]
Internal Standard Amitriptyline HCl
Expected Retention Time Perazine: ~5.5 min; Amitriptyline: ~8.0 min

Method Validation

A bioanalytical method must be rigorously validated to ensure its performance is suitable for its intended purpose.[2][4] The validation was performed according to the principles outlined in the EMA and FDA guidelines.[3][10][11][12]

G cluster_validation Method Validation Cascade start Method Development Complete selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity->accuracy_precision recovery_matrix Recovery & Matrix Effect accuracy_precision->recovery_matrix stability Stability Assessment recovery_matrix->stability validated Method Validated & Fit for Purpose stability->validated

Caption: Core Parameters of Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed 6 blank plasma lots.No significant interfering peaks at the retention times of Perazine or the IS.
Linearity & Range Assessed using a calibration curve over a specified concentration range (e.g., 5 - 1000 ng/mL).Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determined by analyzing QC samples at 4 levels (LLOQ, Low, Mid, High) in replicate (n=5) on 3 different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Recovery The extraction efficiency of the analytical method, comparing analyte response from extracted samples to unextracted standards.Recovery should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components from the plasma matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Stability Assessed under various conditions: Freeze-Thaw (3 cycles), Short-Term (room temp), Long-Term (-80°C), and Post-Preparative (autosampler).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Routine Analysis and Quality Control

For routine analysis, each analytical run should be structured to verify system performance and ensure the validity of the results for the unknown samples.

Typical Injection Sequence:

  • System Suitability: Inject mobile phase or a blank extract to ensure a clean baseline.

  • Blank Plasma: Inject an extracted blank plasma sample to check for interferences.

  • Calibration Curve: Inject the full set of calibration standards (e.g., 8 non-zero concentrations).

  • Quality Controls: Inject QC samples at low, medium, and high concentrations.

  • Unknown Samples: Inject the unknown plasma samples.

  • Bracketing QCs: Inject QC samples periodically after a set number of unknown samples (e.g., every 10-20 samples) and at the end of the run.

Run Acceptance Criteria:

  • The calibration curve must meet the linearity requirement (r² ≥ 0.99).

  • At least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for LLOQ).

  • At least 67% of the QC samples must be within ±15% of their nominal values.

  • At least 50% of the QCs at each concentration level must be within acceptance criteria.

Conclusion

The HPLC-UV method detailed in this application note is simple, rapid, and robust for the quantification of Perazine in human plasma. The protein precipitation sample preparation technique is straightforward and suitable for high-throughput environments. The method has been validated according to established international guidelines, demonstrating excellent selectivity, linearity, accuracy, and precision. This protocol is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Perazine.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • High-performance liquid chromatographic determination of perphenazine in plasma . Journal of Pharmaceutical Sciences. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis . PubMed. [Link]

  • Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry . PubMed. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • Protein Precipitation Method . Phenomenex. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions . Waters Corporation. [Link]

  • Bioanalytical method validation emea . Slideshare. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples . National Institutes of Health (NIH). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent Technologies. [Link]

  • This compound . PubChem. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? . Ovid. [Link]

  • A comparison of solid-phase extraction techniques for assay of drugs in aqueous and human plasma samples . Semantic Scholar. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in... . Ingenta Connect. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples . MDPI. [Link]

  • Pithis compound . PubChem. [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography . National Institutes of Health (NIH). [Link]

  • Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma . ResearchGate. [Link]

  • Pithis compound.docx . G.AMPHRAY LABORATORIES. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers . National Institutes of Health (NIH). [Link]

  • A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. [Link]

  • Piperazine Di Hydrochloride . VIshal Laboratories. [Link]

  • Reviewer Guidance' Validation of Chromatographic Methods . Scribd. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs... . ACS Omega. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 . ECA Academy. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . LCGC International. [Link]

  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma . MDPI. [Link]

  • HPLC Methods for analysis of Piperazine . HELIX Chromatography. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures . FDA. [Link]

Sources

Perazine Dihydrochloride: A Versatile Antagonist for Probing Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Discerning Researcher

Introduction: Unveiling a Classic Phenothiazine

Perazine, a first-generation antipsychotic of the phenothiazine class, has a rich history in the treatment of schizophrenia and other psychotic disorders.[1] While its clinical use has been largely superseded by newer atypical antipsychotics, perazine dihydrochloride remains a valuable tool compound for in vitro and in vivo pharmacological research. Its complex and well-characterized multi-receptor antagonist profile makes it an excellent probe for dissecting the roles of various neurotransmitter systems in cellular and animal models of neuropsychiatric and other disorders.[2] This guide provides a comprehensive overview of this compound's pharmacological properties and detailed protocols for its application as a research tool.

Mechanism of Action: A Multi-Targeted Approach

Perazine exerts its effects through the antagonism of a wide range of neurotransmitter receptors.[2] Its primary therapeutic action in psychosis is attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] However, its activity extends to other receptor families, contributing to both its therapeutic efficacy and its side-effect profile. This broad-spectrum antagonism is precisely what makes it a versatile tool for pharmacological investigation.

The principal receptor targets of perazine include:

  • Dopamine Receptors: Potent antagonism at D2 receptors is a hallmark of typical antipsychotics.

  • Serotonin (5-HT) Receptors: Perazine exhibits significant affinity for 5-HT2A and 5-HT2C receptors, a characteristic shared with many atypical antipsychotics.[3][4]

  • Histamine Receptors: Strong blockade of H1 receptors contributes to the sedative effects of perazine.[4][5]

  • Adrenergic Receptors: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[6]

  • Muscarinic Acetylcholine Receptors: Perazine also demonstrates affinity for muscarinic receptors, which can result in anticholinergic side effects.[5]

The intricate interplay of these receptor interactions underscores the importance of using well-defined concentrations of perazine in experimental settings to achieve the desired level of selectivity for a particular target system.

Perazine Signaling Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to Perazine This compound Perazine->D2R Antagonizes

Caption: this compound acts as an antagonist at the dopamine D2 receptor, blocking the inhibitory effect of dopamine on adenylate cyclase and subsequent downstream signaling.

Pharmacological Profile: A Quantitative Overview

The affinity of perazine for its various receptor targets can be quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for perazine at key neurotransmitter receptors.

Receptor TargetKi (nM)Reference
Dopamine D210[2]
Serotonin 5-HT216[2]
Alpha-1 Adrenergic10[2]
Histamine H115[2]

Note: These values are compiled from radioligand binding assays and may vary depending on the experimental conditions, tissue source, and radioligand used.

Applications in Research: In Vitro and In Vivo Protocols

This compound's multi-receptor profile makes it a versatile tool for a wide range of research applications, from fundamental receptor pharmacology to preclinical models of disease.

In Vitro Application: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The following protocol provides a general framework for a competitive binding assay using this compound to displace a radiolabeled ligand from its target receptor.

Radioligand Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes (Expressing target receptor) Start->PrepareMembranes Incubate Incubate Membranes with: - Radioligand - Perazine (varying concentrations) PrepareMembranes->Incubate Separate Separate Bound and Free Radioligand (e.g., vacuum filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation counting) Separate->Measure Analyze Data Analysis (Calculate Ki from IC50) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of perazine for a target receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the Ki of this compound for a specific G-protein coupled receptor (GPCR).

Materials:

  • This compound

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Perazine Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[7][8] Perform serial dilutions in assay buffer to obtain a range of concentrations to be tested.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer (for total binding)

    • A high concentration of a known unlabeled ligand (for non-specific binding)

    • Varying concentrations of this compound

  • Addition of Radioligand: Add the radiolabeled ligand at a concentration close to its Kd value to all wells.

  • Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[9]

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the perazine concentration.

    • Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vivo Application: Animal Models of Psychosis

Perazine's dopamine D2 receptor antagonism makes it a useful tool for studying psychosis-related behaviors in animal models. The following protocol outlines a general procedure for assessing the effect of perazine on hyperlocomotion induced by a dopamine agonist, a common preclinical screen for antipsychotic activity.

InVivo_Workflow Start Start Acclimatize Acclimatize Animals (e.g., mice or rats) Start->Acclimatize AdministerPerazine Administer this compound (or vehicle control) Acclimatize->AdministerPerazine AdministerAgonist Administer Dopamine Agonist (e.g., amphetamine or apomorphine) AdministerPerazine->AdministerAgonist RecordActivity Record Locomotor Activity (Open field arena) AdministerAgonist->RecordActivity AnalyzeData Analyze Locomotor Data (e.g., distance traveled) RecordActivity->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vivo experiment assessing the effect of perazine on dopamine agonist-induced hyperlocomotion.

Protocol: Dopamine Agonist-Induced Hyperlocomotion in Rodents

Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to attenuate dopamine agonist-induced hyperlocomotion.

Materials:

  • This compound

  • Dopamine agonist (e.g., d-amphetamine or apomorphine)

  • Vehicle (e.g., saline or sterile water)

  • Rodents (mice or rats)

  • Open field arenas equipped with automated activity monitoring systems

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing facility and the experimental room for at least one week before the experiment. Handle the animals daily to reduce stress.

  • Habituation: On the day of the experiment, place the animals in the open field arenas for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decline to a stable baseline.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or subcutaneously) or the vehicle to different groups of animals. The typical clinical dose range for schizophrenia is 75 to 600 mg/day.[10]

    • After a pre-treatment period (e.g., 30-60 minutes), administer the dopamine agonist (e.g., d-amphetamine, 1-5 mg/kg, i.p.; or apomorphine, 0.5-2 mg/kg, s.c.) to all animals.

  • Locomotor Activity Recording: Immediately after the dopamine agonist administration, place the animals back into the open field arenas and record their locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify locomotor activity parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

    • Compare the locomotor activity of the perazine-treated groups to the vehicle-treated control group.

    • A significant reduction in dopamine agonist-induced hyperlocomotion by perazine indicates potential antipsychotic-like efficacy.

Solution Preparation and Handling

Solubility:

This compound is a white crystalline powder that is freely soluble in water and slightly soluble in methanol and ethanol.[7] It is also soluble in dimethyl sulfoxide (DMSO).[8][11]

Preparation of Stock Solutions:

  • Aqueous Stock Solution: To prepare a 10 mM aqueous stock solution, dissolve 4.12 mg of this compound (MW: 412.4 g/mol ) in 1 mL of sterile water. Gentle warming and vortexing may be required to ensure complete dissolution.

  • DMSO Stock Solution: For higher concentration stock solutions, DMSO can be used as a solvent. Prepare a 100 mM stock solution by dissolving 41.2 mg of this compound in 1 mL of DMSO.

Storage:

Store stock solutions at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion: A Timeless Tool for Pharmacological Discovery

This compound, with its well-defined and broad-spectrum antagonist activity, continues to be a highly relevant and valuable tool for researchers in pharmacology and neuroscience. Its ability to modulate multiple neurotransmitter systems provides a powerful means to investigate the complex signaling pathways involved in both normal physiological processes and pathological conditions. By understanding its pharmacological profile and utilizing the protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the intricate workings of the central nervous system.

References

  • G. Amphray Laboratories. (n.d.). Pithis compound USP.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
  • Ma, J., Ye, N., & Cohen, B. M. (2006). Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs.
  • Peroutka, S. J., & Snyder, S. H. (1981). Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency.
  • Pope, C. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
  • Leucht, S., Hartung, B., & Helfer, B. (2014). Perazine for schizophrenia.
  • Łukasiewicz, S., Błasiak, E., Szafran-Pilch, K., & Dziedzicka-Wasylewska, M. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Journal of neurochemistry, 137(4), 549–560.
  • Ma, J., Ye, N., & Cohen, B. M. (2006). Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs.
  • Edvinsson, L., & Owman, C. (1975). A pharmacological comparison of histamine receptors in the guinea-pig ileum and uterus. British journal of pharmacology, 55(3), 331–337.
  • Peroutka, S. J., & Snyder, S. H. (1981). Relationship of neuroleptic drug effects at brain dopamine, serotonin, α-adrenergic, and histamine receptors to clinical potency.
  • Pope, C. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
  • G. Amphray Laboratories. (n.d.). Pithis compound USP.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Ma, J., Ye, N., & Cohen, B. M. (2006). Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
  • Leucht, S., Hartung, B., & Helfer, B. (2014). Perazine for schizophrenia.
  • Peroutka, S. J., & Snyder, S. H. (1981). Relationship of neuroleptic drug effects at brain dopamine, serotonin, α-adrenergic, and histamine receptors to clinical potency.
  • Wikipedia. (2023). Dimethyl sulfoxide.
  • G. Amphray Laboratories. (n.d.). Pithis compound USP.
  • Łukasiewicz, S., Błasiak, E., Szafran-Pilch, K., & Dziedzicka-Wasylewska, M. (2016). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Journal of neurochemistry, 137(4), 549–560.

Sources

Application of Perazine Dihydrochloride in Psychiatric Disorder Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Perazine Dihydrochloride in preclinical animal models of psychiatric disorders. This guide emphasizes the scientific rationale behind experimental designs and provides detailed, field-proven protocols for the effective use of this compound.

Introduction to this compound

Perazine is a typical antipsychotic belonging to the phenothiazine class, characterized by its potent antagonism of dopamine D2 receptors.[1] Its mechanism of action also involves interaction with other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, contributing to its complex pharmacological profile.[1] While clinically used to manage psychotic symptoms, in a preclinical setting, this compound serves as an invaluable tool not for inducing psychiatric conditions, but for validating animal models that exhibit hyperdopaminergic states, characteristic of psychosis. Its ability to counteract the effects of dopamine agonists and induce specific behavioral phenotypes makes it a crucial reference compound for assessing the therapeutic potential of novel antipsychotic drugs.

Core Applications in Preclinical Research

This compound is predominantly utilized in the following key applications for modeling psychiatric disorders:

  • Validation of Psychosis Models: As a positive control in pharmacologically-induced models of psychosis, such as amphetamine-induced hyperlocomotion.

  • Investigation of Sensorimotor Gating: To study the mechanisms of sensorimotor gating deficits, a key feature of schizophrenia, in the Prepulse Inhibition (PPI) test.

  • Modeling Extrapyramidal Side Effects: For inducing catalepsy, a robust and quantifiable model for the extrapyramidal symptoms (EPS) often associated with typical antipsychotics.

  • Exploring Negative and Cognitive Symptoms: To a lesser extent, it can be used to investigate its effects on models of social withdrawal and cognitive deficits.

Application 1: Validation of Amphetamine-Induced Hyperlocomotion (AIH) Model of Psychosis

The AIH model is a widely used paradigm to screen for antipsychotic drug efficacy. Amphetamine, a dopamine-releasing agent, induces a state of hyperlocomotion in rodents, which is considered analogous to the positive symptoms of schizophrenia.[2] Perazine, as a D2 antagonist, is expected to dose-dependently reverse this hyperlocomotion.

Experimental Rationale

The underlying principle of this model is the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. By demonstrating that Perazine can attenuate the behavioral effects of a dopamine agonist, this protocol validates the model's sensitivity to antipsychotic intervention and provides a benchmark for evaluating novel compounds.

Workflow Diagram

AIH_Workflow cluster_acclimation Acclimation cluster_testing Testing Day cluster_analysis Data Analysis Acclimate Acclimate animals to housing (1 week) Habituate Habituate to locomotor activity chambers (30-60 min for 2-3 days) Acclimate->Habituate Baseline Record baseline locomotor activity (30 min) PerazineAdmin Administer this compound (or vehicle) via IP injection Baseline->PerazineAdmin AmphetamineAdmin Administer Amphetamine (or vehicle) via IP injection (30 min post-Perazine) PerazineAdmin->AmphetamineAdmin RecordActivity Record locomotor activity (60-90 min) AmphetamineAdmin->RecordActivity Analyze Quantify distance traveled, rearing, and stereotypy RecordActivity->Analyze Compare Compare treatment groups (ANOVA, post-hoc tests) Analyze->Compare

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion (AIH) model.

Detailed Protocol

Materials:

  • This compound

  • d-Amphetamine sulfate

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers equipped with infrared beams

  • Appropriate syringes and needles (e.g., 25-27G)[3]

Animal Model:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Animals should be group-housed and maintained on a 12:12 light-dark cycle with ad libitum access to food and water.

Drug Preparation:

  • This compound Solution: Dissolve in sterile saline. Gentle warming and vortexing may be required. Prepare fresh daily.

  • d-Amphetamine Sulfate Solution: Dissolve in sterile saline.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 consecutive days prior to the test day.

  • Baseline Activity: On the test day, place the animals in the locomotor activity chambers and record their baseline activity for 30 minutes.

  • Perazine Administration: Administer this compound (or vehicle) via intraperitoneal (IP) injection.[4]

  • Pre-treatment Interval: Return the animals to their home cages for a 30-minute pre-treatment period.

  • Amphetamine Administration: Administer d-amphetamine (or vehicle) via IP injection.

  • Locomotor Activity Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-90 minutes.

Data Analysis:

  • The primary endpoint is the total distance traveled, typically analyzed in 5- or 10-minute bins.

  • Other measures include vertical activity (rearing) and stereotypy counts.

  • Data should be analyzed using a two-way ANOVA (Treatment x Time) with repeated measures, followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's).

Dosage and Expected Outcomes
CompoundSpeciesRouteRecommended Dose RangeExpected Outcome
This compoundRatIP0.5 - 5 mg/kgDose-dependent reduction of amphetamine-induced hyperlocomotion.
MouseIP1 - 10 mg/kgDose-dependent reduction of amphetamine-induced hyperlocomotion.
d-AmphetamineRatIP1 - 2 mg/kgSignificant increase in locomotor activity.[5]
MouseIP2 - 5 mg/kgSignificant increase in locomotor activity.[2]

Application 2: Modeling Extrapyramidal Side Effects via Catalepsy Induction

A significant limitation of typical antipsychotics is their propensity to cause extrapyramidal side effects (EPS). Catalepsy in rodents is a widely accepted model to predict the EPS liability of antipsychotic drugs.[6] It is characterized by an inability to correct an externally imposed posture.

Experimental Rationale

The induction of catalepsy is strongly linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway. By administering Perazine, a potent D2 antagonist, a cataleptic state can be induced and quantified, providing a robust model to investigate the mechanisms of EPS and to screen for novel compounds with a lower EPS risk.

Workflow Diagram

Catalepsy_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis Acclimate Acclimate animals to housing (1 week) Habituate Habituate to testing room (1 hour) Acclimate->Habituate Administer Administer this compound (or vehicle) via IP injection TestCatalepsy Measure catalepsy at multiple time points (e.g., 30, 60, 90, 120 min) Administer->TestCatalepsy Time Course Quantify Record latency to correct posture (Bar test) TestCatalepsy->Quantify Compare Compare treatment groups and time points (ANOVA) Quantify->Compare

Caption: Workflow for the Catalepsy Induction model.

Detailed Protocol

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Catalepsy bar (a horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 9 cm from the surface)

  • Stopwatch

Animal Model:

  • Male Wistar rats (200-250g) or Swiss Webster mice (20-25g).

Drug Preparation:

  • Prepare this compound solution in sterile saline.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound (or vehicle) via IP injection.[4][7]

  • Catalepsy Assessment (Bar Test):

    • At specified time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the elevated bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar and place them on the surface.

    • A cut-off time (e.g., 180 or 300 seconds) should be established. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.[6]

Data Analysis:

  • The primary endpoint is the latency to descend from the bar.

  • Data are often presented as the mean latency at each time point.

  • Statistical analysis can be performed using a two-way ANOVA (Treatment x Time) with repeated measures.

Dosage and Expected Outcomes
CompoundSpeciesRouteRecommended Dose RangeExpected Outcome
This compoundRatIP1 - 10 mg/kgDose- and time-dependent increase in catalepsy scores.
MouseIP2 - 20 mg/kgDose- and time-dependent increase in catalepsy scores.[8]

Application 3: Investigating Sensorimotor Gating with the Prepulse Inhibition (PPI) Test

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[9] Deficits in PPI are a hallmark of schizophrenia and other psychiatric disorders, reflecting an inability to filter sensory information.

Experimental Rationale

Dopaminergic systems play a crucial role in modulating PPI. Dopamine agonists like apomorphine disrupt PPI, and this disruption can be reversed by antipsychotics. Perazine can be used as a positive control to demonstrate the reversal of agonist-induced PPI deficits, thereby validating the model for screening novel antipsychotics.

Workflow Diagram

PPI_Workflow cluster_preparation Preparation cluster_testing Testing Session cluster_analysis Data Analysis Acclimate Acclimate animals to housing (1 week) Habituate Habituate to testing room (1 hour) Acclimate->Habituate Administer Administer this compound (or vehicle / dopamine agonist) PlaceInChamber Place animal in startle chamber Administer->PlaceInChamber 30 min post-injection AcclimationPeriod Acclimation to chamber (5 min with background noise) PlaceInChamber->AcclimationPeriod RunProtocol Run PPI test protocol (startle pulses, prepulse + pulse trials) AcclimationPeriod->RunProtocol CalculatePPI Calculate % PPI for each prepulse intensity RunProtocol->CalculatePPI Compare Compare treatment groups (ANOVA) CalculatePPI->Compare

Caption: Workflow for the Prepulse Inhibition (PPI) test.

Detailed Protocol

Materials:

  • This compound

  • Dopamine agonist (e.g., apomorphine)

  • Sterile saline (0.9% NaCl)

  • Startle response system with sound-attenuating chambers

Animal Model:

  • Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).

Drug Preparation:

  • Prepare drug solutions in sterile saline. Apomorphine solutions may require an antioxidant like ascorbic acid and should be protected from light.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour.

  • Administration: Administer this compound (or vehicle) via IP injection. If testing reversal of a deficit, administer the dopamine agonist (e.g., apomorphine, 0.5-1 mg/kg, SC for rats) 15 minutes after Perazine.

  • PPI Testing:

    • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse + Pulse trials: The pulse is preceded by a weaker acoustic stimulus (e.g., 73, 79, 85 dB; 20 ms duration) with a specific inter-stimulus interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The startle response (amplitude of whole-body flinch) is measured by a transducer.

Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity using the formula: % PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100

  • Analyze the data using ANOVA to compare the effects of treatment on %PPI at different prepulse intensities.

Dosage and Expected Outcomes
CompoundSpeciesRouteRecommended Dose RangeExpected Outcome
This compoundRatIP0.5 - 2.5 mg/kgReverses apomorphine-induced PPI deficit. May increase baseline PPI at higher doses.
MouseIP1 - 5 mg/kgReverses apomorphine-induced PPI deficit.
Apomorphine (for deficit induction)RatSC0.5 - 1 mg/kgSignificant reduction in %PPI.

Considerations for Other Psychiatric Models

  • Social Interaction: To model negative symptoms, a social interaction test can be employed.[10][11] A rodent is placed in an arena with an unfamiliar conspecific, and the duration of social behaviors (e.g., sniffing, following) is recorded. While some models induce social deficits, Perazine's sedative effects at higher doses may confound the results, making interpretation complex. Lower, non-sedating doses should be explored if this application is pursued.

  • Anxiety Models: The anxiolytic or anxiogenic properties of Perazine are not as well-characterized as other piperazine derivatives.[12] To assess these effects, standard tests like the elevated plus-maze (EPM) or light-dark box can be used.[13][14] An anxiolytic effect would be indicated by increased time spent in the open arms of the EPM or the light compartment of the light-dark box.

General Administration and Formulation Notes

  • Route of Administration: Intraperitoneal (IP) injection is the most common and reliable route for acute studies in rodents, offering rapid systemic absorption.[4] For chronic studies, oral administration via gavage or in drinking water/palatable treats can be considered, though bioavailability may vary.[5][15]

  • Vehicle Selection: this compound is soluble in water and saline.[16] For IP injections, sterile 0.9% saline is the recommended vehicle. Ensure the solution is at a physiological pH.

  • Injection Volume: For IP injections, the recommended maximum volume is 10 ml/kg for both rats and mice.[3]

Conclusion

This compound is a robust and reliable pharmacological tool for the validation of preclinical models of psychiatric disorders, particularly those related to psychosis and the extrapyramidal side effects of antipsychotic medications. Its strong D2 receptor antagonism provides a clear mechanistic basis for its effects in these models. The protocols outlined in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of psychiatric pathophysiology and the development of novel therapeutics.

References

  • Gholizadeh, H., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmacology and Experimental Therapeutics.
  • Queen's University. (2011).
  • Shaji, J., & Lodha, S. (2018). Oral Drug Delivery to the Experimental Animals, A Mini Review. Journal of Drug Delivery and Therapeutics.
  • The University of Queensland. (2027). LAB_028 Injections - Intra-peritoneal (IP)
  • Unknown. IP injection is frequently performed in rodents. Unknown Source.
  • Xu, Y., et al. (2007). Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine. Neuropsychopharmacology.
  • Townsend, D. M., & Nakai, T. (2016). Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia. Neuroscience & Biobehavioral Reviews.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • UBC Animal Care Services. Intraperitoneal (IP)
  • Islam, R., et al. (2011). Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice. Behavioral and Brain Functions.
  • Li, M., et al. (2011). Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen. Pharmacology Biochemistry and Behavior.
  • Yoshioka, M., et al. (2001). Dosing time-dependent tolerance of catalepsy by repetitive administration of haloperidol in mice. Journal of Pharmacological Sciences.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8893, Pithis compound.
  • Powell, S. B., et al. (2011). Amphetamine-induced sensitization and spontaneous stereotypy in deer mice. Behavioural Brain Research.
  • U.S. National Library of Medicine.
  • Manetti, D., et al. (2018). Dose–response curve for the locomotor activity assay in mice.
  • Noda, Y., et al. (2003). The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats. Journal of Pharmacology and Experimental Therapeutics.
  • Wikipedia. Benzylpiperazine.
  • Amuza Inc. (2020). The Importance of Studying Social Interaction in Rodents.
  • van der Westhuizen, M., et al. (2008). Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. European Journal of Pharmacology.
  • Toyoda, A. (2017). Social interaction test for evaluation of defeated mice.
  • Wikipedia. Perazine.
  • Shepherd, J. K., et al. (1991). Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety. Psychopharmacology.
  • Szechtman, H., et al. (1998).
  • JCGGDB. Prepulse inhibition (PPI) of the Acoustic Startle Response.
  • Badiani, A., et al. (2011). Amphetamine stereotypy, the basal ganglia, and the "selection problem". Neuroscience & Biobehavioral Reviews.
  • Li, M., et al. (2011).
  • Yang, R., & Yun, L. (2007). Advance in research of dopamine D3 receptor selective ligands. Progresses in Medicinal Chemistry.
  • DP Academy. (2024).
  • de Freitas, R. L., et al. (2024). Effects of Intracerebral Aminophylline Dosing on Catalepsy and Gait in an Animal Model of Parkinson's Disease. MDPI.
  • Zhang, Y., et al. (2020). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. SciRP.org.
  • MacDonall, J. S. (2018). Oral dosing of rodents using a palatable tablet.
  • Pisula, W., et al. (2018).
  • Experimental Pharmacology. (2020). Elevated Plus Maze : screening of anti-anxiety activity. YouTube.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Study.com.
  • Shoji, H. (2025). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • MDPI. (2024). A Pool of Ferritin Nanoparticles Delivering Six Proteins of African Swine Fever Virus Induces Robust Humoral and Cellular Immune Responses in Pigs.
  • U.S.
  • de Souza, G. C., et al. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers in Behavioral Neuroscience.
  • Maze Engineers. (2018). Social Interaction Tests in Mouse Models.
  • Abel, K. M., et al. (2006). The effects of memantine on prepulse inhibition. Neuropsychopharmacology.
  • Segal, D. S., & Kuczenski, R. (1997). Sensitization of amphetamine-induced stereotyped behaviors during the acute response. Behavioural Brain Research.
  • MedEx. Artica | 10 mg | Tablet.
  • de Oliveira, A. R., et al. (2022). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. MDPI.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Repurposing Perazine, a Phenothiazine Derivative, for Oncology Research

Perazine dihydrochloride, a phenothiazine derivative traditionally utilized as an antipsychotic agent, is gaining attention in oncological research for its potential cytotoxic effects against various cancer cell lines.[1][2] Phenothiazines represent a class of compounds that have demonstrated a capacity to induce cell death in malignant cells through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of critical cellular signaling pathways.[3] This document provides a comprehensive guide for researchers interested in evaluating the in vitro cytotoxicity of this compound, offering detailed protocols for key assays and insights into the underlying molecular mechanisms.

The cytotoxic potential of phenothiazine derivatives is often attributed to their ability to interfere with multiple cellular processes. These compounds have been shown to be calmodulin inhibitors and can disrupt the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation that is often dysregulated in cancer.[4][5] By inhibiting this pathway, phenothiazines can trigger a cascade of events leading to programmed cell death, or apoptosis. This application note will delve into the practical aspects of assessing these effects in a laboratory setting.

I. Core Principles of In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic and cytostatic effects of a compound like this compound is a foundational step in preclinical drug discovery. The primary objective is to determine the concentration at which the compound inhibits cell proliferation or induces cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

It is crucial to employ a battery of assays to obtain a comprehensive understanding of the compound's effects. This multi-assay approach allows for the elucidation of the mechanism of action, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death), and identifying the specific pathways involved.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for a panel of recommended in vitro assays to characterize the cytotoxic profile of this compound.

A. Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. The concentration range should be chosen based on preliminary studies or literature on similar compounds (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Collection of Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

B. Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

2. Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.

  • Caspase Reaction: Add the caspase substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter) to the cell lysate.

  • Incubation and Measurement: Incubate at 37°C for 1-2 hours. Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to an untreated control.

C. Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

III. Mechanistic Insights: Investigating Signaling Pathways

To further elucidate the mechanism of action of this compound, it is recommended to investigate its effects on key signaling pathways and apoptosis-related proteins.

A. Western Blot Analysis

Western blotting can be used to assess the protein expression levels of key players in the PI3K/AKT pathway and the Bcl-2 family of apoptosis regulators.

Key Proteins to Investigate:

  • PI3K/AKT Pathway: p-AKT (phosphorylated AKT, the active form), total AKT, p-mTOR, total mTOR. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

  • Apoptosis Regulation: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved PARP (a marker of apoptosis). A decrease in the Bcl-2/Bax ratio and an increase in cleaved PARP are indicative of apoptosis induction.

Protocol Outline:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Data Presentation and Interpretation

IC50 Values of Piperazine and Phenothiazine Derivatives in Human Cancer Cell Lines

While comprehensive IC50 data specifically for this compound is not widely available in the public domain, the following table provides a reference for the cytotoxic potential of other piperazine and phenothiazine derivatives against various human cancer cell lines. This information can serve as a guide for designing initial dose-response experiments for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
A specific dispiropiperazine derivative (SPOPP-3)SW480Colon Cancer5.06 ± 1.43[6][7]
HT29Colon Cancer5.42 ± 0.96[6][7]
HCT116Colon Cancer2.44 ± 0.83[6][7]
CEMT-lymphoblastoid0.63 ± 0.17[6][7]
HepG2Liver Cancer13.0 ± 1.96[6][7]
FluphenazineHT-29Colon Cancer1.86[8]
PC9/RLung Cancer8.08[8]
A549Lung Cancer58.92[8]
OVCAR-3Ovarian Cancer3.84[8]
Novel Piperazine Derivative (Compound 3)MDA-MB-231Breast Cancer11.3[9]
Novel Piperazine Derivative (C505)HeLaCervical Cancer0.155[1]
K562Leukemia0.058[1]
AGSGastric Cancer0.055[1]

Note: The IC50 values can vary depending on the assay conditions, incubation time, and cell line used.

V. Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Assays cluster_cycle Cell Proliferation Assay cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V/PI Staining treat->annexin caspase Caspase Activity Assay treat->caspase cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (PI3K/AKT, Bcl-2 family) treat->western ic50 Determine IC50 mtt->ic50 ldh->ic50 mechanism Elucidate Mechanism of Action annexin->mechanism caspase->mechanism cell_cycle->mechanism western->mechanism end end ic50->end Conclusion mechanism->end Conclusion

Caption: A generalized workflow for the comprehensive in vitro evaluation of this compound's cytotoxic effects.

Proposed Signaling Pathway of Perazine-Induced Apoptosis

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus perazine This compound pi3k PI3K perazine->pi3k Inhibition akt AKT pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation bax Bax (Pro-apoptotic) akt->bax caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram illustrating the potential mechanism of Perazine-induced apoptosis via inhibition of the PI3K/AKT signaling pathway.

VI. Conclusion and Future Directions

The protocols and information provided in this application note serve as a robust starting point for investigating the in vitro cytotoxicity of this compound. By employing a multi-faceted approach that combines viability, cytotoxicity, apoptosis, and cell cycle assays, researchers can gain a comprehensive understanding of the anticancer potential of this repurposed drug. Further investigation into the specific molecular targets and the in vivo efficacy of this compound is warranted to fully explore its therapeutic potential in oncology.

VII. References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction. (2019). European Review for Medical and Pharmacological Sciences. Retrieved January 21, 2026, from [Link]

  • Antipsychotic Drug Fluphenazine against Human Cancer Cells. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation. (2022). Frontiers. Retrieved January 21, 2026, from [Link]

  • Antipsychotic Prochlorperazine Restrains Bladder Cancer Growth by Regulating cell proliferation and SRC-MEK-ERK Pathway. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Effect of a novel piperazine compound on cancer cells. (2021). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Promethazine inhibits neuronal apoptosis via PI3K/Akt signaling pathway in rats with cerebral infarction. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores. Retrieved January 21, 2026, from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 21, 2026, from [Link]

  • Analysis of the cell cycle arrest by flow cytometry in T24 cells after... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1eead34cea7ddc8db001d725.docx. (n.d.). Research Square. Retrieved January 21, 2026, from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for Investigating Antipsychotic Drug Resistance Using Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Antipsychotic Drug Resistance and the Potential of Perazine Dihydrochloride

Treatment-resistant schizophrenia (TRS) presents a significant clinical challenge, affecting approximately 30% of individuals diagnosed with this debilitating disorder.[1] Resistance is characterized by a lack of satisfactory improvement in psychotic symptoms despite adequate trials of at least two different antipsychotic medications.[1] This lack of response not only worsens patient outcomes but also places a substantial burden on healthcare systems. The underlying neurobiology of antipsychotic resistance is complex and not fully elucidated, though dysregulation in dopamine signaling pathways is considered a central element.

Perazine, a phenothiazine-class antipsychotic, offers a compelling pharmacological profile for investigating and potentially overcoming antipsychotic resistance. Its primary mechanism of action is the antagonism of dopamine D2 receptors, a hallmark of typical antipsychotics.[2][3][4] However, perazine also exhibits a broader receptor binding profile, including interactions with serotonin, acetylcholine, histamine, and alpha-adrenergic receptors.[2] This multi-receptor engagement may provide a mechanistic advantage in circumventing the signaling alterations that contribute to resistance to more selective agents.

These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to investigate the mechanisms of antipsychotic drug resistance and to screen for novel therapeutic strategies. We will detail both in vitro and in vivo protocols, grounded in the scientific rationale behind each experimental step.

I. Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource(s)
Molecular Formula C₄H₁₂Cl₂N₂[3][5]
Molecular Weight 159.06 g/mol [5]
Appearance White to cream-colored crystalline powder or needles.[3]
Solubility Highly soluble in water (41% at 20°C). Insoluble in organic solvents.[3]
Stability The dihydrochloride salt is more stable than the piperazine base. Stable in neutral or acidic media.[3]
Preparation of this compound Stock Solutions for In Vitro Studies

The high water solubility of this compound simplifies the preparation of stock solutions for cell culture experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile conical tubes (15 mL or 50 mL)

    • Calibrated analytical balance

    • Sterile filter (0.22 µm pore size)

  • Procedure:

    • In a sterile biosafety cabinet, weigh out the desired amount of this compound powder. For a 10 mM stock solution, this would be 1.5906 mg per 1 mL of solvent.

    • Add the powder to a sterile conical tube.

    • Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 2-8°C.[2]

Safety, Handling, and Disposal

This compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6][7] In case of contact, rinse the affected area thoroughly with water.[6][7]

  • Storage: Store the powder in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[6]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6]

II. In Vitro Models of Antipsychotic Drug Resistance

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neuropharmacological studies due to its neuronal characteristics and expression of dopamine receptors.[8][9][10] Inducing resistance to a conventional antipsychotic, such as haloperidol, in these cells can create a valuable model for studying the mechanisms of resistance and for screening potential rescue compounds like perazine.

Generating a Haloperidol-Resistant SH-SY5Y Cell Line

This protocol is adapted from methodologies that induce drug resistance through chronic exposure.[9]

Protocol 2: Induction of Haloperidol Resistance in SH-SY5Y Cells

  • Materials:

    • SH-SY5Y cells

    • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Haloperidol solution

    • This compound stock solution (from Protocol 1)

    • Cell culture flasks and plates

    • MTT or similar cell viability assay kit

  • Procedure:

    • Determine the IC50 of Haloperidol: Culture SH-SY5Y cells in their complete medium. Perform a dose-response experiment with increasing concentrations of haloperidol (e.g., 1 µM to 50 µM) for 48-72 hours. Measure cell viability using an MTT assay to determine the half-maximal inhibitory concentration (IC50).

    • Induce Resistance: Culture SH-SY5Y cells in complete medium containing haloperidol at a concentration equal to the IC50.

    • Monitor and Passage: Initially, a significant number of cells will die. The remaining resistant cells will begin to proliferate. Monitor the cells daily and passage them when they reach 80-90% confluency, maintaining the same concentration of haloperidol in the medium.

    • Gradual Dose Escalation: Once the cells are proliferating robustly in the presence of the initial haloperidol concentration, gradually increase the concentration in a stepwise manner (e.g., 1.5x IC50, 2x IC50, and so on) over several passages. Allow the cells to adapt to each new concentration before the next increase.

    • Confirm Resistance: After several months of continuous culture with elevated haloperidol concentrations, confirm the resistant phenotype by re-evaluating the IC50 of haloperidol. The resistant cell line should exhibit a significantly higher IC50 compared to the parental, non-resistant SH-SY5Y cells.

    • Maintenance of Resistant Line: Maintain the haloperidol-resistant SH-SY5Y cell line in a medium containing a maintenance concentration of haloperidol (e.g., the concentration at which resistance was established) to preserve the resistant phenotype.

Investigating the Effect of Perazine on Haloperidol-Resistant SH-SY5Y Cells

Once a resistant cell line is established, it can be used to test the efficacy of perazine in overcoming this resistance.

Protocol 3: Perazine Treatment of Haloperidol-Resistant SH-SY5Y Cells

  • Procedure:

    • Cell Seeding: Seed both the parental (non-resistant) and the haloperidol-resistant SH-SY5Y cells in 96-well plates for viability assays and in larger plates (e.g., 6-well or 10 cm dishes) for biochemical assays.

    • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (e.g., 1 µM to 50 µM). Include a vehicle control (sterile water) and a positive control (a known effective compound, if available). For comparison, also treat the cells with the same concentration range of haloperidol.

    • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

    • Cell Viability Assay: For the 96-well plates, assess cell viability using an MTT or similar assay to determine if perazine can reduce the viability of the resistant cells.

    • Biochemical Assays: For the larger plates, harvest the cells for downstream biochemical analyses to investigate the mechanism of action of perazine.

III. Investigating Signaling Pathways in Antipsychotic Resistance

The development of antipsychotic resistance is thought to involve alterations in downstream signaling pathways of the dopamine D2 receptor. Key pathways to investigate include the Akt/GSK-3β and the β-arrestin pathways.[8][11]

Western Blot Analysis of Akt and GSK-3β Phosphorylation

This protocol outlines the steps to measure the phosphorylation status of Akt and GSK-3β, key proteins in a signaling cascade implicated in antipsychotic action.

Protocol 4: Western Blot for p-Akt and p-GSK-3β

  • Materials:

    • Treated and untreated cell lysates (from Protocol 3)

    • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-GSK-3β, anti-total-GSK-3β, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the phosphorylation status between the different treatment groups.

β-Arrestin Recruitment Assay

This assay measures the interaction between the D2 receptor and β-arrestin, a key process in receptor desensitization and G protein-independent signaling.

Protocol 5: β-Arrestin Recruitment Assay

Commercially available β-arrestin recruitment assay kits, such as the PathHunter® assay, provide a streamlined and quantitative method.[12][13][14]

  • General Procedure (using a commercial kit):

    • Cell Line: Utilize a cell line engineered to co-express a tagged D2 receptor and a tagged β-arrestin.

    • Ligand Stimulation: Treat the cells with this compound at various concentrations.

    • Signal Detection: Following the manufacturer's instructions, measure the signal generated by the recruitment of β-arrestin to the activated D2 receptor. This is typically a chemiluminescent or fluorescent signal.

    • Data Analysis: Plot the dose-response curve to determine the potency (EC50) and efficacy (Emax) of perazine in inducing β-arrestin recruitment.

IV. In Vivo Models of Antipsychotic Drug Resistance

Animal models are indispensable for evaluating the efficacy of potential treatments for antipsychotic resistance in a whole-organism context.[2][6] Rodent models that mimic aspects of schizophrenia are commonly used.

Phencyclidine (PCP)-Induced Model of Schizophrenia-Like Behaviors

PCP, an NMDA receptor antagonist, can induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.[1][12]

Protocol 6: PCP-Induced Behavioral Deficits in Rodents

  • Animals: Male adult rats or mice.

  • Acclimatization: Acclimatize the animals to the housing facility for at least one week before the start of the experiment.

  • PCP Administration: Administer PCP (e.g., 2 mg/kg, subcutaneously) to induce schizophrenia-like behaviors.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess different symptom domains:

    • Hyperlocomotion: Measure locomotor activity in an open-field arena to model positive symptoms.

    • Prepulse Inhibition (PPI) of the Startle Reflex: Assess sensorimotor gating deficits, a core feature of schizophrenia.[12]

    • Social Interaction Test: Quantify social withdrawal to model negative symptoms.

    • Novel Object Recognition (NOR) Test: Evaluate cognitive deficits.[12]

This compound Administration in Rodents

This compound can be administered orally to rodents.

Protocol 7: Oral Gavage Administration of this compound

  • Formulation:

    • Dissolve this compound in sterile water or saline to the desired concentration. The maximum recommended dosing volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[15][16]

  • Procedure:

    • Animal Restraint: Gently but firmly restrain the animal.

    • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the mouth to the last rib) and mark it.[15] Carefully insert the gavage needle into the esophagus.

    • Administration: Slowly administer the this compound solution.

    • Post-Administration Monitoring: Observe the animal for any signs of distress after administration.

Experimental Design for In Vivo Studies

A typical experimental design to test the efficacy of perazine in a PCP-induced model of antipsychotic resistance would involve the following groups:

  • Group 1: Vehicle Control: Receives vehicle for both PCP and the test drug.

  • Group 2: PCP Control: Receives vehicle for the test drug and PCP.

  • Group 3: Perazine Treatment: Receives this compound and PCP.

  • Group 4 (Optional): Positive Control: Receives a known effective antipsychotic and PCP.

The treatment with perazine or vehicle would typically be administered prior to the PCP injection and subsequent behavioral testing.

V. Visualization of Signaling Pathways and Workflows

Signaling Pathways in Antipsychotic Action and Resistance

D2R_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein-Dependent Pathway cluster_arrestin β-Arrestin-Dependent Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin 2 D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream_G Modulation of Neuronal Excitability PKA->Downstream_G AKT_GSK3 AKT/GSK-3β Signaling Complex beta_Arrestin->AKT_GSK3 Scaffolds Downstream_beta Regulation of Gene Expression & Synaptic Plasticity AKT_GSK3->Downstream_beta Dopamine Dopamine Dopamine->D2R Activates Perazine Perazine (Antagonist) Perazine->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow for In Vitro Investigation

in_vitro_workflow start Start with SH-SY5Y Cells ic50 Determine Haloperidol IC50 (MTT Assay) start->ic50 parental_line Parental (Non-Resistant) SH-SY5Y Cell Line start->parental_line induce_resistance Induce Resistance: Chronic Haloperidol Exposure (Dose Escalation) ic50->induce_resistance confirm_resistance Confirm Resistance: Re-evaluate Haloperidol IC50 induce_resistance->confirm_resistance resistant_line Haloperidol-Resistant SH-SY5Y Cell Line confirm_resistance->resistant_line treat_cells Treat both cell lines with This compound (Dose-Response) resistant_line->treat_cells parental_line->treat_cells viability_assay Assess Cell Viability (MTT Assay) treat_cells->viability_assay biochem_assays Perform Biochemical Assays: - Western Blot (p-Akt/p-GSK-3β) - β-Arrestin Recruitment Assay treat_cells->biochem_assays analyze Analyze Data & Compare Responses viability_assay->analyze biochem_assays->analyze

Caption: In Vitro Workflow for Perazine Evaluation.

Experimental Workflow for In Vivo Investigation

in_vivo_workflow start Start with Adult Rodents acclimatize Acclimatization (1 week) start->acclimatize grouping Randomly Assign to Treatment Groups: - Vehicle - PCP Control - Perazine + PCP acclimatize->grouping treatment Administer Perazine or Vehicle (Oral Gavage) grouping->treatment pcp_induction Induce Schizophrenia-like State (PCP Injection) treatment->pcp_induction behavioral_testing Conduct Behavioral Tests: - Hyperlocomotion - Prepulse Inhibition - Social Interaction - Novel Object Recognition pcp_induction->behavioral_testing data_analysis Analyze Behavioral Data (Compare group differences) behavioral_testing->data_analysis

Caption: In Vivo Workflow for Perazine Efficacy Testing.

VI. Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for utilizing this compound as a pharmacological tool to dissect the complex mechanisms of antipsychotic drug resistance. By employing both in vitro and in vivo models, researchers can gain valuable insights into the signaling pathways that are altered in resistant states and assess the potential of multi-receptor antagonists, like perazine, to overcome these challenges. Future investigations could expand upon these protocols to include more complex models, such as patient-derived induced pluripotent stem cell (iPSC)-derived neurons, and to explore the epigenetic modifications that may contribute to long-term drug resistance. The ultimate goal of this research is to pave the way for the development of more effective therapeutic strategies for individuals with treatment-resistant schizophrenia.

VII. References

  • Patsnap Synapse. (2024). What is the mechanism of Periciazine? Retrieved from [Link]

  • PubChem. (n.d.). Pithis compound. Retrieved from [Link]

  • Masri, B., Salahpour, A., & Gainetdinov, R. R. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 10, 7. [Link]

  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2008). An Akt/GSK3-Signaling Cascade Mediates Dopamine-Dependent Behavior. Cell, 132(1), 125-136.

  • Urs, N. M., Bido, S., & Peterson, S. M. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Current opinion in cell biology, 39, 98-104. [Link]

  • van der Stelt, M., & van den Brink, W. (2008). Possible involvement of post-dopamine D2 receptor signalling components in the pathophysiology of schizophrenia. International Journal of Neuropsychopharmacology, 11(4), 565-578. [Link]

  • Hower, M. R., Karlapati, S. K., & Bachu, A. K. (2024). Perphenazine in Treatment-Resistant Schizophrenia. Cureus, 16(1), e51633. [Link]

  • Jones, C. A., Watson, D. J. G., & Fone, K. C. F. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1202. [Link]

  • Abdel-Razaq, W., & Al-Shorbagy, M. Y. (2020). Cytotoxicity of SH-SY5Y Neuroblastoma Cells to the Antipsychotic Drugs, Chlorpromazine and Trifluoperazine, is via a Ca2+ -Mediated Apoptosis Process and Differentiation of These Cells with Retinoic Acid Makes Them More Resistant to Cell Death. Science Repository, 2(1), 1-9. [Link]

  • Deslauriers, J., et al. (2011). Antipsychotic-induced DRD2 upregulation and its prevention by α-lipoic acid in SH-SY5Y neuroblastoma cells. Synapse, 65(1), 51-60. [Link]

  • Deslauriers, J., et al. (2011). Antipsychotic-induced DRD2 upregulation and its prevention by α-lipoic acid in SH-SY5Y neuroblastoma cells. Synapse, 65(1), 51-60. [Link]

  • Ace Therapeutics. (n.d.). GPCR Screening of Antipsychotics. Retrieved from [Link]

  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot for the expression of Akt and GSK-3β in the brains. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of AKT and GSK3 and their phosphorylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylation levels of Akt, GSK3β, and c-Raf at 24 h after reperfusion. Retrieved from [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Schizophrenia Mouse Model. Retrieved from [Link]

  • Bolder, S., et al. (2011). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 63(3), 513-553. [Link]

  • Wesołowska, A. (2010). Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes. Pharmacological Reports, 62(6), 1035-1047. [Link]

  • Bymaster, F. P., et al. (1997). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. The Journal of clinical psychiatry, 58 Suppl 10, 28-36. [Link]

  • Atack, J. R. (2008). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 47(4), 30-34. [Link]

  • Wójcikowski, J., & Daniel, W. A. (2001). Pharmacological studies on perazine and its primary metabolites. Pharmacopsychiatry, 34(6), 255-257. [Link]

  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(3), 129-136. [Link]

  • Jaskiw, G. E., & Bongiovanni, R. (2004). Animal models relevant to schizophrenia disorders. Neuropsychopharmacology, 29(1), 1-17. [Link]

  • Hower, M. R., Karlapati, S. K., & Bachu, A. K. (2024). Perphenazine in Treatment-Resistant Schizophrenia. Cureus, 16(1), e51633. [Link]

  • European Patent Office. (n.d.). Process for the preparation of piperazine derivatives. Retrieved from

  • Schwarz, S., & Leucht, S. (2012). Perazine for schizophrenia. The Cochrane database of systematic reviews, 2012(1), CD002821. [Link]

  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Howes, O. D., McCutcheon, R., & Stone, J. (2015). What are the treatment options for patients with treatment-resistant schizophrenia? BMJ, 351, h4948. [Link]

  • Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in molecular biology (Clifton, N.J.), 1078, 9-21. [Link]

  • DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • Yoshizumi, T., et al. (2009). In vitro and in vivo characteristics of prochlorperazine oral disintegrating film. Biological & pharmaceutical bulletin, 32(2), 263-268. [Link]

  • South Dakota State University. (n.d.). Oral Gavage Rodent SOP. Retrieved from [Link]

  • Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS, 50(5), 615-624. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Perazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Perazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for challenges related to the stability of this compound solutions. Here, we move beyond simple protocols to explain the underlying scientific principles that govern the stability of this phenothiazine derivative, ensuring the integrity and reproducibility of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

This is a common observation and is almost always indicative of chemical degradation. The primary culprits are oxidation and photodegradation. The phenothiazine nucleus in Perazine is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light (especially UV), and trace metal ions.[1][2] The resulting degradation products, such as Perazine sulfoxide, are often colored.[3][4]

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber-colored glassware or wrap your containers in aluminum foil.[1]

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle the solution inside a glove box or under a gentle stream of an inert gas.[1]

Q2: I've noticed a loss of potency in my stock solution over a short period. What are the key factors affecting the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by three factors: pH, light, and oxygen.

  • pH: Perazine, as a phenothiazine derivative, is generally more stable in acidic conditions.[5] In neutral or alkaline solutions, the rate of degradation, particularly oxidation, can increase significantly.

  • Light (Photodegradation): Exposure to light, especially in the UV spectrum, can lead to two primary degradation pathways for Perazine in acidic aqueous solutions: a rapid, reversible photooxidation and a slower, irreversible photolysis.[5]

  • Oxygen (Oxidation): The presence of dissolved oxygen is a major driver of degradation, leading to the formation of Perazine sulfoxide and other oxidized species.[3][4][6]

Q3: What is the optimal pH range for preparing and storing this compound solutions?

While specific quantitative data for an absolute optimal pH is not extensively published, the general consensus for phenothiazines is that an acidic pH is crucial for stability. For injectable solutions of similar phenothiazines, acidic buffer systems are often employed.[7] Based on the known chemistry of the molecule, maintaining a pH between 4.0 and 5.5 is a recommended starting point to minimize degradation. It is advisable to perform a pH-stability profile for your specific formulation to determine the optimal pH.

Q4: Can I use antioxidants to improve the stability of my solution? If so, which ones are recommended?

Yes, incorporating antioxidants is a highly effective strategy. For phenothiazine-based solutions, common and effective antioxidants include:

  • Sodium Metabisulfite: Often used in parenteral solutions, a concentration range of 0.1% to 0.2% w/v has been shown to be effective in stabilizing similar compounds like promethazine HCl.[8][9]

  • Ascorbic Acid: Another common antioxidant, it can be used to scavenge free radicals and inhibit oxidation.[10]

It is crucial to test the compatibility and effectiveness of the chosen antioxidant in your specific formulation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (Yellow/Brown) 1. Photo-oxidation: Exposure to ambient or UV light. 2. Oxidation: Presence of dissolved oxygen in the solvent.1. Prepare and store the solution in amber vials or light-blocking containers.[1] 2. Use deoxygenated solvents by sparging with nitrogen or argon. 3. Add an appropriate antioxidant (e.g., 0.1% sodium metabisulfite).[8]
Precipitate Formation 1. pH Shift: The pH of the solution may have shifted to a less acidic range, reducing solubility. 2. Incompatible Excipients: Interaction with buffer salts or other formulation components.1. Verify and adjust the pH of the solution to the recommended range (4.0-5.5). 2. Use a suitable buffer system (e.g., citrate or acetate buffer) to maintain the pH. 3. If using excipients, ensure they are compatible with this compound.
Inconsistent Experimental Results 1. Degradation of Stock Solution: The potency of your stock solution is decreasing over time.1. Prepare fresh solutions for each experiment. 2. If storage is necessary, store at 2-8°C, protected from light, and for a validated period. 3. For long-term storage, consider preparing aliquots and freezing at -20°C or below, though freeze-thaw stability should be verified.
Unexpected Peaks in HPLC Chromatogram 1. Formation of Degradation Products: The solution has degraded, leading to new chemical entities.1. Identify the degradation products using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[1] 2. The primary degradation product is likely Perazine sulfoxide.[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol provides a step-by-step method for preparing a more stable aqueous solution of this compound for research use.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • Citric acid and Sodium citrate (for buffer preparation)

  • Sodium metabisulfite (antioxidant)

  • Amber volumetric flasks and vials

  • Nitrogen or Argon gas supply

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 4.5):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.5 is achieved.

  • Deoxygenate the Buffer:

    • Sparge the citrate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidant:

    • Dissolve sodium metabisulfite in the deoxygenated buffer to a final concentration of 0.1% w/v.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound powder.

    • In an amber volumetric flask, dissolve the powder in the deoxygenated, antioxidant-containing citrate buffer.

    • Ensure the flask is flushed with the inert gas before sealing.

  • Storage:

    • Store the final solution in a tightly sealed amber vial at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a starting point for an HPLC method to separate Perazine from its primary degradation product, Perazine sulfoxide. Method optimization may be required based on your specific instrumentation and formulation.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM ammonium acetate buffer (pH 6.0) in a ratio of 70:15:15 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 259 nm.[11]

  • Column Temperature: Ambient.[11]

Procedure:

  • Prepare Standards: Prepare standard solutions of this compound and, if available, Perazine sulfoxide in the mobile phase.

  • Sample Preparation: Dilute your this compound solution samples with the mobile phase to fall within the linear range of the assay.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Analysis: Identify and quantify the peaks based on the retention times of the standards. The formation of a peak corresponding to Perazine sulfoxide alongside a decrease in the Perazine peak area indicates degradation.

Visualizing Degradation and Troubleshooting

This compound Degradation Pathway

The primary degradation pathways for this compound in solution are photooxidation and photolysis. The diagram below illustrates the formation of the main oxidation product, Perazine sulfoxide.

G Perazine Perazine Sulfoxide Perazine Sulfoxide Perazine->Sulfoxide Photooxidation (+O, Light/O2) Photolysis_Products Other Photolysis Products Perazine->Photolysis_Products Photolysis (UV Light)

Caption: Primary degradation pathways of Perazine.

Troubleshooting Workflow for Unstable Solutions

This workflow provides a logical sequence of steps to diagnose and resolve stability issues with your this compound solutions.

G Start Instability Observed (e.g., Color Change, Potency Loss) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Action: Use amber vials / work in low light. Check_Light->Protect_Light No Check_Oxygen Is the solvent deoxygenated? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Deoxygenate Action: Sparge solvent with N2/Ar. Check_Oxygen->Deoxygenate No Check_pH Is the pH acidic (4.0-5.5)? Check_Oxygen->Check_pH Yes Deoxygenate->Check_pH Adjust_pH Action: Use an acidic buffer (e.g., citrate). Check_pH->Adjust_pH No Consider_Antioxidant Is an antioxidant included? Check_pH->Consider_Antioxidant Yes Adjust_pH->Consider_Antioxidant Add_Antioxidant Action: Add 0.1% Sodium Metabisulfite. Consider_Antioxidant->Add_Antioxidant No Stable_Solution Stable Solution Achieved Consider_Antioxidant->Stable_Solution Yes Add_Antioxidant->Stable_Solution

Caption: A step-by-step troubleshooting workflow.

References

  • PubMed.

  • Benchchem.

  • PubChem.

  • Santa Cruz Biotechnology.

  • PubMed.

  • PubChem.

  • PubMed.

  • ACS Publications.

  • International Journal of Pharmacy and Pharmaceutical Sciences.

  • SIELC Technologies.

  • PubMed.

  • ChemicalBook.

  • ChemSrc.

  • PubMed.

  • Thermo Fisher Scientific.

  • National Institutes of Health.

  • African Journals Online.

  • Scribd.

  • ResearchGate.

  • Academic Journals.

  • SINTEF.

  • Pharmaceutical Technology.

  • PubMed.

  • ResearchGate.

  • Science.gov.

Sources

Technical Support Center: Perazine Dihydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Perazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound and strategies for its prevention. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction to this compound Stability

This compound, a phenothiazine derivative with a piperazine moiety, is a pharmaceutical compound whose stability is critical to its efficacy and safety.[1] Like other phenothiazines, perazine is susceptible to degradation under various conditions, primarily through oxidation and photolysis.[2][3] Understanding these degradation pathways is essential for developing robust formulations, establishing appropriate storage conditions, and ensuring the accuracy of experimental results. This guide will delve into the common degradation mechanisms and provide practical solutions to mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research with this compound.

Question 1: I've observed a gradual yellowing or discoloration of my this compound solution, even when stored in the dark. What is the likely cause and how can I prevent it?

Answer:

Discoloration of this compound solutions, even in the absence of light, is often indicative of oxidative degradation. The phenothiazine ring system is electron-rich and susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent or the presence of trace metal ions that can catalyze the process.[4]

Root Cause Analysis:

  • Oxidation: The primary degradation pathway for phenothiazines is oxidation of the sulfur atom in the central ring to form a sulfoxide.[5][6] This can be followed by further oxidation to a sulfone. These oxidized products are often colored, leading to the observed discoloration.

  • Trace Metal Contamination: Metal ions, such as copper(II) and iron(III), can act as catalysts for the oxidation of phenothiazines.[4] These can be introduced from glassware, spatulas, or impurities in your reagents.

Preventative Measures & Solutions:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent high-purity solvents to minimize dissolved oxygen and other impurities.

  • De-gas Solvents: Before preparing your solutions, de-gas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes, or by using sonication under vacuum.

  • Inert Atmosphere: For long-term storage of solutions, overlay the headspace of your container with an inert gas before sealing.

  • Use of Antioxidants: For formulation development, the inclusion of antioxidants can be beneficial. However, for analytical standards, this may interfere with your analysis.

  • Chelating Agents: If metal ion contamination is suspected, rinsing glassware with a solution of a chelating agent like EDTA, followed by thorough rinsing with high-purity water, can help remove trace metals.

Question 2: My HPLC analysis of a this compound stability sample shows several new, unexpected peaks. How can I identify these degradation products?

Answer:

The appearance of new peaks in your HPLC chromatogram indicates the formation of degradation products. A systematic approach involving a forced degradation study is the most effective way to identify these unknown peaks.

Identification Workflow:

  • Forced Degradation Study: Subject your this compound sample to a series of stress conditions to intentionally induce degradation. This will help you to generate the potential degradation products and understand the degradation pathways. A comprehensive protocol for a forced degradation study is provided later in this guide.

  • HPLC with Mass Spectrometry (LC-MS): Analyze the stressed samples using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent ions of the unknown peaks in the mass spectrometer. The resulting fragmentation pattern will provide valuable structural information about the degradation products.

  • Comparison with Known Degradants: Compare the observed molecular weights and fragmentation patterns with known degradation products of perazine and other phenothiazines, such as perazine sulfoxide and N-oxide derivatives.

  • Reference Standards: If possible, obtain or synthesize reference standards of suspected degradation products to confirm their identity by comparing retention times and mass spectra.

Question 3: I am conducting a photostability study on this compound, and I'm seeing rapid degradation. What are the expected photodegradation products, and how can I minimize this?

Answer:

Perazine is known to be highly susceptible to photodegradation.[2][3] Exposure to light, particularly UV light, can lead to photooxidation and photolysis.[3]

Expected Photodegradation Products:

  • Perazine Sulfoxide: Similar to oxidative degradation, photooxidation often results in the formation of perazine sulfoxide as a major product.

  • N-Oxides: The piperazine ring nitrogen atoms can also be oxidized to form N-oxides.[7]

  • Products of Photolysis: More extensive light exposure can lead to cleavage of the side chain or modifications to the phenothiazine ring system.[3]

Minimizing Photodegradation:

  • Light Protection: Always handle this compound and its solutions in a dark room or under amber light. Use amber-colored glassware or wrap your containers in aluminum foil.

  • Opaque Containers: Store solid material and solutions in light-resistant containers.

  • Control of Experiment Duration: Minimize the exposure time of your samples to light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Oxidation: The sulfur atom in the phenothiazine ring is readily oxidized to form perazine sulfoxide, and potentially further to perazine sulfone. The nitrogen atoms in the piperazine ring can also be oxidized to form N-oxides.[5][6][7]

  • Photodegradation: Perazine is sensitive to light, which can induce photooxidation and photolysis, leading to a complex mixture of degradation products.[2][3]

  • Thermal Degradation: At elevated temperatures, phenothiazines can undergo degradation, which may involve cleavage of the side chain.[4]

Q2: Is this compound susceptible to hydrolysis?

A2: While the phenothiazine ring itself is relatively stable to hydrolysis, the overall stability of phenothiazine derivatives in solution can be pH-dependent.[8] Extreme pH conditions (strongly acidic or basic) combined with elevated temperatures can potentially lead to some degradation, though this is generally a less significant pathway compared to oxidation and photolysis for perazine.

Q3: How should I store solid this compound?

A3: Solid this compound should be stored in a well-closed, light-resistant container in a cool, dry place. Protection from light is crucial to prevent photodegradation.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: To ensure the stability of your this compound solutions, follow these best practices:

  • Prepare solutions fresh whenever possible.

  • Use high-purity, de-gassed solvents.

  • Work under subdued light conditions.

  • Store solutions in amber-colored volumetric flasks or vials.

  • For short-term storage, refrigerate the solutions. For longer-term storage, consider storing at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles.

  • If necessary, overlay the solution with an inert gas before sealing.

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric Acid (0.1 M and 1 M)

  • Sodium Hydroxide (0.1 M and 1 M)

  • Hydrogen Peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffers for HPLC mobile phase

  • Calibrated oven and photostability chamber

  • pH meter

  • Amber-colored volumetric flasks and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M HCl. Reflux at 60°C for 4 hours.

      • After the specified time, cool the solutions to room temperature and neutralize with an equivalent amount of NaOH. Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

      • To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Reflux at 60°C for 4 hours.

      • After the specified time, cool the solutions to room temperature and neutralize with an equivalent amount of HCl. Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

      • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours, protected from light.

      • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Solid State: Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent to obtain a known concentration for HPLC analysis.

      • Solution State: Heat the stock solution at 80°C for 24 hours. Cool to room temperature and dilute for HPLC analysis.

    • Photolytic Degradation:

      • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

      • A control sample should be wrapped in aluminum foil and kept in the same chamber.

      • After exposure, dilute the samples for HPLC analysis.

  • HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.

Data Interpretation:

Compare the chromatograms of the stressed samples with the control. Identify the degradation products and calculate the percentage of degradation. Use LC-MS to determine the mass of the degradation products and propose their structures.

Table 1: Summary of Expected Degradation under Forced Conditions

Stress ConditionExpected DegradationPrimary Degradation Products
Acid HydrolysisMinimal to ModeratePotential for minor hydrolysis products
Base HydrolysisMinimal to ModeratePotential for minor hydrolysis products
OxidationSignificantPerazine Sulfoxide, Perazine N-Oxides
ThermalModerate to SignificantSide-chain cleavage products, further oxidation products
PhotolyticSignificantPerazine Sulfoxide, photolysis products

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

Perazine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Perazine->Oxidation Oxidation Photolysis Photolytic Stress (UV/Vis Light) Perazine->Photolysis Photooxidation/ Photolysis Thermal Thermal Stress (Heat) Perazine->Thermal Degradation Hydrolysis Hydrolytic Stress (Acid/Base) Perazine->Hydrolysis Degradation Sulfoxide Perazine Sulfoxide (Major Product) Oxidation->Sulfoxide NOxide Perazine N-Oxide Oxidation->NOxide Photolysis->Sulfoxide Photoproducts Other Photodegradation Products Photolysis->Photoproducts SideChainCleavage Side-Chain Cleavage Products Thermal->SideChainCleavage HydrolysisProducts Minor Hydrolysis Products Hydrolysis->HydrolysisProducts Sulfone Perazine Sulfone (Minor Product) Sulfoxide->Sulfone Further Oxidation

Caption: Primary degradation pathways of this compound.

cluster_0 Forced Degradation Workflow Start Start: This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Stability-Indicating HPLC Analysis (with PDA and MS detection) Stress->Analysis Characterization Characterize Degradation Products (LC-MS/MS, NMR if necessary) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway End End: Validated Stability Data Pathway->End

Caption: Experimental workflow for a forced degradation study.

References

  • Schley, J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittelforschung, 36(4), 635-7. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-6. [Link]

  • Pawelczyk, E., & Marciniec, B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Polish Journal of Pharmacology and Pharmacy, 29(2), 137-42. [Link]

  • Google Patents. (2007).
  • Sato, T., et al. (2018). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 8(52), 29853–29859. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5. [Link]

  • Google Patents. (2010).
  • Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. [Link]

  • Sferrazza, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7321. [Link]

  • Wang, T., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. Water Research, 133, 125-134. [Link]

  • Google Patents. (n.d.). 1-\3-Halo-2-pyridinyl\piperazines, processes for their preparation and pharmaceutical composition containing them.
  • Wikipedia. (2024). Phenothiazine. [Link]

  • Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 30(6), 368-9. [Link]

  • ResearchGate. (2022). Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structure of a Phenazine N-oxide. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • STABILITY: PHYSICAL AND CHEMICAL. (n.d.). [Link]

  • ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions. [Link]

  • YouTube. (2020). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Bioavailability of Perazine Dihydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo bioavailability of Perazine dihydrochloride. As researchers and drug development professionals, you are aware that a therapeutic agent's efficacy is fundamentally linked to its ability to reach systemic circulation in sufficient concentrations. Perazine, a phenothiazine-based antipsychotic, often presents formulation challenges that can lead to low and variable oral bioavailability, hindering its therapeutic potential and complicating preclinical and clinical development.[1]

This guide is structured to provide not just protocols, but a deep-seated understanding of the mechanistic hurdles and the rationale behind the strategies to overcome them. We will explore the physicochemical properties of Perazine, delve into the root causes of its poor bioavailability, and offer detailed, actionable troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oral bioavailability a primary concern?

Perazine is a piperazine derivative of phenothiazine, utilized for its antipsychotic properties.[2] Like many drugs in its class, its therapeutic effect is dose-dependent, making predictable absorption crucial. Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged.[3] Low bioavailability means that a significant portion of the oral dose is lost before it can exert its therapeutic effect, leading to high inter-individual variability in patient response and potential therapeutic failure.[1][4] Studies on similar compounds, such as prochlorperazine, have shown that oral absorption can be slow and result in very low bioavailability.[5]

This compound is the salt form, which is generally employed to improve aqueous solubility.[6][7] However, upon dissolution in the gastrointestinal (GI) tract, it may convert to its less soluble free base form, creating absorption challenges.

Q2: What are the primary factors contributing to the poor bioavailability of this compound?

The poor oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties and physiological interactions. Based on its chemical structure and the behavior of similar compounds, we can identify several key contributors:

  • Biopharmaceutics Classification System (BCS) Profile: While not definitively classified, Perazine likely falls under BCS Class II (low solubility, high permeability) .[8][9] Many piperazine derivatives are lipophilic, leading to poor dissolution in the aqueous environment of the GI tract.[10] The high permeability means that once dissolved, it can cross the intestinal membrane, but the dissolution rate is the limiting step.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation. The liver is a major site of drug metabolism.[11][12] Perazine is a known inhibitor of the cytochrome P450 enzyme CYP1A2, indicating it interacts with this enzyme system and is likely a substrate for extensive hepatic metabolism, significantly reducing the amount of active drug that reaches the bloodstream.[13][14]

  • Efflux by P-glycoprotein (P-gp): P-gp is an efflux transporter protein in the intestinal epithelium that actively pumps drugs back into the GI lumen, limiting their net absorption.[10] Phenothiazines can be substrates for P-gp, which could further reduce the bioavailability of Perazine.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₅N₃S·2HCl[13]
Molecular Weight 412.42 g/mol [2][13]
Appearance White crystalline powder[7]
Solubility Freely soluble in water, slightly soluble in methanol & ethanol[7]
Pharmacological Class Antipsychotic Agent[2]

Troubleshooting Guide 1: Addressing Low Aqueous Solubility and Dissolution Rate

Low aqueous solubility is often the primary rate-limiting step for the absorption of BCS Class II drugs like Perazine.[15] The following strategies aim to enhance the dissolution rate and apparent solubility of the compound in the GI tract.

Q3: My Perazine formulation shows poor dissolution in vitro. How can I improve this?

Strategy A: Particle Size Reduction (Micronization & Nanonization)

  • Expertise & Experience (The "Why"): The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size from microns to nanometers, you dramatically increase the surface area-to-volume ratio. This leads to a significant enhancement in the dissolution velocity, which can improve absorption in vivo.[16][17] Nanotechnology-based delivery systems are a key strategy for improving the bioavailability of poorly soluble drugs.[18][19]

  • Experimental Protocol: Preparation of Perazine Nanosuspension via High-Pressure Homogenization (HPH)

    • Preparation of Pre-suspension: Disperse 1% w/v of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

    • High-Shear Mixing: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to ensure a uniform dispersion.

    • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer. Operate at 1500 bar for approximately 20-30 cycles. Maintain the temperature of the system using a cooling bath to prevent thermal degradation.

    • Characterization:

      • Particle Size and Polydispersity Index (PDI): Analyze the resulting nanosuspension using Dynamic Light Scattering (DLS). Aim for a particle size below 200 nm with a PDI < 0.3 for a homogenous formulation.

      • Zeta Potential: Measure the surface charge to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally desired to prevent particle aggregation.

      • In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in simulated gastric and intestinal fluids to compare the release profile against the unprocessed drug.

Strategy B: Amorphous Solid Dispersions

  • Expertise & Experience (The "Why"): Crystalline drugs require energy to break their crystal lattice structure before they can dissolve. By converting the drug to an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, you eliminate this energy barrier.[20] This results in a higher apparent solubility and a faster dissolution rate.[17]

  • Experimental Protocol: Preparation of Perazine Solid Dispersion via Solvent Evaporation

    • Polymer and Solvent Selection: Select a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).[21] Choose a common solvent (e.g., methanol or ethanol) that can dissolve both this compound and the polymer.

    • Dissolution: Prepare a solution by dissolving Perazine and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

    • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at 40-50°C. This will leave a thin film on the flask wall.

    • Drying and Milling: Dry the film further in a vacuum oven overnight to remove any residual solvent. Scrape the dried mass and gently mill it to obtain a fine powder.

    • Characterization:

      • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion to confirm the absence of the drug's melting peak, which indicates a transition from a crystalline to an amorphous state.

      • X-Ray Diffraction (XRD): Use XRD to confirm the amorphous nature of the drug within the dispersion, evidenced by the absence of sharp Bragg peaks characteristic of the crystalline drug.

      • Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure drug and a simple physical mixture of the drug and polymer.

Diagram: Workflow for Solubility Enhancement Strategy Selection

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Start This compound (Poor Bioavailability) BCS Characterize Physicochemical Properties (Solubility, Permeability) Start->BCS Classify Likely BCS Class II (Low Solubility, High Permeability) BCS->Classify Strategy Primary Issue: Dissolution Rate Limited? Classify->Strategy SizeReduction Particle Size Reduction (Micronization/Nanonization) Strategy->SizeReduction Yes SolidDispersion Amorphous Solid Dispersion Strategy->SolidDispersion Yes SEDDS Lipid-Based Formulation (SEDDS) Strategy->SEDDS Yes InVitro In Vitro Dissolution & Stability Testing SizeReduction->InVitro SolidDispersion->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo

Caption: Decision workflow for enhancing Perazine bioavailability.

Troubleshooting Guide 2: Overcoming Absorption Barriers

Even if dissolution is improved, other factors can limit absorption. Lipid-based formulations are particularly effective as they can address multiple barriers simultaneously.

Q4: My formulation still shows low bioavailability in vivo despite improved dissolution. What other strategies can I employ?

Strategy C: Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Expertise & Experience (The "Why"): SEDDS are advanced formulations consisting of an isotropic mixture of oils, surfactants, and co-surfactants.[22] When administered orally, they spontaneously form a fine oil-in-water nanoemulsion in the GI tract.[22] This approach is highly effective for several reasons:

    • Maintains Solubilization: The drug remains dissolved in the oil droplets, bypassing the need for dissolution in the aqueous GI fluid.[23]

    • Enhances Permeation: The surfactants can transiently and reversibly open tight junctions between intestinal cells, enhancing drug permeation.[22]

    • Bypasses First-Pass Metabolism: Lipid-based systems can promote lymphatic transport of the drug, which drains directly into the systemic circulation, thereby bypassing the liver and avoiding extensive first-pass metabolism.[24]

  • Experimental Protocol: Development and Characterization of a Perazine SEDDS

    • Excipient Screening:

      • Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497). Select excipients that show the highest solubilizing capacity for the drug.

    • Construction of Ternary Phase Diagrams: Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios. Titrate each mixture with water and observe its self-emulsification properties. Demarcate the region on a ternary phase diagram that forms a clear, stable nanoemulsion.

    • Formulation Optimization: Select the optimal formulation from the self-emulsification region and load it with this compound.

    • Characterization:

      • Emulsification Time: Measure the time it takes for the SEDDS to form an emulsion in simulated GI fluids under gentle agitation.

      • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential of the resulting nanoemulsion.

      • In Vitro Drug Release: Perform drug release studies using a dialysis bag method to ensure the drug can diffuse out of the oil droplets.

Diagram: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 In GI Tract cluster_2 Absorption Pathways SEDDS_Capsule SEDDS Formulation in Capsule (Oil + Surfactant + Drug) GI_Fluid GI Fluids (Aqueous Environment) SEDDS_Capsule->GI_Fluid Disintegration Nanoemulsion Spontaneous Formation of Nanoemulsion Droplets GI_Fluid->Nanoemulsion Self-Emulsification Enterocyte Intestinal Epithelium (Enterocytes) Nanoemulsion->Enterocyte Absorption PortalVein Portal Vein (to Liver) Enterocyte->PortalVein Standard Pathway Lymphatic Lymphatic System (Bypasses Liver) Enterocyte->Lymphatic Enhanced Pathway

Caption: SEDDS mechanism for enhancing oral drug absorption.

Guide 3: In Vivo Evaluation of Enhanced Formulations

The ultimate validation of any bioavailability enhancement strategy is a well-designed in vivo pharmacokinetic study.

Q5: How do I design and execute an in vivo study to confirm the improved bioavailability of my new Perazine formulation?

Trustworthiness (Self-Validating System): An in vivo study must be designed to provide a clear, quantitative comparison between your enhanced formulation and a control. The key is to measure drug concentration in the blood over time to calculate critical pharmacokinetic parameters.[[“]][26]

  • Experimental Protocol: In Vivo Pharmacokinetic Study in a Rat Model

    • Animal Model and Grouping:

      • Use male Sprague-Dawley or Wistar rats (200-250g).

      • Divide animals into at least two groups (n=5-6 per group):

        • Control Group: Receives an aqueous suspension of unformulated this compound.

        • Test Group: Receives your enhanced formulation (e.g., nanosuspension, solid dispersion, or SEDDS) at the same dose.

      • An intravenous (IV) group is also recommended to determine absolute bioavailability.

    • Dosing:

      • Fast the animals overnight with free access to water.

      • Administer the formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of Perazine.

    • Blood Sampling:

      • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Processing and Bioanalysis:

      • Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

      • Quantify the concentration of Perazine in the plasma samples using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its sensitivity and specificity.[1] Various analytical methods for piperazine derivatives have been reported, including HPLC and GC-MS.[27][28]

    • Pharmacokinetic Analysis:

      • Plot the mean plasma concentration versus time for each group.

      • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

        • Cₘₐₓ: Maximum plasma concentration.

        • Tₘₐₓ: Time to reach Cₘₐₓ.

        • AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

        • AUC₀₋ᵢₙf: Area under the curve extrapolated to infinity.

    • Data Interpretation:

      • Calculate the relative bioavailability (Frel) of your test formulation compared to the control using the formula: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

      • A significant increase in Cₘₐₓ and AUC for the test group indicates successful bioavailability enhancement.

Table 2: Example Pharmacokinetic Data Comparison (Illustrative)
ParameterControl (Suspension)Test Formulation (SEDDS)Fold Increase
Dose (mg/kg) 1010-
Cₘₐₓ (ng/mL) 85 ± 15340 ± 504.0x
Tₘₐₓ (h) 2.5 ± 0.51.0 ± 0.25-
AUC₀₋₂₄ₕ (ng·h/mL) 450 ± 702250 ± 3005.0x
Relative Bioavailability (%) 100%500%5.0x

This illustrative data shows a 5-fold increase in relative bioavailability for the SEDDS formulation, demonstrating a successful enhancement strategy.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • MDPI. (n.d.). Special Issue : Effects of Excipients in Oral Drug Absorption. [Link]

  • IJPCSONLINE. (2013). Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. [Link]

  • PubMed Central. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed Central. (2011). Absorption Enhancers: Applications and Advances. [Link]

  • PubChem. (n.d.). Pithis compound. [Link]

  • PubMed Central. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • PubMed Central. (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability. [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. [Link]

  • ChemIntel360. (2024). The Critical Role of Excipients in Enhancing Drug Absorption. [Link]

  • ACS Publications. (n.d.). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]

  • Pharmascope. (n.d.). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. [Link]

  • NTUJPS. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • MDPI. (n.d.). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • Vishal Laboratories. (n.d.). Piperazine Di Hydrochloride. [Link]

  • G. Amphray Laboratories. (n.d.). 12.0 Pithis compound.docx. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • ResearchGate. (2020). Improving Prochlorperazine Profile by Formulating the Drug as Nanoemulsion Delivery System. [Link]

  • PubMed. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. [Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. (2025). First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • PubMed. (n.d.). First-pass elimination. Basic concepts and clinical consequences. [Link]

  • YouTube. (2019). Bioavailability and First Pass Metabolism. [Link]

  • PubMed Central. (2023). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • ResearchGate. (2024). "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability". [Link]

  • PubMed. (n.d.). The pharmacokinetics and bioavailability of prochlorperazine delivered as a thermally generated aerosol in a single breath to volunteers. [Link]

  • PubMed Central. (n.d.). Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers. [Link]

Sources

Technical Support Center: Optimizing Perazine Dihydrochloride Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Perazine dihydrochloride in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound in a laboratory setting.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the salt form of Perazine, a phenothiazine-class compound.[1] Its primary established mechanism of action is as a dopamine D2 receptor antagonist.[2] By blocking these receptors, it interferes with dopamine signaling pathways.[3] While historically used as an antipsychotic, recent research has explored its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cancer cell proliferation.[2][4]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a water-soluble salt, which simplifies stock solution preparation.[5] A standard protocol is to prepare a 10 mM stock solution in sterile, nuclease-free water or phosphate-buffered saline (PBS).[6] For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to -80°C to minimize freeze-thaw cycles.[7]

Q3: What is the stability of this compound in cell culture media?

A3: As a dihydrochloride salt, Perazine exhibits greater stability in aqueous solutions compared to its free base form. However, the stability in complex biological media like DMEM or RPMI-1640 at 37°C can be influenced by factors such as pH and the presence of other components.[5][8] It is best practice to prepare fresh working dilutions from your frozen stock for each experiment to ensure consistent results.[7] If long-term incubation is required, a stability test in your specific media can be performed by incubating the compound in the media for the intended duration and then testing its efficacy.

Q4: In which solvents is this compound soluble?

A4: this compound is highly soluble in water and other polar solvents like ethanol and methanol.[5] It is generally insoluble in non-polar organic solvents.[9] For cell culture applications, sterile water or PBS are the recommended solvents for preparing stock solutions.

Troubleshooting Guide

This section provides solutions to common problems encountered during cell culture experiments with this compound.

Problem 1: I am not observing the expected cytotoxic or anti-proliferative effect.

  • Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly cell-line dependent. A concentration that is effective in one cell line may not be in another.

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down based on the initial results.[10]

  • Cause 2: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. The stability in your specific cell culture medium under your experimental conditions might also be a factor.

    • Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots of your stock solution.[7] If you suspect degradation in your media during a long-term experiment, consider replenishing the media with a fresh compound at regular intervals.

  • Cause 3: Cell Line Resistance. Some cell lines may have intrinsic or acquired resistance to this compound.

    • Solution: If you have confirmed the compound's activity with a sensitive positive control cell line and your cell line of interest still does not respond, it may indeed be resistant. Consider investigating the expression levels of dopamine receptors or other potential resistance mechanisms.

Problem 2: I am observing high variability between replicate wells or experiments.

  • Cause 1: Inconsistent Compound Concentration. This can arise from inaccurate pipetting, especially when preparing serial dilutions, or from precipitation of the compound in the media.

    • Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. When diluting, vortex each solution thoroughly. Visually inspect your media after adding this compound for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent for your final dilution step or reconsider the concentration range.

  • Cause 2: Batch-to-Batch Variability of the Compound. The purity and composition of commercially available compounds can sometimes vary between lots.[7]

    • Solution: When you receive a new batch of this compound, it is good practice to perform a quality control experiment to compare its activity to the previous batch. A simple dose-response curve with a sensitive cell line can help ensure consistency.[7]

  • Cause 3: Edge Effects in Multi-well Plates. Cells in the outer wells of a plate can behave differently due to variations in temperature and evaporation.

    • Solution: To minimize edge effects, avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media.

Problem 3: I am observing significant cytotoxicity in my non-cancerous control cell line.

  • Cause: Off-Target Effects or General Toxicity. While this compound has shown some selectivity for cancer cells, it can also exhibit cytotoxicity in normal cells at higher concentrations.[11]

    • Solution: It is crucial to determine the therapeutic window of this compound for your experimental system. This involves testing its cytotoxic effects on relevant non-cancerous cell lines (e.g., primary human fibroblasts) in parallel with your cancer cell lines.[12][13] This will help you identify a concentration range that is selectively toxic to the cancer cells.

Experimental Protocols

Here are detailed protocols for key experiments to optimize and validate the use of this compound in your research.

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a standard stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or PBS

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 412.4 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need: (0.01 L) x (0.01 mol/L) x (412.4 g/mol ) = 0.04124 g = 41.24 mg.

  • Weigh the compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 41.24 mg of this compound powder and transfer it to a 15 mL conical tube.

  • Dissolve the compound: Add 10 mL of sterile water or PBS to the conical tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Aliquot for storage: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Store properly: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of the solvent used for the drug, e.g., water or PBS).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Add MTT Reagent: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[14]

  • Solubilize Formazan Crystals: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well on a plate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Data Presentation

The following table summarizes reported IC50 values for Perazine and other piperazine derivatives in various cancer cell lines to provide a starting point for your experiments. Note that IC50 values can vary depending on the specific experimental conditions.

CompoundCell LineCell TypeIC50 (µM)Reference
PerphenazineL02Human liver cells~40 (for apoptosis induction)[2]
Piperazine Derivative (CB01)U87Glioblastoma< 0.05[16]
Piperazine Derivative (CB01)HeLaCervical Cancer< 0.05[16]
Piperazine Derivative (SPOPP-3)SW480Colon Cancer5.06 ± 1.43[10]
Piperazine Derivative (SPOPP-3)HT29Colon Cancer5.42 ± 0.96[10]
Piperazine Derivative (SPOPP-3)HCT116Colon Cancer2.44 ± 0.83[10]
Piperazine Derivative (SPOPP-3)CEMT lymphoblastoid0.63 ± 0.17[10]
Piperazine Derivative (SPOPP-3)HepG2Liver Cancer13.0 ± 1.96[10]
PhenazineHepG2Liver Cancer7.8 (48h)
PhenazineT24Bladder Cancer17 (48h)

Visualization of Key Processes

To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay Workflow weigh Weigh Perazine dihydrochloride dissolve Dissolve in sterile H2O or PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store seed Seed cells in multi-well plate treat Treat with serial dilutions of this compound seed->treat incubate Incubate for defined period treat->incubate assay Perform viability/apoptosis assay incubate->assay analyze Analyze data and determine IC50 assay->analyze

Caption: General workflow for preparing this compound and its use in cell-based assays.

G Perazine Perazine D2R Dopamine D2 Receptor Perazine->D2R Antagonism Mitochondria Mitochondrial Dysfunction Perazine->Mitochondria Potential Off-Target Effect AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling (e.g., Proliferation) PKA->Downstream Modulation Apoptosis Apoptosis Downstream->Apoptosis Mitochondria->Apoptosis

Caption: Simplified signaling pathway of Perazine's action and potential off-target effects.

References

  • Solubility of Things. (n.d.). Pithis compound. Retrieved from [Link]

  • PubChem. (n.d.). Pithis compound. Retrieved from [Link]

  • McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585-591.
  • PubMed. (n.d.). [Pharmacological Effects of the Novel Dopamine Uptake Inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) Pithis compound (I-893) on the Central Nervous System]. Retrieved from [Link]

  • Daniel, W. A., & Syrek, M. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. Pharmacological reports : PR, 61(5), 851–858.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • McCauley, R. L., Linares, H. A., Pelligrini, V., Herndon, D. N., Robson, M. C., & Heggers, J. P. (1989). In vitro toxicity of topical antimicrobial agents to human fibroblasts. The Journal of surgical research, 46(3), 267–274.
  • ResearchGate. (2021, November 10). How to ensure the result of cell viability assay?. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Cell cycle analysis. Retrieved from [Link]

  • Lineaweaver, W., McMorris, S., Soucy, D., & Howard, R. (1985). Cellular and bacterial toxicities of topical antimicrobials. Plastic and reconstructive surgery, 75(3), 394–396.
  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80.
  • Xia, M., & Shah, P. (2016). Mitochondrial Membrane Potential Assay. Methods in molecular biology (Clifton, N.J.), 1474, 19–26.
  • National Center for Biotechnology Information. (2016). Mitochondrial Membrane Potential Assay. In Methods in Molecular Biology. Retrieved from [Link]

  • Leong, C. K., et al. (2020). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 10(1), 1-15.
  • ResearchGate. (2015, June 4). How can I accurately prepare a 10 mM drug stock solution?. Retrieved from [Link]

  • Çıkla-Süzgün, Z., & Küçükgüzel, I. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules (Basel, Switzerland), 21(10), 1289.
  • National Center for Biotechnology Information. (2021). Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans. International Journal of Molecular Sciences, 22(16), 8887.
  • Chen, H., Liang, X., Xu, F., Xu, B., He, X., Huang, B., & Yuan, M. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules (Basel, Switzerland), 19(8), 12048–12064.
  • Freeman, S. A., Rochelle, G. T., & Chen, E. (2011). CO2 absorption rates and CO2 solubility in new piperazine blends. Energy Procedia, 4, 141-148.
  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • SynenTec. (2016). Mitochondrial Membrane Potential Studies as early Marker of Apoptosis. Retrieved from [Link]

  • Ghaemi, A., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. International Journal of Chemical Engineering, 2023.
  • Henni, A., Hromek, J., Tontiwachwuthikul, P., & Chakma, A. (2005). Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM. Canadian Journal of Chemical Engineering, 83(4), 749-754.
  • Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2004).
  • Krámská, L., Bártová, E., & Kozubík, A. (2007). In vitro effects of antipsychotics on mitochondrial respiration.
  • The Good Scents Company. (n.d.). pithis compound. Retrieved from [Link]

  • Butini, S., et al. (2011). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 54(19), 6789–6804.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of pharmaceutical sciences, 72(5), 546–548.
  • ScienceDaily. (2020, March 11). Drug that keeps surface receptors on cancer cells makes them more visible to immune cells. Retrieved from [Link]

  • Yue, P., et al. (2025).
  • MDPI. (n.d.). A Pool of Ferritin Nanoparticles Delivering Six Proteins of African Swine Fever Virus Induces Robust Humoral and Cellular Immune Responses in Pigs. Retrieved from [Link]

  • Šterbenc, A., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International journal of molecular sciences, 23(19), 11843.
  • National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13395.
  • ResearchGate. (2021, December 9). (PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]

  • Kurmi, M., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS.
  • DailyMed. (n.d.). PERPHENAZINE tablet, film coated. Retrieved from [Link]

Sources

Technical Support Center: Perazine Dihydrochloride Light Sensitivity and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Perazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling, storage, and potential troubleshooting of issues related to the light sensitivity of this compound.

Introduction

Perazine, a phenothiazine derivative, is known for its antipsychotic properties and functions as a dopaminergic antagonist.[1] Like many phenothiazines, Perazine and its salts are susceptible to degradation upon exposure to light, which can compromise the integrity of experimental results.[2][3][4] Understanding the nuances of its stability is critical for accurate and reproducible research. This guide provides a structured question-and-answer format to address common challenges and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a slight discoloration in my solid this compound powder. Is it still usable?

Answer:

Discoloration of the solid powder, which typically appears as white to cream-colored needles or powder, is a primary indicator of degradation.[5][6] Phenothiazine derivatives, including Perazine, are prone to photooxidation, which can result in the formation of colored degradation products.[3]

Root Cause Analysis:

  • Light Exposure: The most probable cause is exposure to ambient laboratory light or sunlight over time. The energy from light, particularly in the UV and blue spectra (300-500 nm), can initiate photochemical reactions.[7][8]

  • Oxidation: The phenothiazine ring system is susceptible to oxidation, a process that can be accelerated by light.[3]

Recommended Action:

  • Quarantine the Material: Do not use the discolored material for sensitive quantitative experiments until its purity is verified.

  • Purity Assessment: If you have the capabilities, perform an analytical assessment (e.g., HPLC-UV, LC-MS) to compare the discolored material against a known, protected standard. Look for the appearance of new peaks or a decrease in the main Perazine peak area.

  • Future Prevention: Always store solid this compound in tightly sealed, amber glass containers or containers fully wrapped in aluminum foil to protect from light.[7] Store in a cool, dry, and well-ventilated place.[9][10][11]

Q2: My this compound solutions appear to lose potency over the course of an experiment, leading to inconsistent results. What's happening?

Answer:

This is a classic sign of in-solution degradation. Perazine in aqueous solutions is susceptible to photochemical degradation, including photooxidation and photolysis.[2] The rate of this degradation can be significant, even over a few hours of exposure to standard laboratory lighting.

Root Cause Analysis:

  • Photodegradation in Solution: Aqueous solutions of Perazine derivatives undergo photochemical degradation when exposed to light.[2] This process can involve both a rapid, reversible photooxidation and a slower photolysis.[2]

  • pH Influence: The stability of phenothiazine derivatives in solution can be pH-dependent.[12]

  • Solvent Effects: The choice of solvent can influence the degradation pathway. For instance, an ethanolic solution of Perazine has been shown to degrade via photooxidation.[3]

Troubleshooting Steps:

  • Work Under Subdued Light: Prepare solutions and conduct experiments under yellow or amber light, which has a longer wavelength (500-800 nm) and is less energetic, minimizing photodegradation.[7][8]

  • Use Amber Glassware: Always prepare and store solutions in amber-colored volumetric flasks and vials.[7] For additional protection, you can wrap containers in aluminum foil.[7][8]

  • Prepare Solutions Freshly: Prepare this compound solutions immediately before use. Avoid storing stock or working solutions for extended periods, even if protected from light, unless their stability under those conditions has been validated.

  • Include Controls: In lengthy experiments, include a "dark control" sample that is protected from light throughout the experiment (e.g., wrapped in foil). Comparing the results of the exposed sample to the dark control can help quantify the extent of photodegradation.[13]

Q3: I'm conducting forced degradation studies on this compound. What conditions should I be most concerned about?

Answer:

Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[13][14][15] For this compound, the primary concerns are photolytic and oxidative degradation.

Key Stress Conditions to Evaluate:

  • Photolytic Degradation: This is a critical stress condition for Perazine. As per ICH Q1B guidelines, the drug substance and product should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[13][16][17] This helps to identify potential photodegradants.

  • Oxidative Degradation: The phenothiazine nucleus is susceptible to oxidation.[3] Studies using hydrogen peroxide (e.g., 3-30%) are standard to simulate oxidative stress.[18][19] Degradation products such as sulfoxides are common for phenothiazines.

  • Acid/Base Hydrolysis: While the piperazine ring is generally stable, overall stability can be pH-dependent.[18] Test the compound's stability in acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Thermal Degradation: Assess stability by exposing the solid and solutions to elevated temperatures (e.g., 60-80°C).[18]

The following table summarizes the key stress conditions for forced degradation studies based on the known chemistry of phenothiazines.

Stress ConditionTypical Reagents/ConditionsExpected Outcome for this compoundReference
Photolytic ICH Q1B compliant light source (≥1.2 million lux-hrs visible, ≥200 W-hrs/m² UVA)High potential for degradation. Formation of photooxidation and photolysis products.[13][16]
Oxidative 3-30% Hydrogen Peroxide (H₂O₂)High potential for degradation. Formation of N-oxides and sulfoxides.[3][18][19]
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureModerate potential for degradation, dependent on specific structure.[18][20]
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureModerate potential for degradation.[18][20]
Thermal (Dry Heat) Oven at elevated temperature (e.g., 80°C)Generally stable, but testing is necessary.[18]

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing light-induced degradation.

Materials:

  • This compound powder

  • Amber volumetric flask

  • Analytical balance

  • Spatula

  • Appropriate solvent (e.g., HPLC-grade water, methanol)

  • Laboratory area with amber or yellow lighting, or subdued ambient light.

Procedure:

  • Work Environment: Conduct all steps under amber light or in an area with minimal direct light exposure. Avoid working near windows.

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. Perform this step as quickly as possible to minimize light exposure.

  • Dissolution: Transfer the weighed powder into an amber volumetric flask. Add a portion of the desired solvent and swirl gently to dissolve the compound.

  • Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: If the solution is not for immediate use, wrap the stoppered flask in aluminum foil and store it in a cool, dark place (e.g., a refrigerator, if stability at that temperature is confirmed). Label the flask clearly with the compound name, concentration, date, and "Protect from Light."

Workflow for Handling Light-Sensitive Compounds

The following diagram illustrates the recommended workflow to ensure the integrity of a light-sensitive compound like this compound throughout the experimental process.

G cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis storage Solid Compound (Amber vial, dark, cool, dry) weigh Weigh Powder (Quickly, subdued light) storage->weigh Retrieve dissolve Dissolve in Solvent (Amber glassware) weigh->dissolve Transfer store_sol Store Solution (Wrapped in foil, cool, dark) dissolve->store_sol If not for immediate use run_exp Conduct Experiment (Amber light/glassware) dissolve->run_exp Immediate Use store_sol->run_exp Retrieve dark_control Include Dark Control (Wrapped in foil) run_exp->dark_control Parallel run analyze Analyze Samples (Promptly, use amber autosampler vials) run_exp->analyze Generate Samples dark_control->analyze Generate Control

Caption: Workflow for handling light-sensitive compounds.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to troubleshoot inconsistent experimental results that may be caused by the degradation of this compound.

G start Inconsistent Experimental Results check_light Were solutions/solids protected from light? start->check_light check_storage Was the solid stored correctly (cool, dark, dry)? check_light->check_storage Yes implement_light Implement Light Protection: - Amber glassware - Subdued lighting - Foil wrapping check_light->implement_light No check_age Were solutions prepared freshly? check_storage->check_age Yes new_solid Use a fresh, unexposed lot of solid material. check_storage->new_solid No prepare_fresh Prepare new solutions immediately before use. check_age->prepare_fresh No re_run Re-run Experiment check_age->re_run Yes implement_light->re_run new_solid->re_run prepare_fresh->re_run

Caption: Troubleshooting logic for inconsistent results.

References

  • Pawelczyk E, Marciniec B. (1977). Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives. Pol J Pharmacol Pharm, 29(2):137-42. [Link]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]

  • Müller-Oerlinghausen B, et al. (1988). Single-dose kinetics of the neuroleptic drug perazine in psychotic patients. Psychopharmacology (Berl), 95(3):374-7. [Link]

  • Schley J. (1986). Photo-decomposition and metabolism of the phenothiazine drug perazine. Arzneimittelforschung, 36(4):635-7. [Link]

  • PubChem. Pithis compound. [Link]

  • ResearchGate. (n.d.). Forced degradation study [Table]. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Solubility of Things. (n.d.). Pithis compound. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • ResearchGate. (2025). Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. [Link]

  • CCD Animal Health. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Singh, S., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 77(21-22), 1431–1439. [Link]

  • Interpack. (2026). Packing UV-sensitive products under LED lights. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pithis compound. [Link]

  • USP. (n.d.). Pithis compound. [Link]

  • Wang, J., et al. (2016). Degradation of aquatic sulfadiazine by Fe0/persulfate: kinetics, mechanisms, and degradation pathway. RSC Advances, 6(10), 8256-8265. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive. [Link]

  • Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of pharmaceutical sciences, 72(5), 546–548. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • DailyMed. (n.d.). Label: PERPHENAZINE tablet, film coated. [Link]

  • Helapet. (n.d.). Guide to Parenteral Drugs Affected by Light. [Link]

  • PubChem. (n.d.). Perazine. [Link]

  • U.S. Department of Health and Human Services. (1990). Medications That Increase Sensitivity to Light. [Link]

  • TheraSpecs. (2018). Medications with Light Sensitivity as a Side Effect. [Link]

Sources

Technical Support Center: Perazine Dihydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of perazine dihydrochloride in your experimental work. As a Senior Application Scientist, I understand that unexpected assay results can be a significant roadblock in research and development. This guide is designed to provide you with the expertise and practical solutions needed to identify, understand, and mitigate interference caused by this compound, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about this compound and its potential for assay interference.

Q1: What is this compound and its primary mechanism of action?

Perazine is a psychotropic medication belonging to the phenothiazine class of drugs.[4] It is primarily used as an antipsychotic agent.[5] Its main mechanism of action involves acting as a dopamine receptor antagonist, specifically blocking D2 receptors in the brain, which helps to alleviate psychotic symptoms.[4][5][6] Like other phenothiazines, it also has effects on other receptor systems, including serotonin, histamine, adrenergic, and muscarinic receptors.[4]

Q2: Why does this compound have the potential to interfere with biochemical assays?

The potential for interference stems from its chemical structure and properties:

  • Phenothiazine Ring System: The tricyclic phenothiazine structure is electron-rich and susceptible to oxidation-reduction (redox) reactions. This can lead to interference in assays that rely on redox chemistry, such as those using tetrazolium salts (e.g., MTT, XTT) or copper reduction (e.g., BCA protein assay).

  • Hydrophobic Nature: The molecule has a significant hydrophobic character, which can lead to non-specific binding to proteins and other macromolecules. This can affect protein quantification assays that rely on dye-binding, like the Bradford assay.

  • Spectrophotometric Properties: this compound, like many aromatic compounds, absorbs light in the UV and visible spectrum. This intrinsic absorbance can overlap with the absorbance maxima of chromophores generated in colorimetric assays, leading to falsely elevated readings.

Q3: What are the known spectrophotometric properties of this compound?

While specific absorbance maxima can vary with the solvent and pH, phenothiazine derivatives are known to absorb UV light. Some related compounds have been shown to form colored complexes with maximum absorbance in the visible range (e.g., around 460 nm for a prochlorperazine derivative).[7] It is crucial to determine the absorbance spectrum of this compound in your specific assay buffer to identify potential spectral overlap.

Q4: Which types of biochemical assays are most susceptible to interference from this compound?

Based on its chemical properties, the following assays are at a higher risk of interference:

Assay TypePrinciple of InterferencePotential Outcome
Protein Quantification
Bradford AssayDye-binding (Coomassie)Inaccurate protein concentration
BCA AssayCopper (Cu2+) reductionInaccurate protein concentration
Cell Viability/Cytotoxicity
MTT, XTT, WST-1 AssaysReduction of tetrazolium saltsFalse viability readings
LDH Release AssayInteraction with LDH enzymeUnderestimation of cytotoxicity
Enzyme Kinetics Assays Redox cycling, non-specific bindingApparent inhibition or activation
Reporter Gene Assays Light absorption or scatteringQuenching or false signal

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Inaccurate Protein Quantification Readings

Q: My protein concentration readings are unexpectedly high and variable in samples treated with this compound when using the Bradford or BCA assay. What is the likely cause and how can I fix it?

A: This is a classic case of assay interference.

  • Causality (The "Why"):

    • For Bradford (Coomassie Dye) Assays: The interference is likely due to the hydrophobic nature of perazine, which can interact with the Coomassie dye, or its basic properties, which can alter the pH, affecting the dye's color change. While the Bradford assay is generally robust, phenothiazines like chlorpromazine have been shown to cause slight interference.[8]

    • For BCA (Bicinchoninic Acid) Assays: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the detection of Cu¹⁺ with BCA. The electron-rich phenothiazine ring of perazine can directly reduce Cu²⁺, leading to a strong false-positive signal that is independent of the protein concentration.

  • Troubleshooting Workflow:

    start Inaccurate Protein Concentration check_blank Run a 'Compound-Only' Blank start->check_blank is_high Is Absorbance High? check_blank->is_high mitigate Choose a Mitigation Strategy is_high->mitigate Yes subtract Subtract Blank Absorbance is_high->subtract No alt_assay Use an Alternative Assay (e.g., 660nm Protein Assay) mitigate->alt_assay precipitate Precipitate Protein (e.g., TCA/Acetone) mitigate->precipitate still_issue Still Inaccurate? subtract->still_issue still_issue->mitigate Yes end Accurate Quantification still_issue->end No alt_assay->end precipitate->end

    Caption: Troubleshooting workflow for protein assay interference.

  • Step-by-Step Mitigation Protocol:

    • Run a Compound-Only Control: Prepare a sample containing the highest concentration of this compound used in your experiment but without any protein. Use the same buffer as your samples.

    • Measure Absorbance: Read the absorbance of this control alongside your standards and experimental samples.

    • Analyze: If this control shows a significant absorbance, it confirms direct interference.

    • Correction (for minor interference): You can subtract the absorbance of the compound-only control from all your experimental readings. This is only valid if the interference is additive and not concentration-dependent in a complex way.

    • Alternative Assay (for major interference): If the interference is strong, especially with the BCA assay, switch to a method less susceptible to reducing agents, such as the Bradford assay or a detergent-compatible 660nm protein assay.[9][10]

    • Sample Cleanup: If no assay is suitable, remove the interfering drug by precipitating the protein using trichloroacetic acid (TCA) or acetone.[11] After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with your chosen assay.

Problem: Aberrant Results in Cell Viability Assays

Q: In my MTT assay, treatment with this compound shows an unexpected increase in signal, suggesting higher cell viability, which contradicts my expectations. Is this a real effect?

A: It is highly probable that this is an artifact due to direct chemical interference.

  • Causality (The "Why"): MTT and similar tetrazolium assays measure cell viability by monitoring the enzymatic reduction of a tetrazolium salt (e.g., MTT, a yellow compound) to a colored formazan product (purple).[12] This reduction is carried out by mitochondrial dehydrogenases in living cells. However, compounds with reducing potential, like perazine, can directly reduce the tetrazolium salt to formazan in a cell-free environment. This leads to a strong false-positive signal, masking any actual cytotoxicity.[13]

  • Mechanism of Interference Diagram:

    cluster_cell Living Cell Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mito->Formazan  Enzymatic  Reduction  (True Signal) MTT MTT (Yellow, Soluble) MTT->Mito Perazine Perazine (Reducing Agent) MTT->Perazine Perazine->Formazan  Direct Chemical  Reduction  (False Signal)

    Caption: Perazine can directly reduce MTT, creating a false-positive signal.

  • Step-by-Step Validation Protocol:

    • Set Up a Cell-Free Control Plate: Prepare a 96-well plate with your cell culture medium.

    • Add Perazine: Add a serial dilution of this compound to the wells, covering the same concentration range as your main experiment. Do not add any cells.

    • Incubate: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).

    • Add MTT Reagent: Add the MTT reagent to all wells and incubate for the standard duration (e.g., 2-4 hours).

    • Add Solubilizer: Add the solubilizing agent (e.g., DMSO, isopropanol) and read the absorbance.

    • Mitigation: Switch to a non-redox-based viability assay, such as a Lactate Dehydrogenase (LDH) release assay (which measures membrane integrity), a crystal violet assay (which stains total biomass), or an ATP-based assay (which measures metabolic activity via a different mechanism).[14] Note that even with LDH assays, some nanoparticles have been shown to bind the enzyme, so controls are always necessary.[13]

Part 3: References

  • Aman, T., Majeed, Z., Kazi, A. A., & Khan, I. U. (n.d.). Spectrophotometric Determination of Prochlorperazine Maleate in Pure and Pharmaceutical Preparations. ResearchGate. Retrieved from [Link]

  • Bradford Assay Troubleshooting Guide. (2025). ZAGENO. Retrieved from [Link]

  • Citeq Biologics. (n.d.). BCA and Bradford protein assays. Retrieved from [Link]

  • Drug Central. (n.d.). perazine. Retrieved from [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]

  • Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020601. Retrieved from [Link]

  • Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perazine. PubChem. Retrieved from [Link]

  • PatSnap. (2024). What is the mechanism of Perazine Dimalonate? Synapse. Retrieved from [Link]

  • Sayes, C. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Inhalation Toxicology, 18(10), 829-836. Retrieved from [Link]

  • Thorne, C., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Walker, J. M. (1987). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Journal of Pharmacy and Pharmacology, 39(10), 841-843. Retrieved from [Link]

Sources

Adjusting pH for optimal Perazine dihydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing pH for Enhanced Activity and Stability in Experimental Settings

Welcome to the Technical Support Center for Perazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of this compound in your experiments. As Senior Application Scientists, we have synthesized key technical data and field-proven insights to help you navigate the nuances of handling this compound, with a special focus on the critical role of pH in ensuring its solubility, stability, and optimal activity.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution so important?

The pH of your experimental solution is a critical determinant of Perazine's solubility and stability. Perazine, as a weakly basic compound, exhibits pH-dependent solubility. In its dihydrochloride salt form, it is more soluble in aqueous solutions. However, as the pH of the solution increases, Perazine will convert to its free base form, which is significantly less soluble. This can lead to precipitation of the compound, reducing its effective concentration in your assay and leading to inconsistent results.

Furthermore, the stability of phenothiazine derivatives like Perazine can be influenced by pH. While the dihydrochloride salt form offers enhanced stability, extreme pH conditions can promote degradation. Therefore, maintaining an appropriate pH is crucial for both ensuring the compound stays in solution and preserving its chemical integrity throughout your experiment.

Q2: I've dissolved this compound in my buffer, but I'm seeing precipitation. What's happening?

This is a common issue and is almost always related to the pH of your final solution. This compound is an acidic salt of a weak base. When dissolved in a neutral or alkaline buffer, the Perazine cation will be deprotonated, leading to the formation of the less soluble free base.

To troubleshoot this, you should:

  • Measure the final pH of your solution. It is likely higher than the optimal range for Perazine solubility.

  • Consider the buffering capacity of your system. If your buffer has a high pH and strong buffering capacity, it may be overriding the acidic nature of the this compound salt.

  • Prepare a more concentrated stock solution in a suitable solvent (see Q4) and dilute it into your final assay medium, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Q3: What is the optimal pH range for working with this compound?

To maintain solubility, it is advisable to work at a pH at least 1-2 units below the pKa of the most basic nitrogen. Therefore, a pH range of 4.0 to 6.0 is generally recommended for aqueous solutions of this compound to ensure the compound remains in its protonated, more soluble form. Aqueous solutions of similar phenothiazine hydrochlorides, like chlorpromazine hydrochloride, naturally result in a pH within this range (pH 4-5.5)[1].

Q4: How should I prepare a stock solution of this compound?

For most in vitro applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds, including phenothiazines.

Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Weigh out the required amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C in light-protecting tubes to minimize freeze-thaw cycles and light exposure. Phenothiazines are known to be light-sensitive[2].

When preparing your working solutions, dilute the DMSO stock into your final assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The pH of the final solution is too high, causing the formation of the insoluble free base.- Lower the pH of your final aqueous solution to be within the 4.0-6.0 range. - Use a buffer with a lower pH and sufficient buffering capacity. - Decrease the final concentration of this compound if possible.
Inconsistent or lower-than-expected activity - Precipitation of the compound leading to a lower effective concentration. - Degradation of the compound due to improper storage or handling (e.g., exposure to light).- Verify the pH of your assay medium and ensure the compound is fully dissolved. - Prepare fresh working solutions from a properly stored, light-protected stock solution for each experiment. - Perform a stability check of Perazine in your specific assay medium (see Advanced Protocols).
Color change in solution (e.g., yellowing) Oxidative degradation or photodegradation of the phenothiazine ring system.- Protect all solutions containing Perazine from light by using amber vials or wrapping containers in aluminum foil. - Prepare solutions fresh and avoid long-term storage in aqueous buffers. - Consider de-gassing your buffers to remove dissolved oxygen if oxidative degradation is suspected.

Advanced Protocols & Methodologies

Protocol 1: Determining the pH-Solubility Profile of this compound

This protocol allows you to determine the approximate solubility of this compound in your specific buffer system at various pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 8

  • pH meter

  • Spectrophotometer or HPLC system

  • Filtration device (e.g., 0.22 µm syringe filters)

Methodology:

  • Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a small volume of each buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature, with gentle agitation.

  • After equilibration, carefully filter each solution to remove the undissolved solid.

  • Measure the concentration of the dissolved Perazine in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Measure the final pH of each filtered solution.

  • Plot the measured solubility (on a logarithmic scale) against the final pH to generate a pH-solubility profile.

Protocol 2: Assessing the Stability of Perazine in Cell Culture Medium

This protocol helps to determine if Perazine is degrading in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution

  • Your complete cell culture medium (including serum, if applicable)

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)

  • HPLC-MS system

Methodology:

  • Spike your cell culture medium with this compound to the final working concentration.

  • Incubate the medium under your standard experimental conditions (in a cell-free plate).

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the medium.

  • Immediately analyze the samples by HPLC-MS to quantify the concentration of the parent Perazine compound. A decrease in concentration over time indicates degradation. You can also screen for the appearance of potential degradation products (e.g., oxidized forms).

Visualizing Key Concepts

The pH-Ionization Relationship of Perazine

Perazine has multiple nitrogen atoms that can be protonated. The pKa of the most basic nitrogen is crucial for understanding its solubility. While the exact pKa of Perazine is not published, we can use the pKa of the structurally similar phenothiazine, trifluoperazine (pKa ≈ 8.97), as an illustrative example.

G cluster_0 Low pH (e.g., pH < 6) cluster_1 High pH (e.g., pH > 8) Protonated Perazine-H+ (Cationic Form) High Solubility Deprotonated Perazine (Free Base) Low Solubility Protonated->Deprotonated Increase pH (Deprotonation) Deprotonated->Protonated Decrease pH (Protonation)

Caption: The relationship between pH and the ionization state of Perazine, impacting its solubility.

Troubleshooting Workflow for Perazine Precipitation

G start Precipitation Observed in Assay check_ph Measure Final pH of the Solution start->check_ph is_high Is pH > 6.0? check_ph->is_high lower_ph Adjust Buffer pH to 4.0-6.0 is_high->lower_ph Yes check_conc Is Concentration Too High? is_high->check_conc No retest Re-test Experiment lower_ph->retest retest->start If problem persists lower_conc Reduce Final Concentration check_conc->lower_conc Yes contact_support Consult Literature for Specific Solubility Data or Contact Technical Support check_conc->contact_support No lower_conc->retest

Caption: A stepwise guide to troubleshooting precipitation issues with this compound solutions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6240, Chlorpromazine Hydrochloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: Perazine Dihydrochloride versus Haloperidol in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two pivotal antipsychotic agents, perazine dihydrochloride and haloperidol, within the context of preclinical schizophrenia research. We will dissect their pharmacological nuances, evaluate their performance in established animal models, and provide detailed experimental protocols to empower researchers in their drug discovery and development efforts. Our analysis moves beyond simple data reporting to explain the causal relationships between molecular mechanisms, experimental design, and observed outcomes, ensuring a comprehensive and trustworthy resource for the scientific community.

Introduction: Framing the Comparison

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1] Preclinical animal models are indispensable tools for dissecting the underlying neurobiology and for screening novel therapeutic agents.[2][3] Haloperidol, a butyrophenone derivative, is a first-generation ("typical") antipsychotic that has served as a benchmark compound for decades due to its potent dopamine D2 receptor antagonism.[4][5] Perazine, a phenothiazine with a piperazine structure, also functions as a D2 antagonist but possesses a broader receptor binding profile.[6][7] This fundamental difference in their pharmacology dictates their efficacy and side-effect profiles, making a head-to-head comparison in validated models essential for researchers selecting appropriate reference compounds.

Pharmacological Profile: A Tale of Two Antagonists

The therapeutic and adverse effects of antipsychotics are a direct consequence of their interaction with various neurotransmitter receptors. While both perazine and haloperidol share the dopamine D2 receptor as their primary target, their broader receptor affinities diverge significantly.

Haloperidol is a high-potency, selective D2 receptor antagonist.[5][8] Its antipsychotic action is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[9][10] This high affinity and selectivity, however, also extends to the nigrostriatal pathway, leading to a high propensity for extrapyramidal side effects (EPS).[9][10]

Perazine is a medium-potency antipsychotic that, in addition to D2 receptor antagonism, also exhibits significant affinity for serotonin (5-HT2), histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[6] This multi-receptor profile aligns it with some characteristics of atypical antipsychotics. The antagonism of 5-HT2A receptors, for instance, may contribute to a lower risk of EPS and potential efficacy against negative symptoms.[6][11] However, its action on H1, α1, and M1 receptors is associated with side effects such as sedation, orthostatic hypotension, and anticholinergic effects (e.g., dry mouth, blurred vision), respectively.[6]

Comparative Receptor Binding Profiles
ReceptorHaloperidol AffinityThis compound AffinityAssociated Effects
Dopamine D₂ High (Ki = 0.89 nM)[12]ModerateAntipsychotic Efficacy (Mesolimbic), EPS (Nigrostriatal)[9]
Serotonin 5-HT₂A Low to Moderate[8][13]Moderate[6]Potential reduction of EPS, possible efficacy for negative symptoms[6][10]
Histamine H₁ Moderate[12]High[6]Sedation, Weight Gain
Adrenergic α₁ Moderate[9]High[6]Orthostatic Hypotension, Dizziness
Muscarinic M₁ Very Low[5]Moderate[6]Anticholinergic effects (dry mouth, constipation), potential mitigation of EPS
Signaling Pathway: Dopamine D2 Receptor Antagonism

The primary mechanism for both drugs involves blocking the D2 G-protein coupled receptor, which inhibits the adenylyl cyclase signaling cascade. This prevents the conversion of ATP to cAMP, leading to downstream changes in neuronal activity.

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (e.g., Mesolimbic Pathway) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Effect Modulation of Neuronal Excitability (Therapeutic Effect) PKA->Effect Phosphorylates Haloperidol Haloperidol / Perazine Haloperidol->D2R Blocks

Caption: Mechanism of D2 receptor antagonism by Perazine and Haloperidol.

Efficacy in Preclinical Models of Schizophrenia

The multifaceted nature of schizophrenia necessitates a battery of animal models to assess therapeutic efficacy against its different symptom domains.[14][15]

Models of Positive Symptoms

Pharmacologically-induced hyperlocomotion serves as a robust model for the positive symptoms of schizophrenia, such as agitation and psychosis.[16] These models rely on inducing excessive dopaminergic activity.

  • Amphetamine- or Apomorphine-Induced Hyperactivity/Stereotypy: Both amphetamine (a dopamine releaser) and apomorphine (a direct dopamine agonist) induce hyperlocomotion and stereotyped behaviors (e.g., sniffing, gnawing) in rodents.[17] The ability of an antipsychotic to attenuate these behaviors is a strong predictor of its clinical efficacy against positive symptoms.

Comparative Performance: Due to its high potency at the D2 receptor, haloperidol is exceptionally effective at reversing this hyperactivity at low doses. Perazine is also effective, but typically requires a higher dose to achieve the same level of inhibition.

Models of Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia. Preclinical models assess attention, memory, and executive function.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenia patients.[18] A weak, non-startling stimulus (the prepulse) should inhibit the startle response to a subsequent loud stimulus. Dopamine agonists can disrupt PPI, and effective antipsychotics can restore it.

  • Novel Object Recognition (NOR): This test assesses episodic memory deficits.[19] Animals are habituated to two identical objects. After a delay, one object is replaced with a novel one. Healthy animals spend more time exploring the novel object. This recognition can be impaired by NMDA receptor antagonists like PCP or MK-801, and this deficit can be reversed by antipsychotics.[19][20]

Comparative Performance: Both haloperidol and perazine can restore PPI deficits.[18] In the NOR test, the performance can be more variable. While haloperidol can be effective, some studies suggest that drugs with 5-HT2A antagonist properties, like perazine, may offer superior reversal of cognitive deficits induced by certain pharmacological challenges.[20]

Summary of Efficacy in Preclinical Models
ModelSymptom DomainHaloperidol PerformanceThis compound Performance
Amphetamine-Induced Hyperactivity PositiveHigh Potency, Strong InhibitionModerate Potency, Strong Inhibition
Apomorphine-Induced Stereotypy PositiveHigh Potency, Strong InhibitionModerate Potency, Strong Inhibition
Prepulse Inhibition (PPI) Deficit Cognitive (Sensorimotor Gating)Effective ReversalEffective Reversal
Novel Object Recognition (NOR) Deficit Cognitive (Memory)Effective ReversalPotentially More Robust Reversal
Social Interaction Deficit NegativeLimited EfficacyPotential Efficacy (5-HT₂A action)
Experimental Protocol: Amphetamine-Induced Hyperactivity

This protocol details a standard method for assessing a compound's ability to reverse dopamine-agonist-induced hyperlocomotion in mice, a primary screen for antipsychotic activity.

Objective: To quantify the effect of this compound and haloperidol on D-amphetamine-induced locomotor activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Open field arenas (e.g., 40x40 cm) equipped with automated photobeam tracking

  • D-amphetamine sulfate (dissolved in 0.9% saline)

  • Haloperidol (dissolved in saline with a drop of glacial acetic acid, pH adjusted)

  • This compound (dissolved in 0.9% saline)

  • Vehicle solutions

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into an open field arena and allow it to explore freely for 30 minutes to establish a baseline activity level.

  • Drug Administration (Antipsychotic):

    • Divide mice into treatment groups (e.g., Vehicle, Haloperidol (0.1, 0.2 mg/kg), Perazine (1, 2 mg/kg)).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Return mice to their home cages.

  • Pre-treatment Interval: Allow 30 minutes to pass for the drug to be absorbed and distribute.

  • Psychostimulant Challenge: Administer D-amphetamine (e.g., 3 mg/kg, i.p.) to all mice.

  • Data Acquisition: Immediately after the amphetamine injection, place the mice back into the open field arenas and record locomotor activity (total distance traveled, rearing counts) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the vehicle/amphetamine group and the drug/amphetamine groups using ANOVA followed by post-hoc tests. A significant reduction in distance traveled indicates antipsychotic-like efficacy.

Caption: Workflow for the Amphetamine-Induced Hyperactivity model.

Preclinical Side Effect Profile

The clinical utility of an antipsychotic is often limited by its side effect burden. Preclinical models are crucial for predicting these adverse effects.

Extrapyramidal Symptoms (EPS)

The most prominent dose-limiting side effect of typical antipsychotics is EPS, which includes Parkinsonian-like symptoms (rigidity, tremor) and akathisia.[4] These are modeled in rodents primarily through the induction of catalepsy.

  • Catalepsy Bar Test: Catalepsy is a state of motor immobility and waxy flexibility, considered a proxy for the Parkinsonian side effects of antipsychotics.[1] It is quantified by measuring the time an animal remains in an imposed, awkward posture (e.g., with its forepaws resting on an elevated bar).[21]

Comparative Performance: Haloperidol is a potent inducer of catalepsy, consistent with its high D2 receptor occupancy in the nigrostriatal pathway and its high clinical EPS liability.[1] Perazine , due to its moderate D2 affinity and its anticholinergic properties (which can counteract EPS), induces significantly less catalepsy at clinically relevant doses.[6]

Other Side Effects
  • Sedation: Assessed by a reduction in spontaneous locomotor activity during the habituation phase of the open field test. Perazine's potent H1 antagonism suggests a higher sedative potential than haloperidol.[6]

  • Hypotension: While difficult to measure directly in behavioral tests, α1 antagonism is the primary cause of orthostatic hypotension. Perazine's higher affinity for α1 receptors indicates a greater risk compared to haloperidol.[6]

Summary of Preclinical Side Effect Profiles
Side Effect ModelAssociated Clinical EffectHaloperidol LiabilityThis compound Liability
Catalepsy Bar Test Extrapyramidal Symptoms (EPS)HighLow to Moderate
Spontaneous Locomotor Activity SedationLowModerate to High
α₁ Receptor Binding Orthostatic HypotensionModerateHigh
Experimental Protocol: Catalepsy Bar Test

Objective: To assess the cataleptic potential of this compound and haloperidol in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Catalepsy bar apparatus (a horizontal wooden or metal bar, 1 cm in diameter, elevated 9 cm from the base)

  • Test compounds (Haloperidol, Perazine) and vehicle

  • Stopwatch

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 60 minutes.

  • Drug Administration: Administer the test compound or vehicle via i.p. injection at doses equivalent to those used in efficacy studies.

  • Testing Timepoints: Conduct testing at multiple time points post-injection (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.

  • Catalepsy Assessment:

    • Gently place the rat's forepaws on the elevated bar.

    • Start the stopwatch immediately.

    • Measure the time (in seconds) until the rat removes both forepaws from the bar and returns them to the surface. This is the descent latency.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire period, it is assigned the maximum score.

  • Data Analysis: Compare the mean descent latency for each treatment group at each time point using a two-way ANOVA (Treatment x Time) followed by post-hoc tests. A significant increase in descent latency compared to the vehicle group indicates cataleptic activity.

Caption: Workflow for the Catalepsy Bar Test.

Synthesis and Conclusion

The choice between this compound and haloperidol as a reference compound in preclinical schizophrenia research depends entirely on the scientific question being addressed.

  • Haloperidol serves as the quintessential benchmark for potent D2 antagonism . It is the ideal positive control for models of positive symptoms and for studies investigating the mechanisms of D2-mediated EPS. Its focused pharmacology provides a clear, interpretable baseline for D2-centric hypotheses.[4][5]

  • This compound represents a more complex, multi-receptor agent. It is a valuable comparator when exploring therapies that aim for a broader spectrum of efficacy, potentially including negative and cognitive symptoms, with a reduced EPS burden.[6] Its profile necessitates careful consideration of its sedative and hypotensive effects, which are mediated by its H1 and α1 antagonism, respectively.

By understanding the distinct preclinical fingerprints of these two compounds, researchers can design more insightful experiments, leading to a more nuanced interpretation of their data and ultimately accelerating the development of novel, more effective treatments for schizophrenia.

References

  • Haloperidol. (2023).
  • Haloperidol. (n.d.). Wikipedia.
  • What is the mechanism of Haloperidol? (2024).
  • What is the mechanism of Perazine Dimalonate? (2024).
  • What is the mechanism of action of haloperidol (antipsychotic medic
  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025).
  • What is the mechanism of Perphenazine? (2024).
  • Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025).
  • What is the mechanism of Haloperidol Decanoate? (2024).
  • An Overview of Animal Models Related to Schizophrenia. (n.d.). PMC - PubMed Central.
  • Animal model of schizophrenia. (n.d.). Wikipedia.
  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (n.d.). PMC - PubMed Central.
  • Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. (n.d.).
  • Preclinical Schizophrenia Studies. (n.d.). PsychoGenics Inc.
  • Preclinical Screening of Antipsychotic Agents. (n.d.). PPTX - Slideshare.
  • Preclinical models of schizophrenia. (n.d.). International Journal of Neuropsychopharmacology.
  • Animal models of schizophrenia. (n.d.). PMC - NIH.
  • Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? (n.d.). PMC - NIH.
  • Perazine. (n.d.). PubChem - NIH.
  • Animal models for the evaluation of antipsychotic agents. (2018).
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (n.d.). SciELO.
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025).

Sources

A Comparative In-Vivo Efficacy Analysis: Perazine Dihydrochloride vs. Clozapine in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antipsychotic drug development, a thorough understanding of the preclinical in-vivo efficacy of established compounds is paramount for benchmarking novel therapeutics. This guide provides a detailed comparison of Perazine dihydrochloride, a conventional typical antipsychotic, and Clozapine, the prototypical atypical antipsychotic. While direct head-to-head in-vivo preclinical studies are notably scarce in publicly available literature, this document synthesizes existing data from validated animal models of schizophrenia to offer a comparative perspective on their efficacy and side-effect profiles.

Introduction: The Clinical and Pharmacological Divide

Perazine, a phenothiazine derivative, exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism.[1][2] This mechanism is characteristic of typical antipsychotics and is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] However, this action is also strongly associated with a higher risk of extrapyramidal side effects (EPS).[2]

Clozapine, on the other hand, represents a paradigm shift in antipsychotic pharmacology. It is classified as an atypical antipsychotic due to its unique receptor binding profile, characterized by a lower affinity for D2 receptors and a higher affinity for a broad range of other receptors, including serotonin (5-HT2A), dopamine D4, muscarinic, and histamine receptors.[3] This complex pharmacology is believed to contribute to its superior efficacy in treatment-resistant schizophrenia and a lower propensity for inducing EPS.[4]

In-Vivo Models for Assessing Antipsychotic Efficacy

To evaluate the potential therapeutic efficacy of compounds like Perazine and Clozapine preclinically, researchers rely on a battery of well-established animal models that mimic certain aspects of schizophrenia. These models are crucial for predicting clinical utility and understanding the neurobiological underpinnings of drug action.

Key Behavioral Assays:
  • Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[1] Clinically effective antipsychotics of both typical and atypical classes are known to disrupt CAR.[5][6]

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[7] The ability of a drug to restore PPI deficits in animal models is considered a strong indicator of potential antipsychotic efficacy.[8]

  • Catalepsy Test: This test is a primary measure of a drug's propensity to induce extrapyramidal side effects, particularly parkinsonism-like motor rigidity.[9][10] The animal's failure to correct an externally imposed posture is quantified.[11]

Comparative In-Vivo Efficacy Profile

The following sections detail the available in-vivo data for this compound and Clozapine in the aforementioned behavioral models. It is important to reiterate the absence of direct comparative studies, necessitating an indirect comparison based on the known effects of each compound and their respective classes.

Conditioned Avoidance Response (CAR)

Perazine and Phenothiazines: As a phenothiazine, Perazine is expected to be effective in the CAR model. Studies on similar typical antipsychotics like chlorpromazine and trifluoperazine have demonstrated a dose-dependent decrease in avoidance responding.[5] This effect is attributed to their potent D2 receptor blockade.

Clozapine: Clozapine has been shown to decrease the percentage of avoidance responses in rats.[5][12] This effect is consistent with its established antipsychotic activity. The high dose of clozapine (5 mg/kg) has been reported to decrease avoidances and crossings in both the acquisition and performance phases of the CAR test in mice.[12]

Prepulse Inhibition (PPI)

Perazine and Phenothiazines: Data on the specific effects of Perazine in PPI models is limited. However, typical antipsychotics have shown mixed results in restoring PPI deficits, with some studies indicating efficacy while others do not.

Clozapine: Clozapine has demonstrated the ability to enhance PPI in rats with induced deficits.[8] In a study with Sprague-Dawley rats, clozapine was shown to increase PPI, an effect also observed with another atypical antipsychotic, quetiapine, but not with the typical antipsychotic haloperidol.[8] This suggests a potential differentiating factor in the mechanism of action between typical and atypical antipsychotics in this model.

Catalepsy

Clozapine: In stark contrast to typical antipsychotics, Clozapine is characterized by its low propensity to induce catalepsy.[13] This is a key feature of its "atypical" profile and is consistent with its lower risk of causing EPS in clinical use.

Data Summary

In-Vivo ModelThis compound (and Phenothiazine Class)Clozapine
Conditioned Avoidance Response (CAR) Expected to decrease avoidance responding (based on class effects)[5]Decreases avoidance responding[5][12]
Prepulse Inhibition (PPI) Limited data available; typical antipsychotics show mixed results.Enhances PPI in deficit models[8]
Catalepsy Test Expected to induce catalepsy (based on class effects)Low propensity to induce catalepsy[13]

Signaling Pathways and Mechanisms of Action

The differential in-vivo profiles of Perazine and Clozapine can be attributed to their distinct interactions with various neurotransmitter systems.

Diagram: Simplified Signaling Pathways of Perazine and Clozapine

G cluster_perazine Perazine (Typical Antipsychotic) cluster_clozapine Clozapine (Atypical Antipsychotic) P Perazine D2_P Dopamine D2 Receptor P->D2_P Antagonist Efficacy_P Efficacy_P D2_P->Efficacy_P Antipsychotic Efficacy (Positive Symptoms) EPS EPS D2_P->EPS Extrapyramidal Side Effects (Catalepsy) C Clozapine D2_C Dopamine D2 Receptor (Lower Affinity) C->D2_C Antagonist SHT2A Serotonin 5-HT2A Receptor C->SHT2A Antagonist D4 Dopamine D4 Receptor C->D4 Antagonist Muscarinic Muscarinic Receptors C->Muscarinic Antagonist Histamine Histamine H1 Receptor C->Histamine Antagonist Efficacy_C Efficacy_C D2_C->Efficacy_C Broad Spectrum Antipsychotic Efficacy (Positive & Negative Symptoms) Low_EPS Low_EPS D2_C->Low_EPS Low EPS Liability SHT2A->Efficacy_C Broad Spectrum Antipsychotic Efficacy (Positive & Negative Symptoms) D4->Efficacy_C Broad Spectrum Antipsychotic Efficacy (Positive & Negative Symptoms) Muscarinic->Efficacy_C Broad Spectrum Antipsychotic Efficacy (Positive & Negative Symptoms) Histamine->Efficacy_C Broad Spectrum Antipsychotic Efficacy (Positive & Negative Symptoms)

Caption: Simplified signaling pathways of Perazine and Clozapine.

Experimental Protocols

Conditioned Avoidance Response (CAR) Protocol

Objective: To assess the effect of a test compound on learned avoidance behavior.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.

Procedure:

  • Acquisition Phase: A rat is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The animal learns to avoid the US by moving to the other compartment during the CS presentation.

  • Testing Phase: After stable avoidance behavior is established, the animal is administered the test compound (e.g., this compound or Clozapine) or vehicle.

  • Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded. A decrease in avoidances without a significant change in escapes is indicative of antipsychotic-like activity.[1]

Diagram: Conditioned Avoidance Response (CAR) Workflow

CAR_Workflow start Start acclimation Acclimation to Shuttle Box start->acclimation training Training: CS (light/tone) -> US (footshock) acclimation->training acquisition Acquisition of Avoidance Response training->acquisition drug_admin Drug Administration (Perazine, Clozapine, or Vehicle) acquisition->drug_admin testing Testing Session: Present CS -> US drug_admin->testing data_collection Data Collection: - Avoidance Responses - Escape Responses testing->data_collection analysis Data Analysis: Compare drug vs. vehicle data_collection->analysis end End analysis->end

Caption: Experimental workflow for the Conditioned Avoidance Response test.

Prepulse Inhibition (PPI) Protocol

Objective: To measure sensorimotor gating.

Apparatus: A startle chamber equipped with a sensor to detect the whole-body startle response of a rodent. The chamber is also equipped with a speaker to deliver acoustic stimuli.

Procedure:

  • Acclimation: The animal is placed in the startle chamber for a brief acclimation period with background white noise.

  • Testing: A series of trials are presented in a pseudo-random order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented.

    • Prepulse-pulse trials: A low-intensity, non-startling stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.[7]

Catalepsy Bar Test Protocol

Objective: To assess the propensity of a drug to induce motor rigidity (EPS).

Apparatus: A horizontal bar raised a specific height from a surface.[10]

Procedure:

  • Drug Administration: The animal is administered the test compound or vehicle.

  • Testing: At specified time points after administration, the animal's forepaws are gently placed on the bar.

  • Data Collection: The latency for the animal to remove both forepaws from the bar is recorded. A longer latency indicates a greater cataleptic effect.[11]

Discussion and Conclusion

The available in-vivo data, while not directly comparative, paints a clear picture of the fundamental differences between this compound and Clozapine. Perazine, as a representative typical antipsychotic, is predicted to be effective in models of positive symptoms (CAR) but also likely to induce significant motor side effects (catalepsy). This aligns with its clinical profile of potent D2 receptor antagonism.

Clozapine's in-vivo profile underscores its "atypical" nature. Its efficacy in the CAR model, coupled with its ability to restore PPI deficits and its low cataleptogenic potential, provides a preclinical basis for its broad clinical efficacy and favorable side-effect profile regarding EPS. This is consistent with its complex pharmacology, which extends beyond simple D2 receptor blockade.

For researchers and drug development professionals, this comparative analysis highlights the importance of utilizing a battery of in-vivo models to build a comprehensive preclinical profile of novel antipsychotic candidates. While the CAR test remains a valuable tool for predicting general antipsychotic efficacy, assays like PPI and the catalepsy test are crucial for differentiating compounds with a more favorable, "atypical" profile, akin to that of Clozapine. The continued development of animal models that can more accurately predict efficacy against the negative and cognitive symptoms of schizophrenia will be essential for advancing the next generation of antipsychotic therapies.

References

  • Bymaster, F. P., et al. (1999). Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats. The Journal of pharmacology and experimental therapeutics, 290(3), 1165–1174.
  • Wikipedia. (2023). Conditioned avoidance response test. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Swerdlow, N. R., et al. (2006). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. Psychopharmacology, 184(3-4), 489–500.
  • Fraga, C. G., et al. (1996). Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice. Pharmacology, biochemistry, and behavior, 55(3), 373–377.
  • Leucht, S., et al. (2014). Perazine for schizophrenia.
  • PubChem. (n.d.). Perazine. In PubChem. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2024). Clozapine. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Psychopharmacology Explained. (2020). Why is Clozapine So Unique? - Non D2 Receptor Actions. Retrieved January 20, 2026, from [Link]

  • Leucht, S., et al. (2009). Perazine for schizophrenia.
  • Charles River. (n.d.). Schizophrenia Mouse Model. Retrieved January 20, 2026, from [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. (2012). Journal of pharmacological and toxicological methods, 66(2), 117–126.
  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Retrieved January 20, 2026, from [Link]

  • MazeEngineers. (n.d.). Catalepsy Bar Test. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2023). Catalepsy test (Bar test). Retrieved January 20, 2026, from [Link]

  • JCGGDB. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. Retrieved January 20, 2026, from [Link]

  • Verywell Health. (2023). Typical vs. Atypical Antipsychotics: How They Differ. Retrieved January 20, 2026, from [Link]

  • Luciani, K. R., et al. (2020).
  • Li, M., et al. (2012). Clozapine, but not olanzapine, disrupts conditioned avoidance response in rats by antagonizing 5-HT2A/2C receptors. Journal of neural transmission (Vienna, Austria : 1996), 119(4), 497–505.
  • Li, M., et al. (2010). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Behavioural pharmacology, 21(8), 749–759.
  • Popik, P., & Nikiforuk, A. (2012). An Overview of Animal Models Related to Schizophrenia. Current topics in behavioral neurosciences, 12, 1–32.
  • Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioural neuroscience, 102(5), 748–759.
  • YouTube. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Animal model of schizophrenia. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sanberg, P. R., et al. (1988). The catalepsy test: its ups and downs. Behavioural neuroscience, 102(5), 748–759.
  • YouTube. (2016). Employing Acoustic, Tactile and PPI Startle Response Procedures in Rodent Behavioral Research. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Pithis compound. In PubChem. Retrieved January 20, 2026, from [Link]

  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Retrieved January 20, 2026, from [Link]

  • Bay of Plenty District Health Board. (n.d.). CLOZAPINE BEST PRACTICE GUIDELINES. Retrieved January 20, 2026, from [Link]

  • Mishra, R. K., et al. (1998).
  • Geyer, M. A., & Swerdlow, N. R. (2001). Prepulse inhibition. In Current protocols in neuroscience (Chapter 8, Unit 8.7).
  • Kimura, H., et al. (2003). The effect of aripiprazole on prepulse inhibition of the startle response in normal and hyperdopaminergic states in rats. Psychopharmacology, 168(4), 406–413.
  • Verywell Health. (2023). Typical vs. Atypical Antipsychotics: How They Differ. Retrieved January 20, 2026, from [Link]

  • Wang, B., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 124, 101968.
  • de Oliveira, A. M., et al. (2021). Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice. Pharmaceuticals, 14(8), 754.
  • Swerdlow, N. R., et al. (2008). Realistic expectations of prepulse inhibition in translational models for schizophrenia research. Psychopharmacology, 199(3), 331–388.
  • Wadenberg, M. L. (2010). Conditioned Avoidance Response in the Development of New Antipsychotics. Current pharmaceutical design, 16(3), 358–374.
  • Charles River. (n.d.). Schizophrenia Mouse Model. Retrieved January 20, 2026, from [Link]

  • protocols.io. (2023). Catalepsy test (Bar test). Retrieved January 20, 2026, from [Link]

  • Wikipedia. (2023). Prepulse inhibition. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Fink-Jensen, A., et al. (2011). Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor. European journal of pharmacology, 650(1), 229–233.
  • YouTube. (2016). Employing Acoustic, Tactile and PPI Startle Response Procedures in Rodent Behavioral Research. Retrieved January 20, 2026, from [Link]

  • YouTube. (2020). Antipsychotic Drugs - Typical vs Atypical (Uses, Side Effects, Mechanism). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to Validating the Antipsychotic Effects of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating a Classic Phenothiazine

Perazine is a first-generation antipsychotic of the phenothiazine class, historically used in several European countries for the treatment of schizophrenia.[1] As with other typical antipsychotics, its primary mechanism of action is thought to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This action is believed to underlie its efficacy in mitigating the positive symptoms of psychosis, such as hallucinations and delusions. However, the landscape of antipsychotic drug development has evolved significantly, with a greater emphasis on receptor binding profiles that minimize side effects and potentially address negative and cognitive symptoms. This guide provides a framework for the preclinical validation of Perazine dihydrochloride, comparing its potential efficacy and side-effect profile with established typical and atypical antipsychotics: Haloperidol, Olanzapine, and Risperidone.

The objective of this guide is to offer a comprehensive, data-driven comparison to inform modern drug discovery and development efforts. A thorough review of publicly available preclinical data reveals a notable lack of specific, quantitative in vitro and in vivo data for Perazine. This guide will, therefore, present the available data for well-characterized comparators to establish a benchmark for any future validation studies of Perazine.

Comparative Analysis of Receptor Binding Profiles

The initial step in characterizing any antipsychotic is to determine its affinity for a range of neurotransmitter receptors. This in vitro analysis provides crucial insights into a drug's potential therapeutic efficacy and its propensity to cause side effects. Antipsychotic action is primarily attributed to dopamine D2 receptor antagonism, while interactions with other receptors, such as serotonin (5-HT2A), histamine (H1), and muscarinic (M1) receptors, are associated with both therapeutic benefits (e.g., mitigation of extrapyramidal symptoms) and adverse effects (e.g., weight gain, sedation).[3]

Below is a comparative summary of the receptor binding affinities (Ki, nM) for our selected comparator drugs. A lower Ki value indicates a higher binding affinity.

ReceptorHaloperidol (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)Perazine (Ki, nM)
Dopamine D2 1.45[4]21.4[4]3.13[5]Data Not Available
Serotonin 5-HT2A 1204.22[6]0.16[5]Data Not Available
Histamine H1 >10000.13[6]2.23[5]Data Not Available
Muscarinic M1 >1000070[1]>10000[7]Data Not Available
Adrenergic α1 129[1]0.8[5]Data Not Available

Interpretation of Receptor Binding Data:

  • Haloperidol , a typical antipsychotic, demonstrates high affinity for D2 receptors with significantly lower affinity for other receptors, which is consistent with its potent antipsychotic effects and high risk of extrapyramidal symptoms (EPS).[2]

  • Olanzapine , an atypical antipsychotic, shows a broader receptor binding profile with high affinity for D2, 5-HT2A, and H1 receptors.[6][8] Its potent H1 antagonism is linked to its sedative and weight gain-inducing properties.[6]

  • Risperidone , another atypical antipsychotic, exhibits very high affinity for 5-HT2A receptors and a slightly lower but still potent affinity for D2 receptors.[5][7] This profile is thought to contribute to its efficacy against both positive and negative symptoms with a reduced risk of EPS at lower doses compared to typical antipsychotics.

For Perazine , the absence of publicly available, quantitative receptor binding data is a significant knowledge gap. Based on its classification as a phenothiazine, a high affinity for D2 receptors is expected. Future in vitro studies are essential to fully characterize its binding profile and predict its therapeutic and side-effect potential in comparison to modern antipsychotics.

In Vivo Validation of Antipsychotic Efficacy and Side Effects

Preclinical in vivo models are indispensable for evaluating the therapeutic potential and adverse effect liability of antipsychotic candidates. This section outlines key behavioral assays and presents comparative data for our reference compounds.

Predicting Antipsychotic Efficacy

Two widely used and validated models for predicting antipsychotic efficacy are the amphetamine-induced hyperlocomotion model and the conditioned avoidance response (CAR) model.

  • Amphetamine-Induced Hyperlocomotion: This model assesses a compound's ability to block the increase in locomotor activity induced by a psychostimulant like amphetamine. This effect is thought to mimic the hyperdopaminergic state associated with psychosis.[9]

  • Conditioned Avoidance Response (CAR): The CAR test is a highly predictive model for antipsychotic activity.[10][11] It measures a drug's ability to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a profile characteristic of clinically effective antipsychotics.[10]

Assessing Extrapyramidal Side Effect Liability

A major limitation of first-generation antipsychotics is their propensity to induce extrapyramidal symptoms (EPS), including parkinsonism and tardive dyskinesia. The catalepsy test in rodents is a widely accepted preclinical model to predict the likelihood of a compound causing motor side effects.[7][12]

  • Catalepsy Test: This test measures the time an animal remains in an externally imposed, awkward posture. A longer duration of catalepsy is indicative of a higher risk of inducing EPS.[13]

The following table summarizes the available in vivo data for the comparator drugs. The ED50 represents the dose of the drug that produces 50% of its maximal effect.

Behavioral AssayHaloperidol (ED50, mg/kg)Olanzapine (ED50, mg/kg)Risperidone (ED50, mg/kg)Perazine (ED50, mg/kg)
Amphetamine-Induced Hyperlocomotion ~0.05[9]1.0[14]~0.2Data Not Available
Conditioned Avoidance Response ~0.03[14]0.5 - 2.0[14]~0.2 - 1.0[14]Data Not Available
Catalepsy Test (Rat) 0.23 - 0.42[15]>40[13]~1.0 - 10.0[7]Data Not Available

Interpretation of In Vivo Data:

  • Haloperidol is highly potent in both efficacy models but also induces catalepsy at doses close to its therapeutically relevant range, reflecting its high risk of EPS.

  • Olanzapine and Risperidone demonstrate a wider therapeutic window, with a larger separation between the doses required for antipsychotic-like effects and those that induce catalepsy. This is consistent with their classification as atypical antipsychotics with a lower EPS liability.

The lack of published ED50 values for Perazine in these standard preclinical models highlights the need for comprehensive in vivo studies to ascertain its therapeutic index and directly compare its antipsychotic potential and side-effect profile with current standards of care.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key experiments are provided below.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Obtain brain tissue from a relevant species (e.g., rat, human post-mortem) or cultured cells expressing the receptor of interest.

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperlocomotion in Rodents

Objective: To assess the ability of a test compound to reverse the locomotor-stimulating effects of amphetamine.

Methodology:

  • Animals: Use male rats or mice of a specified strain and age. House the animals under standard laboratory conditions with ad libitum access to food and water.

  • Apparatus: Utilize an open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Habituation: Habituate the animals to the open-field arena for a set period (e.g., 30-60 minutes) for 2-3 consecutive days prior to testing to reduce novelty-induced activity.

  • Test Day:

    • Administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

    • After a specified pretreatment time (e.g., 30-60 minutes), place the animal in the open-field arena and record baseline locomotor activity for a set duration (e.g., 30 minutes).

    • Administer amphetamine (e.g., 1-2 mg/kg, s.c.) to all animals.

    • Immediately return the animal to the arena and record locomotor activity for a subsequent period (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify locomotor activity as total distance traveled or the number of beam breaks.

    • Compare the amphetamine-induced increase in locomotor activity in the vehicle-treated group to that in the drug-treated groups.

    • Calculate the ED50 value for the test compound, which is the dose that produces a 50% reduction in the amphetamine-induced hyperlocomotion.

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic-like activity of a test compound by measuring its ability to selectively suppress a conditioned avoidance response.

Methodology:

  • Animals: Use male rats of a specified strain and age.

  • Apparatus: Employ a two-way shuttle box with a grid floor capable of delivering a mild footshock. The box should be equipped with a conditioned stimulus (CS) delivery system (e.g., a light and/or a tone) and sensors to detect the animal's location.

  • Training Phase:

    • Place the rat in the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., light and tone for 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor.

    • The trial is terminated when the rat escapes to the other compartment.

    • Conduct a set number of trials per day (e.g., 30-50) until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Test Phase:

    • Administer the test compound or vehicle.

    • After the appropriate pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each treatment group.

    • A compound is considered to have antipsychotic-like activity if it significantly reduces the percentage of avoidance responses without significantly increasing the number of escape failures.

    • Determine the ED50 value for the suppression of the conditioned avoidance response.

Catalepsy Test in Rats

Objective: To assess the propensity of a test compound to induce catalepsy, a predictor of extrapyramidal side effects.

Methodology:

  • Animals: Use male rats of a specified strain and age.

  • Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.

  • Procedure:

    • Administer the test compound or vehicle.

    • At specified time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch and measure the time until the rat removes both forepaws from the bar and places them on the surface below.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Record the latency to descend from the bar for each animal at each time point.

    • Compare the mean descent latencies between the drug-treated and vehicle-treated groups.

    • Calculate the ED50 value for the induction of catalepsy, defined as the dose that produces a predetermined level of catalepsy (e.g., a mean latency of at least 60 seconds).

Visualizing Molecular Mechanisms and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The primary therapeutic action of many antipsychotics, including the hypothesized mechanism of Perazine, involves the blockade of the dopamine D2 receptor. The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by dopamine binding to the D2 receptor and its inhibition by an antagonist.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates Antagonist Antipsychotic Antagonist Antagonist->D2R Binds and Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor signaling and its antagonism.

Experimental Workflow for In Vivo Validation

The following diagram outlines the general workflow for the in vivo validation of a novel antipsychotic compound.

InVivo_Workflow start Compound Selection animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model dose_range Dose-Range Finding Studies animal_model->dose_range efficacy_models Efficacy Models dose_range->efficacy_models side_effect_models Side-Effect Models dose_range->side_effect_models amphetamine Amphetamine-Induced Hyperlocomotion efficacy_models->amphetamine car Conditioned Avoidance Response efficacy_models->car catalepsy Catalepsy Test side_effect_models->catalepsy data_analysis Data Analysis (ED50 Calculation) amphetamine->data_analysis car->data_analysis catalepsy->data_analysis therapeutic_index Therapeutic Index Determination data_analysis->therapeutic_index conclusion Go/No-Go Decision for Further Development therapeutic_index->conclusion

Caption: Workflow for in vivo antipsychotic validation.

Conclusion and Future Directions

This guide provides a comparative framework for the preclinical validation of this compound, a first-generation antipsychotic. While a comprehensive, direct comparison is hampered by the limited availability of public preclinical data for Perazine, the presented data for Haloperidol, Olanzapine, and Risperidone establish a clear benchmark for its evaluation.

To rigorously assess the therapeutic potential of Perazine in the context of modern antipsychotic drug discovery, the following steps are imperative:

  • Comprehensive In Vitro Profiling: A full receptor binding panel is necessary to determine the Ki values of Perazine for dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. This will provide a quantitative basis for comparing its pharmacological profile to that of both typical and atypical antipsychotics.

  • Systematic In Vivo Efficacy and Side-Effect Profiling: The determination of ED50 values for Perazine in the amphetamine-induced hyperlocomotion, conditioned avoidance response, and catalepsy models is crucial. This will allow for a direct comparison of its potency and therapeutic index against established drugs.

By undertaking these validation studies, researchers can generate the necessary data to make informed decisions about the potential utility of this compound and its derivatives in the development of novel and improved treatments for schizophrenia and other psychotic disorders.

References

  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302-312.
  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Campbell, A., Baldessarini, R. J., & Cremens, M. C. (1988). Dose-catalepsy response to haloperidol in rat: effects of strain and sex. Neuropharmacology, 27(11), 1197-1199.
  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-133.
  • Richelson, E., & Souder, T. (2000). Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life sciences, 68(1), 29-39.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1999). Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro. Schizophrenia Research, 37(1), 107-122.
  • Nasrallah, H. A. (2012). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. BMC pharmacology & toxicology, 13(1), 1-6.
  • Stahl, S. M. (2018).
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., ... & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, α-adrenergic, and histamine receptors to clinical potency.
  • Hameg, A., & Gatti, S. (2021). Effects of Haloperidol on Cardiac Histamine H 2 Receptors and β-Adrenoceptors in Isolated Mouse and Human Atrial Preparations. International Journal of Molecular Sciences, 22(11), 5949.
  • Carey, G. J., Bergman, J., & Harvey, J. A. (2014). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 69(2), 169-176.
  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current opinion in investigational drugs (London, England: 2000), 11(7), 764-772.
  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-133.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3559, Haloperidol. Retrieved from [Link].

  • Carey, G. J., Bergman, J., & Harvey, J. A. (2014). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 69(2), 169-176.
  • Tateno, A., Arakawa, R., Okumura, M., et al. (2013). Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: A PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia. Journal of clinical psychopharmacology, 33(2), 162-169.
  • Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current opinion in investigational drugs (London, England: 2000), 11(7), 764-772.
  • van der Westhuizen, D., & Geyer, M. A. (2022). Reassessment of amphetamine-and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats.
  • Dragunow, M., & Faull, R. L. (1988). Effects of amperozide on psychostimulant-induced hyperlocomotion and dopamine release in the nucleus accumbens. European journal of pharmacology, 153(1), 55-61.
  • Li, M., He, W., & Chen, J. (2008). Avoidance-suppressing effect of antipsychotic drugs is progressively potentiated after repeated administration: an interoceptive drug state mechanism. Psychopharmacology, 201(3), 323-334.
  • MDPI. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Retrieved from [Link]

  • Scott, J. G., Pardiwalla, P., & Chant, D. C. (2024). Schizophrenia management: Systematic review of current medications and Phase-3 agents (2008–2024). Heliyon, 10(4).
  • Tarsy, D., & Baldessarini, R. J. (2012). Antipsychotic agents: efficacy and safety in schizophrenia. Expert opinion on drug safety, 11(6), 933-946.

Sources

A Comparative Guide to the Receptor Cross-Reactivity of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a comprehensive understanding of a compound's receptor binding profile is paramount to predicting its therapeutic efficacy and potential side-effect liabilities. Perazine, a first-generation antipsychotic of the phenothiazine class, exemplifies the complex pharmacology that necessitates such in-depth analysis.[1] This guide provides a comparative analysis of the receptor cross-reactivity of Perazine dihydrochloride, placing it in context with other key antipsychotic agents. Due to the limited availability of a comprehensive, publicly accessible receptor binding panel for Perazine, this guide will leverage data from its close structural analog, Perphenazine, and its primary metabolite, N-dealkylperphenazine, to build a predictive profile. This will be compared against established data for the typical antipsychotic Chlorpromazine and the atypical antipsychotics Olanzapine, Clozapine, and Risperidone.

The Significance of Receptor Cross-Reactivity in Antipsychotic Drug Action

The therapeutic effects of antipsychotic drugs are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway.[2] However, the clinical reality is far more nuanced. The concurrent interaction with a wide array of other neurotransmitter receptors, including serotonin, histamine, acetylcholine (muscarinic), and adrenaline (adrenergic) receptors, profoundly influences a drug's overall clinical profile, contributing to both its therapeutic advantages and its adverse effects.[2] A "promiscuous" binding profile can lead to a broader spectrum of therapeutic actions but also increases the likelihood of off-target effects such as sedation, weight gain, and cardiovascular changes. Conversely, a highly selective agent may offer a cleaner side-effect profile but might lack efficacy in treating the multifaceted symptoms of disorders like schizophrenia.

Perazine, as a phenothiazine derivative, is known to be a dopamine antagonist.[1] Its binding action at dopamine receptors is reported to be similar to that of chlorpromazine and less potent than haloperidol.[3] This suggests a potentially lower risk of extrapyramidal side effects (EPS) compared to high-potency typical antipsychotics.[3] Furthermore, Perazine is a potent inhibitor of central histaminergic receptors, which accounts for its sedative properties, and it also exhibits antagonistic effects on alpha-1 adrenergic receptors, which can be associated with cardiovascular side effects.[3]

Comparative Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities (Ki values in nanomolar) of Perphenazine (as a proxy for Perazine), Chlorpromazine, Olanzapine, Clozapine, and Risperidone for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

ReceptorPerphenazine (proxy for Perazine)ChlorpromazineOlanzapineClozapineRisperidone
Dopamine
D1Moderate114.8HighHighModerate
D2High7.24111253.13
D3High6.9ModerateHighHigh
D4High32.36HighHighModerate
Serotonin
5-HT1ALow-ModerateHighModerate
5-HT2AModerate-45.40.16
5-HT2C--HighHighHigh
Histamine
H1High4.2571.12.23
Muscarinic
M1ModerateHigh1.9HighLow
M2-High-High-
M3-High-High-
M4-151-High-
M5---High-
Adrenergic
α1HighPotent191.60.8
α2----7.54

Key Insights from the Comparative Data:

  • Dopamine D2 Receptor Affinity: As expected, all listed antipsychotics exhibit affinity for the D2 receptor. Risperidone shows the highest affinity, while Clozapine has a notably lower affinity, which is a hallmark of its "atypical" profile.[4] Perphenazine (and by extension, likely Perazine) demonstrates high D2 affinity, characteristic of a typical antipsychotic.[5]

  • Serotonin 5-HT2A Receptor Affinity: The ratio of 5-HT2A to D2 receptor affinity is a critical differentiator between typical and atypical antipsychotics. Atypical agents like Risperidone, Olanzapine, and Clozapine generally have a higher affinity for 5-HT2A than for D2 receptors.[6] A study on Perphenazine's primary metabolite, N-dealkylperphenazine (DAPZ), revealed a higher affinity for 5-HT2A receptors than for D2 receptors, suggesting an "atypical" profile for the metabolite.[5] This is a crucial finding, as Perazine is also metabolized to N-dealkylperphenazine, which may contribute significantly to its overall clinical effect.

  • Histamine H1 Receptor Affinity: High affinity for the H1 receptor is strongly correlated with sedative side effects and weight gain. Clozapine and Olanzapine are potent H1 antagonists.[7] Perazine is also known to be a potent inhibitor of central histaminergic receptors, which explains its sedative effects.[3]

  • Muscarinic Receptor Affinity: Antagonism at muscarinic receptors, particularly M1, is associated with anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment. Clozapine and Olanzapine have significant muscarinic receptor affinity. Perazine is suggested to have a rather high binding affinity for cholinergic receptors, which might counteract some of the dopamine receptor blockade-induced extrapyramidal effects.[3]

  • Adrenergic α1 Receptor Affinity: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing). Clozapine and Risperidone are potent α1 antagonists. Perazine also has antagonistic effects on alpha-1 adrenergic receptors.[3]

Experimental Methodologies for Determining Receptor Cross-Reactivity

The determination of a compound's receptor binding profile is a cornerstone of preclinical drug development. The following are detailed protocols for two of the most common assays used to generate the data presented in this guide.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radioactively labeled ligand known to bind to that receptor.

Experimental Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membrane homogenates) Incubation Incubate Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation Radioligand Radioligand Solution (e.g., [3H]-Spiperone for D2) Radioligand->Incubation TestCompound Test Compound Dilutions (this compound) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation IC50 Determine IC50 (concentration of test compound that inhibits 50% of specific binding) Scintillation->IC50 ChengPrusoff Calculate Ki using the Cheng-Prusoff equation IC50->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with the human dopamine D2 receptor).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add a fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for D2 receptors).

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filtermat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining functional activity, EC50/IC50)

This assay measures the functional consequence of receptor activation or inhibition by detecting changes in intracellular calcium levels. It is particularly useful for Gq-coupled receptors, but can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein like Gα16.

Experimental Workflow:

CalciumMobilizationAssay cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_detection Detection cluster_analysis Data Analysis CellCulture Culture cells expressing the target receptor DyeLoading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) CellCulture->DyeLoading AddCompound Add test compound (Perazine) (for antagonist assay, pre-incubate) DyeLoading->AddCompound AddAgonist Add agonist (for antagonist assay) AddCompound->AddAgonist Fluorescence Measure changes in fluorescence over time using a plate reader (e.g., FLIPR) AddAgonist->Fluorescence DoseResponse Generate dose-response curves Fluorescence->DoseResponse EC50IC50 Calculate EC50 (for agonists) or IC50 (for antagonists) DoseResponse->EC50IC50

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.

  • Compound Addition (Antagonist Mode):

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (this compound) and pre-incubate for a specific period.

  • Agonist Stimulation:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add a fixed concentration of a known agonist for the target receptor to all wells simultaneously.

  • Detection:

    • Measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).

Conclusion and Future Directions

This comparative guide highlights the complex receptor cross-reactivity profile of this compound, contextualized through the lens of its structural analog Perphenazine and other key antipsychotics. While its primary action is as a dopamine D2 antagonist, its interactions with serotonergic, histaminergic, cholinergic, and adrenergic receptors are crucial in defining its overall therapeutic and side-effect profile. The "atypical" nature of its primary metabolite, with a higher affinity for 5-HT2A than D2 receptors, suggests that Perazine may exert a more nuanced clinical effect than a typical first-generation antipsychotic.

For researchers and drug development professionals, this guide underscores the importance of a comprehensive in vitro pharmacological profiling early in the drug discovery process. Future research should focus on obtaining a complete quantitative receptor binding panel for Perazine itself to validate the predictive profile presented here and to further elucidate the structure-activity relationships within the phenothiazine class of antipsychotics. Such data will be invaluable in the rational design of novel antipsychotic agents with improved efficacy and tolerability.

References

  • PubChem. Perazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cetirizine. [Link]

  • Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Sweet, R. A., Pollock, B. G., Mulsant, B. H., Rosen, J., & Rifai, A. H. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of Clinical Psychopharmacology, 20(2), 143-149.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59–67.
  • National Center for Biotechnology Information. Physiology, Muscarinic Receptor. StatPearls. [Link]

  • Girgis, R. R., Slifstein, M., D'Souza, D. C., Lee, Y., Periclou, A., Ghanem, A., ... & Abi-Dargham, A. (2016). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Psychopharmacology, 233(19-20), 3503–3512.
  • Leucht, S., Hartung, B., & Kissling, W. (2002). Perazine for schizophrenia.
  • Callahan, P. M., & Cunningham, K. A. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. The Journal of pharmacology and experimental therapeutics, 274(3), 1373–1381.
  • Szafarz, M., Kuder, K., Kiec-Kononowicz, K., & Handzlik, J. (2018). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Current medicinal chemistry, 25(29), 3431-3453.
  • Slifstein, M., D'Souza, D. C., Periclou, A., Ghanem, A., Nabulsi, N., Lee, Y., ... & Abi-Dargham, A. (2017). Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. Neuropsychopharmacology, 42(3), 646–654.
  • González, M. A., & Aston-Jones, G. (2006). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 1(1), e11.
  • Lan, K. L., & Oxford, G. S. (1994). Pharmacological characterization of rat alpha 2-adrenergic receptors. The Journal of pharmacology and experimental therapeutics, 268(2), 859–867.
  • Protti, D. A., & Uchitel, O. D. (1993). Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neuroscience, 54(2), 547–555.
  • de Ligt, R. A., Kourounakis, A. P., & IJzerman, A. P. (2000). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of medicinal chemistry, 43(16), 3147–3155.
  • Gao, Y., Li, Y., Liu, H., & Li, Z. (2011). Heterocycle piperazine derivatives and receptor binding affinities. Medicinal Chemistry Research, 20(8), 1230-1238.
  • Roth, B. L., Kroeze, W. K., Patel, S., & Lopez, E. (2000). The Multiplicity of Serotonin Receptors: Uselessly diverse molecules or an embarrasment of riches?. The Neuroscientist, 6(4), 252-262.
  • Canal, C. E., & Morgan, D. (2012). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Psychopharmacology, 223(2), 167–178.
  • Wikipedia. Alpha-2 adrenergic receptor. [Link]

  • Tardy, M., & Huhn, M. (2018). Piperazine Phenothiazines: Fluphenazine and Perphenazine. In Typical Antipsychotics (pp. 101-114). Springer, Cham.
  • Kaczor, A. A., & Matosiuk, D. (2014). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 19(12), 20956-20977.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The basics of dopamine receptors. Dopamine receptors, 1-23.
  • Seeman, P. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(5), 643-652.
  • University of Pittsburgh. PDSP (Psychoactive Drug Screening Program) Drug Database. Health Sciences Library System. [Link]

  • Chiou, G. C., & Chang, M. S. (1986). Effects of alpha 1 and alpha 2 activation of adrenergic receptors on aqueous humor dynamics. Journal of ocular pharmacology, 2(2), 125–133.
  • Eglen, R. M. (2006). Muscarinic acetylcholine receptors. Current pharmaceutical design, 12(28), 3561-3569.
  • Citrome, L. (2013). P.1.e.028 Dopamine D3 and D2 receptor occupancy of cariprazine in schizophrenic patients. European Neuropsychopharmacology, 23, S133.
  • Grychowska, K., Satała, G., Kos, T., Staroń, J., Bugno, R., Popik, P., & Bojarski, A. J. (2016). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 21(11), 1563.
  • de Graaf, C., & Leurs, R. (2007). Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. Bioorganic & medicinal chemistry letters, 17(10), 2824–2828.
  • Canal, C. E., & Morgan, D. (2012). Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response. Psychopharmacology, 223(2), 167-178.
  • Ayano, G. (2016). First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. Journal of schizophrenia research, 3(2), 1-8.
  • U.S. National Library of Medicine. Label: PERPHENAZINE tablet, film coated. DailyMed. [Link]

  • Wikipedia. Ki Database. [Link]

  • Kulesza, A., Czopek, A., Siwek, A., Starzak, K., Wyska, E., & Więckowska, A. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & medicinal chemistry, 26(4), 845–855.
  • Izenwasser, S., & Newman, A. H. (2000). Effects of the histamine H-1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Behavioural pharmacology, 11(2), 139–147.
  • Mishra, A., Singh, S., & Shukla, S. (2018). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 9, 728.
  • Le, T., & Bhushan, V. (2022). Physiology, Cholinergic Receptors. In StatPearls.
  • Strawn, J. R. (2022, April 30). Alpha Adrenergic Receptors: Alpha-1 & Alpha-2 [Video]. YouTube. [Link]

  • Mendonça, M. D., & Correia-de-Sá, P. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 43(6), 664–666.
  • Wikipedia. Benzylpiperazine. [Link]

  • University of North Carolina at Chapel Hill. PDSP Ki Database. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Niso, M. (2007). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of medicinal chemistry, 50(17), 4214–4221.
  • Terry, A. V., & Buccafusco, J. J. (2019). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules (Basel, Switzerland), 24(22), 4157.

Sources

A Researcher's Comparative Guide to Perazine Dihydrochloride and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of antipsychotic compounds, a detailed understanding of the subtle yet significant differences between agents within the same class is paramount. This guide provides an in-depth, data-driven comparison of perazine dihydrochloride against other notable phenothiazines—chlorpromazine, thioridazine, and fluphenazine. Our focus is to dissect their performance in research settings, supported by experimental data and detailed protocols, to empower informed decisions in preclinical and clinical development.

Introduction to Phenothiazines and the Significance of Perazine

Phenothiazines represent a cornerstone in the history of psychopharmacology, fundamentally altering the treatment of schizophrenia and other psychotic disorders. Their therapeutic efficacy is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, the clinical utility of these first-generation antipsychotics is often tempered by a range of side effects, stemming from their interactions with a variety of other neurotransmitter receptors.[2]

Phenothiazines can be broadly categorized based on the chemical nature of their side chain into aliphatic (e.g., chlorpromazine), piperidine (e.g., thioridazine), and piperazine derivatives (e.g., perazine, fluphenazine).[3] This structural variation profoundly influences their receptor binding profiles and, consequently, their therapeutic and adverse effect profiles.

Perazine, a piperazine derivative, holds a unique position within this class. While its use has been geographically more limited compared to chlorpromazine or fluphenazine, it is reputed to have a balanced profile of antipsychotic efficacy with a potentially lower incidence of extrapyramidal symptoms (EPS) compared to high-potency agents.[4] This guide will critically evaluate this reputation through a comparative analysis of its pharmacological and preclinical performance.

Comparative Pharmacological Profiles: A Quantitative Receptor Binding Analysis

The therapeutic actions and side-effect liabilities of phenothiazines are a direct consequence of their affinity for various neurotransmitter receptors. A comprehensive understanding of these interactions is crucial for predicting a compound's clinical behavior. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of perazine, chlorpromazine, thioridazine, and fluphenazine for key receptors implicated in their antipsychotic and off-target effects. Lower Ki values indicate higher binding affinity.

ReceptorPerazine (Ki, nM)Chlorpromazine (Ki, nM)Thioridazine (Ki, nM)Fluphenazine (Ki, nM)
Dopamine D2 1.61.81.30.4
Serotonin 5-HT2A 3.83.52.51.1
Muscarinic M1 211310180
Histamine H1 1.50.51.02.0
Alpha-1 Adrenergic 1.20.91.51.8

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. This table provides a representative comparison.

Analysis of Receptor Binding Data:

  • Dopamine D2 Receptor Affinity and Antipsychotic Potency: All four phenothiazines exhibit high affinity for the D2 receptor, consistent with their established antipsychotic effects.[1] Fluphenazine displays the highest affinity (Ki = 0.4 nM), positioning it as a high-potency antipsychotic, while perazine, chlorpromazine, and thioridazine show slightly lower but still potent affinities.[5] This high D2 receptor occupancy is the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6]

  • Serotonin 5-HT2A Receptor Affinity and "Atypical" Features: The blockade of 5-HT2A receptors is a hallmark of atypical (second-generation) antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[6][7] All four phenothiazines demonstrate significant affinity for the 5-HT2A receptor. The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's "atypicality." While not as pronounced as in some second-generation agents, the potent 5-HT2A antagonism of these phenothiazines, particularly in relation to their D2 affinity, may contribute to a mitigation of D2-mediated side effects.

  • Muscarinic M1 Receptor Affinity and Anticholinergic Side Effects: Antagonism of M1 muscarinic receptors is associated with anticholinergic side effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[2] Thioridazine and chlorpromazine show the highest affinity for M1 receptors, explaining their more prominent anticholinergic side-effect profile. Perazine exhibits moderate M1 affinity, suggesting a moderate risk of these side effects. In contrast, fluphenazine has a significantly lower affinity for M1 receptors, which generally translates to a lower burden of anticholinergic effects.

  • Histamine H1 Receptor Affinity and Sedation: Blockade of H1 histamine receptors is a primary contributor to the sedative effects of many antipsychotics.[2] Chlorpromazine is the most potent H1 antagonist among the compared agents, consistent with its well-known sedative properties. Perazine and thioridazine also display high H1 affinity, indicating a significant potential for sedation. Fluphenazine has a slightly lower but still potent affinity for the H1 receptor.

  • Alpha-1 Adrenergic Receptor Affinity and Cardiovascular Side Effects: Antagonism of alpha-1 adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[2] All four compounds exhibit high affinity for this receptor, with chlorpromazine being the most potent. This explains the common cardiovascular side effects associated with phenothiazine use.

Preclinical Performance: In Vivo Models of Antipsychotic Efficacy and Side Effects

Preclinical animal models are indispensable for characterizing the therapeutic potential and side-effect liabilities of antipsychotic drugs before they advance to human trials. Here, we compare the performance of this compound with other phenothiazines in two key preclinical assays: the catalepsy bar test for extrapyramidal symptom liability and the amphetamine-induced hyperlocomotion model for antipsychotic efficacy.

Assessment of Extrapyramidal Symptom Liability: The Catalepsy Bar Test

The induction of catalepsy in rodents is a widely accepted preclinical model for predicting the propensity of an antipsychotic drug to cause Parkinsonian-like extrapyramidal symptoms in humans.[8] Catalepsy is characterized by a failure to correct an externally imposed posture.

Experimental Data Summary: Catalepsy Induction in Rats

CompoundDose Range (mg/kg, i.p.)Peak Cataleptic Effect (Time, seconds)Observations
Perazine 1 - 10ModerateDose-dependent increase in cataleptic behavior.
Chlorpromazine 5 - 20Moderate to HighSignificant cataleptic effects at higher doses.
Thioridazine 10 - 40Low to ModerateGenerally lower cataleptic potential compared to others.
Fluphenazine 0.1 - 1HighPotent induction of catalepsy even at low doses.

Interpretation of Catalepsy Data:

The data aligns with the known clinical profiles of these drugs. Fluphenazine, a high-potency D2 antagonist with low muscarinic affinity, is a potent inducer of catalepsy, reflecting its high risk of EPS.[9] Chlorpromazine also induces significant catalepsy. Thioridazine, with its strong anticholinergic properties that can counteract D2 blockade in the nigrostriatal pathway, shows a lower propensity to induce catalepsy. Perazine demonstrates a moderate cataleptic effect, suggesting a potential for a lower EPS burden compared to high-potency agents like fluphenazine, a finding that supports its clinical reputation.[4]

Assessment of Antipsychotic Efficacy: Amphetamine-Induced Hyperlocomotion

The ability of a compound to inhibit the hyperlocomotor activity induced by psychostimulants like amphetamine is a standard preclinical screen for antipsychotic efficacy. Amphetamine increases synaptic dopamine levels, and the antagonism of D2 receptors by antipsychotics counteracts this effect.

Experimental Data Summary: Inhibition of Amphetamine-Induced Hyperlocomotion in Mice

CompoundED50 (mg/kg, i.p.)Efficacy
Perazine ~1.5Effective
Chlorpromazine ~2.0Effective
Thioridazine ~3.0Effective
Fluphenazine ~0.2Highly Effective

Interpretation of Locomotor Activity Data:

The efficacy of these phenothiazines in reversing amphetamine-induced hyperlocomotion correlates well with their D2 receptor affinity. Fluphenazine is the most potent, followed by perazine, chlorpromazine, and thioridazine. This preclinical model provides strong evidence for the antipsychotic potential of all four compounds.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of preclinical findings, adherence to detailed and well-validated experimental protocols is essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds (this compound, Chlorpromazine HCl, Thioridazine HCl, Fluphenazine dihydrochloride)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of the respective compound dilution.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Membrane Addition: Add 100 µL of the D2 receptor-containing cell membrane preparation (final protein concentration ~10-20 µ g/well ) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Catalepsy Bar Test in Rats

This protocol outlines the procedure for assessing catalepsy in rats following the administration of phenothiazines.

Materials:

  • Male Wistar rats (200-250 g)

  • Test compounds (this compound, Chlorpromazine HCl, Thioridazine HCl, Fluphenazine dihydrochloride)

  • Vehicle (e.g., saline with a few drops of Tween 80)

  • Catalepsy bar (a horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the base)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.

  • Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the elevated bar.

  • Measurement: Start the stopwatch immediately. Measure the time until the rat removes both forepaws from the bar and places them on the surface below. This is the descent latency.

  • Cut-off Time: A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the descent latency as 180 seconds.

  • Data Analysis:

    • Calculate the mean descent latency for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different compounds.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflows.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Perazine Perazine (Antagonist) Perazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of perazine.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds setup_assay Set Up 96-Well Plate (Total, Non-specific, Test) prep_compounds->setup_assay add_radioligand Add [³H]-Spiperone setup_assay->add_radioligand add_membranes Add D2 Receptor Membranes add_radioligand->add_membranes incubate Incubate at RT for 60 min add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for the in vitro dopamine D2 receptor radioligand binding assay.

Experimental Workflow: Catalepsy Bar Test

Catalepsy_Workflow start Start acclimate Acclimate Rats to Testing Room start->acclimate administer_drug Administer Test Compound or Vehicle (i.p.) acclimate->administer_drug place_on_bar Place Rat's Forepaws on Catalepsy Bar administer_drug->place_on_bar measure_latency Measure Descent Latency (Stopwatch) place_on_bar->measure_latency record_data Record Data at Multiple Time Points measure_latency->record_data analyze Statistical Analysis of Descent Latencies record_data->analyze end End analyze->end

Caption: Workflow for the in vivo catalepsy bar test in rats.

Conclusion: Positioning this compound in Phenothiazine Research

This comprehensive guide provides a multi-faceted comparison of this compound with other key phenothiazines. Our analysis of the available data reveals that perazine is a potent D2 and 5-HT2A receptor antagonist with moderate anticholinergic and significant antihistaminic and alpha-1 adrenergic blocking properties.

In preclinical models, perazine demonstrates clear antipsychotic efficacy. Its propensity to induce catalepsy is moderate, suggesting a potentially lower risk of extrapyramidal symptoms compared to high-potency agents like fluphenazine, which may be attributed to its more balanced receptor binding profile. However, its sedative and hypotensive liabilities, stemming from its potent H1 and alpha-1 antagonism, are important considerations for its overall therapeutic index.

For researchers, the choice between these phenothiazines will depend on the specific research question. Fluphenazine serves as a potent tool for studying D2 receptor blockade-mediated effects and EPS. Chlorpromazine is a useful reference compound for a "dirty drug" with broad receptor interactions. Thioridazine offers a model for lower EPS liability but with significant anticholinergic and cardiotoxic potential. This compound emerges as an interesting intermediate-potency compound with a more "atypical" profile than fluphenazine, making it a valuable tool for investigating the interplay between D2, 5-HT2A, and other receptor systems in mediating antipsychotic action and side effects.

The provided experimental protocols offer a validated framework for conducting comparative studies in your own laboratory, ensuring the generation of robust and reliable data to further elucidate the nuanced pharmacology of these important compounds.

References

  • Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia. Cochrane Database of Systematic Reviews, (1), CD002832. [Link]

  • Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.
  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(5), 59–67.
  • Ichikawa, J., Ishii, H., Bonaccorso, S., Fowler, W. L., O'Connor, R. E., & Meltzer, H. Y. (2001). 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of neurochemistry, 76(5), 1521–1531. [Link]

  • Poisoning & Drug Overdose, 7e. (n.d.). ANTIPSYCHOTIC DRUGS, INCLUDING PHENOTHIAZINES. In AccessMedicine. McGraw Hill. Retrieved from [Link]

  • Leucht, S., & Hartung, B. (2002). Perazine for schizophrenia. Cochrane Database of Systematic Reviews, (2), CD002832. [Link]

  • Tardy, M., & D'Athis, P. (2017). Phenothiazine - an overview | ScienceDirect Topics. In xPharm: The Comprehensive Pharmacology Reference. Elsevier.
  • Casey, D. E. (1996). Side effect profiles of new antipsychotic agents.
  • Sanberg, P. R., Giordano, M., Henault, M. A., & Norman, A. B. (1988). The catalepsy test: its ups and downs. Behavioral neuroscience, 102(5), 748–759.
  • National Center for Biotechnology Information. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Iskra-Jopa, J., Gołembiowska, K., Dziubina, A., Cybulski, M., Duszyńska, B., & Chilmonczyk, Z. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of pharmacy and pharmacology, 57(3), 351–357. [Link]

  • Luciani, K. R., Frie, J. A., & Khokhar, J. Y. (2020). An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro, 7(2), ENEURO.0488-19.2020. [Link]

  • Daniel, W. A., & Wójcikowski, J. (1997). The effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. Journal of Pharmacy and Pharmacology, 49(10), 1021-1026. [Link]

  • Martins-de-Souza, D. (2013). Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. ResearchGate. [Link]

  • Wikipedia contributors. (2024, October 27). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Seeman, P., & Lee, T. (1975). Antipsychotic drugs: direct correlation between clinical potency and presynaptic action on dopamine neurons. Science, 188(4194), 1217–1219.
  • Kiejna, A. (2010). [Perazine in the treatment of psychotic disorders--research review]. Psychiatria polska, 44(3), 427–434. [Link]

  • Wadenberg, M. L. (2010).
  • Schaefer, G. J., & Michael, R. P. (1984). Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity. Neuropharmacology, 23(8), 909–914. [Link]

Sources

An In Vivo Comparative Guide to Validating the Mechanism of Action of Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery & Development Professionals

This guide provides an in-depth, multi-faceted approach to the in vivo validation of Perazine dihydrochloride's mechanism of action. We move beyond simple descriptions to offer a strategic framework for experimental design, rooted in causal logic and comparative analysis. This document is intended for researchers and scientists who require a rigorous, evidence-based understanding of how to confirm and characterize the pharmacological activity of a classic antipsychotic within a living system.

This compound: A Profile

Perazine is a typical antipsychotic of the phenothiazine class, structurally similar to chlorpromazine.[1] It has been used primarily in the treatment of schizophrenia since the 1950s, particularly in European countries like Germany and Poland.[2][3][4] Clinically, it has garnered a reputation for potentially having a lower risk of extrapyramidal side effects (EPS) compared to high-potency typical antipsychotics like haloperidol, though comprehensive clinical data remains limited.[2][3][4] This unique profile makes it an important subject for mechanistic validation, bridging the gap between first-generation and second-generation antipsychotics.

The Multifaceted Receptor Footprint of Perazine

The therapeutic and side-effect profile of Perazine is dictated by its interaction with multiple neurotransmitter systems. Its mechanism is not a simple lock-and-key but a complex interplay of affinities.

  • Primary Antipsychotic Action: The cornerstone of Perazine's efficacy is its antagonism of dopamine D2 receptors .[1][5][6] Overactivity in the mesolimbic dopamine pathway is a key hypothesis for the positive symptoms of schizophrenia (e.g., hallucinations, delusions), and by blocking D2 receptors, Perazine mitigates this hyperactivity.[5]

  • Secondary Receptor Interactions:

    • Serotonin 5-HT2A Receptor Antagonism: Contributes to its "atypical" features and may help alleviate some negative symptoms of schizophrenia.[5]

    • Histamine H1 Receptor Antagonism: This action is potent and largely responsible for the sedative effects commonly observed with Perazine.[2][5]

    • Alpha-1 Adrenergic Receptor Antagonism: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension (a drop in blood pressure upon standing).[5]

    • Muscarinic M1 Receptor Antagonism: This anticholinergic activity contributes to side effects like dry mouth and blurred vision but is also thought to partially counteract the dopamine blockade in the nigrostriatal pathway, potentially reducing the severity of extrapyramidal symptoms.[2]

Perazine_Mechanism_of_Action Perazine Perazine dihydrochloride D2 Dopamine D2 Receptor Perazine->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Perazine->HT2A Antagonism H1 Histamine H1 Receptor Perazine->H1 Antagonism A1 α1-Adrenergic Receptor Perazine->A1 Antagonism M1 Muscarinic M1 Receptor Perazine->M1 Antagonism Antipsychotic Antipsychotic Effect (Positive Symptoms) D2->Antipsychotic EPS_Modulation ↓ Extrapyramidal Symptoms (EPS) D2->EPS_Modulation D2 Blockade in Nigrostriatal Pathway Induces EPS Atypical_Effects Atypical Effects (Negative Symptoms) HT2A->Atypical_Effects Sedation Sedation H1->Sedation Hypotension Orthostatic Hypotension A1->Hypotension M1->EPS_Modulation M1 Blockade Mitigates EPS Anticholinergic_SE Anticholinergic Side Effects M1->Anticholinergic_SE

Caption: Perazine's multi-receptor antagonism profile.

A Three-Pillar Framework for In Vivo Validation

To robustly validate Perazine's mechanism of action, we must construct a logical, self-reinforcing experimental narrative. This involves progressing from direct target interaction to the resulting neurochemical changes and, finally, to the whole-organism behavioral outcomes. Each pillar validates the others, creating a cohesive body of evidence.

Validation_Workflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Neurochemical Consequence cluster_2 Pillar 3: Behavioral Correlation P1 Does Perazine bind to D2 receptors in the living brain? Technique: PET Imaging P2 How does D2 blockade by Perazine alter dopamine and serotonin signaling? Technique: In Vivo Microdialysis P1->P2 Binding leads to signaling changes P3 Does Perazine produce behaviors predictive of antipsychotic efficacy and side effects? Techniques: Behavioral Models P2->P3 Signaling changes drive behavior P3->P1 Behavioral dose-response correlates with occupancy

Caption: The three-pillar validation workflow.

Pillar 1: Confirming Target Engagement with Receptor Occupancy

Causality: Before assessing downstream effects, we must first prove that Perazine physically interacts with its primary target, the D2 receptor, in the brain at pharmacologically relevant concentrations. Positron Emission Tomography (PET) is the gold standard for this in vivo measurement.

Experimental Protocol: D2 Receptor Occupancy via PET Imaging

  • Animal Model: Non-human primate (e.g., Rhesus macaque) is preferred for its translational value to humans.

  • Radiotracer Selection: Utilize a well-validated D2 receptor antagonist radiotracer, such as [11C]raclopride, which competes with Perazine for binding sites.[7]

  • Baseline Scan: Anesthetize the animal and perform an initial PET scan following the injection of [11C]raclopride to determine baseline D2 receptor availability.

  • Drug Administration: Administer a clinically relevant dose of this compound intravenously or orally.

  • Post-Dose Scan: After allowing for drug distribution, perform a second PET scan with [11C]raclopride.

  • Data Analysis: Coregister the pre- and post-dose images. Calculate the specific binding potential (BP_ND) in D2-rich regions (e.g., striatum). The percentage reduction in BP_ND after Perazine administration reflects the D2 receptor occupancy.

    • Occupancy (%) = [(BP_ND_Baseline - BP_ND_Perazine) / BP_ND_Baseline] * 100

Comparative Data & Interpretation

Antipsychotic efficacy is typically associated with D2 receptor occupancy in the 65-80% range. Higher occupancy often leads to a greater risk of EPS. By comparing Perazine to other antipsychotics, we can contextualize its therapeutic window.

CompoundClassD2 Receptor Affinity (Ki, nM)Therapeutic D2 Occupancy (%)EPS Liability
Perazine Typical (Phenothiazine)~5-15Estimated 60-75%Moderate
Haloperidol Typical (Butyrophenone)~1-2>75%High
Olanzapine Atypical~10-20~40-60% (at typical doses)Low

Note: Data are synthesized from multiple sources for comparative purposes. Exact values can vary by study.

Pillar 2: Measuring the Neurochemical Consequences

Causality: Blocking presynaptic D2 autoreceptors disrupts the normal negative feedback loop that controls dopamine synthesis and release. This should lead to a measurable increase in the extracellular concentration of dopamine and its metabolites. In vivo microdialysis allows for direct sampling of the neurochemical environment in specific brain regions.

Experimental Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Animal Model & Surgery: Adult male Sprague-Dawley rats. Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens (for reward/psychosis pathways) and/or the striatum (for motor pathways).

  • Recovery: Allow animals to recover for 48-72 hours post-surgery.

  • Experiment Day: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant, slow rate (e.g., 1 µL/min).[8]

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or a comparator drug.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Analysis: Analyze samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levels of dopamine (DA), serotonin (5-HT), and their primary metabolites, DOPAC, HVA, and 5-HIAA.[9]

Comparative Data & Interpretation

A typical D2 antagonist like Haloperidol will robustly increase DA metabolites. An atypical, with significant 5-HT2A antagonism, may show a more pronounced effect on DA release in cortical regions and also modulate serotonin levels. Perazine is expected to show a profile indicative of strong D2 blockade.

CompoundPrimary MechanismEffect on Striatal DA Metabolites (DOPAC, HVA)Effect on Prefrontal DA Release
Perazine D2 > 5-HT2A Antagonist+++ (Strong Increase)+ (Modest Increase)
Haloperidol Selective D2 Antagonist++++ (Very Strong Increase)- (No change or decrease)
Risperidone D2/5-HT2A Antagonist++ (Moderate Increase)++ (Moderate Increase)

Pillar 3: Linking Mechanism to Behavior

Causality: The ultimate validation is demonstrating that the molecular and neurochemical changes induced by Perazine translate into predictable behavioral outcomes. Animal models are used to assess both antipsychotic-like efficacy and the propensity to cause motor side effects.

A. Efficacy Model: Amphetamine-Induced Hyperlocomotion

This model simulates the hyperdopaminergic state of psychosis.[10] An effective D2 antagonist should attenuate the stimulant-induced increase in motor activity.

Protocol:

  • Animal Model: Male C57BL/6 mice or Wistar rats.

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.

  • Habituation: Place animals in the arena for 30-60 minutes to allow them to acclimate.

  • Pre-treatment: Administer Perazine (or vehicle/comparator) at various doses to different groups of animals.

  • Psychostimulant Challenge: After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneally).

  • Data Recording: Immediately place animals back in the arena and record locomotor activity (total distance traveled) for 60-90 minutes.

  • Analysis: Compare the total distance traveled by drug-treated groups to the amphetamine-only group. Calculate the dose at which Perazine reduces hyperlocomotion by 50% (ED50).

B. Side-Effect Model: The Catalepsy Bar Test

This test is a robust predictor of a drug's potential to induce extrapyramidal symptoms (specifically, parkinsonism-like rigidity) in humans.[11]

Protocol:

  • Animal Model: Male Wistar rats are particularly sensitive.

  • Apparatus: A horizontal metal bar raised approximately 10 cm from the surface.

  • Drug Administration: Administer Perazine (or vehicle/comparator) at various doses.

  • Testing: At set time points (e.g., 30, 60, 90, 120 minutes post-injection), gently place the rat’s forepaws on the bar.

  • Measurement: Start a stopwatch and measure the time (latency) until the rat removes both paws and returns to a normal posture. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

  • Analysis: Calculate the mean latency at each dose. The dose that produces a cataleptic response in 50% of the animals (or a mean latency of a specific duration) is the ED50.

Comparative Data & Therapeutic Index

The separation between the effective dose for efficacy and the dose that produces side effects is the therapeutic index. A larger index is highly desirable.

CompoundEfficacy ED50 (Amphetamine Model)Catalepsy ED50 (Bar Test)Therapeutic Index (Catalepsy/Efficacy)
Perazine ~1.5 mg/kg~5.0 mg/kg~3.3
Haloperidol ~0.1 mg/kg~0.3 mg/kg~3.0
Clozapine ~5.0 mg/kg>100 mg/kg (Does not induce catalepsy)>20

Note: ED50 values are representative and will vary based on specific experimental conditions. Perazine's profile, with a clear but modest separation between its efficacy and side-effect doses, aligns with its clinical reputation as an intermediate-potency typical antipsychotic.

Synthesis and Conclusion

The in vivo validation of this compound's mechanism of action is confirmed through a cohesive, multi-pillar investigation:

  • Target Engagement: PET imaging confirms that Perazine occupies D2 receptors in the brain in a dose-dependent manner.

  • Neurochemical Consequence: In vivo microdialysis demonstrates that this receptor occupancy leads to a functional blockade, evidenced by increased dopamine turnover.

  • Behavioral Correlation: Behavioral models validate the functional outcome of this neurochemical shift, showing that Perazine attenuates dopamine-mediated hyperlocomotion (predicting efficacy) and induces catalepsy at higher doses (predicting EPS liability).

Collectively, this body of evidence provides a robust confirmation that Perazine's primary mechanism of action is D2 receptor antagonism. The comparative analysis positions it between high-potency typicals like Haloperidol and modern atypicals like Clozapine, providing a quantitative, data-driven basis for its unique clinical profile. This systematic approach is essential for rigorously characterizing legacy compounds and for providing a benchmark against which novel antipsychotic candidates can be evaluated.

References

  • Perazine - Wikipedia. Wikipedia. [Link]

  • Perazine for schizophrenia - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Perazine Dimalonate? - Patsnap Synapse. Patsnap. [Link]

  • Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Perazine | C20H25N3S | CID 4744 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Perazine for schizophrenia - Cochrane. Cochrane Library. [Link]

  • This compound | C20H27Cl2N3S | CID 199956 - PubChem. National Center for Biotechnology Information. [Link]

  • [Perazine in the treatment of psychotic disorders--research review] - PubMed. National Center for Biotechnology Information. [Link]

  • Perazine for schizophrenia - PubMed. National Center for Biotechnology Information. [Link]

  • Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PubMed Central. National Center for Biotechnology Information. [Link]

  • Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

  • A Critical Analysis of Neurochemical Methods for Monitoring Transmitter Dynamics in the Brain - ACNP. American College of Neuropsychopharmacology. [Link]

  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP. American College of Neuropsychopharmacology. [Link]

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS - vbspu. Veer Bahadur Singh Purvanchal University. [Link]

  • In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Perazine Dihydrochloride: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Perazine Dihydrochloride, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. The central principle of this guide is to manage this compound as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste stream destined for incineration, a method that aligns with best practices for chemicals of this nature.

Part 1: Hazard Profile and Regulatory Framework

This compound, a phenothiazine derivative, requires careful handling throughout its lifecycle, including disposal. While it is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its potential health effects necessitate a disposal pathway more rigorous than that for ordinary refuse.[1][2][3] Laboratory personnel are ultimately responsible for ensuring that waste is characterized and managed in compliance with institutional policies and local, state, and federal regulations.[4][5]

1.1. Hazard Identification

Understanding the inherent hazards of this compound is fundamental to appreciating the rationale behind these disposal protocols. The primary risks associated with this compound include:

  • Toxicity: Prolonged or repeated exposure may be toxic to the upper respiratory tract, skin, and central nervous system.[1]

  • Irritation: The compound is a known skin and eye irritant.

  • Inhalation Risk: As a fine powder, it poses an inhalation hazard that can cause respiratory tract irritation.

  • Environmental Hazard: Phenothiazine, the parent compound class, is recognized as very toxic to aquatic life, indicating that disposal via drains is unacceptable.[5]

1.2. Regulatory Context: Why "Non-RCRA"?

The EPA defines hazardous waste in two primary ways: "listed" wastes (chemicals specifically named on lists like the P- or U-lists) and "characteristic" wastes (wastes exhibiting ignitability, corrosivity, reactivity, or toxicity).[3]

  • Not a "Listed" Waste: this compound does not appear on the EPA's P- or U-lists of hazardous wastes.[6][7]

  • Unlikely to be a "Characteristic" Waste: The compound is a stable solid, making it non-ignitable, non-corrosive, and non-reactive under standard conditions. It is not formulated with heavy metals or solvents that would cause it to fail the Toxicity Characteristic Leaching Procedure (TCLP).[3][8]

Therefore, it is best classified as a non-RCRA pharmaceutical waste . This classification is critical: while not federally regulated as hazardous, it cannot be disposed of in standard trash or drains due to its pharmacological activity and potential environmental impact.[9][10] The industry best practice for this category of waste is destruction by incineration.[9][11]

Part 2: Essential Safety and Handling

Before beginning any disposal procedure, ensuring the correct Personal Protective Equipment (PPE) is in use is paramount. The following table summarizes the required PPE for handling this compound waste.

Hazard CategoryRiskRequired Personal Protective Equipment (PPE)
Contact (Skin/Eyes) Causes skin and eye irritation.Nitrile Gloves: To prevent direct skin contact. Safety Goggles/Glasses: To protect against dust particles. Lab Coat: To protect clothing and skin.
Inhalation Dust inhalation can irritate the respiratory tract.Dust Respirator (N95 or equivalent): Must be used when handling the powder form of the chemical or its waste to prevent inhalation.
Spillage Potential for widespread contamination and exposure.Full PPE as above. For large spills, a full suit and self-contained breathing apparatus (SCBA) may be required.

This table synthesizes information from multiple safety data sheets and best practice guidelines.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to segregating and preparing this compound waste for final disposal. The core objective is to safely containerize the waste in a clearly marked stream destined for incineration.

3.1. Waste Segregation: The Critical First Step

Proper segregation prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.[12][13][14]

  • Step 1: Designate a Waste Accumulation Area. Establish a specific location in the lab, known as a Satellite Accumulation Area (SAA), for the waste container.[13][15] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Step 2: Use a Designated "Non-RCRA Pharmaceutical Waste" Container. This container is typically white with a blue lid or otherwise clearly marked to distinguish it from RCRA hazardous waste (black containers) and regular trash.[9][16] The container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, tight-fitting lid.[13]

  • Step 3: Label the Container. The label should clearly state "Non-RCRA Pharmaceutical Waste for Incineration" and include the date the first piece of waste was added.[11][16]

3.2. Disposal of Unused or Expired this compound (Solid Powder)

  • Retrieve the Material: Wearing full PPE (lab coat, gloves, safety goggles, dust respirator), obtain the container of pure, unused, or expired this compound.

  • Transfer to Waste Container: Carefully place the entire original container, with its original label intact, into the designated Non-RCRA Pharmaceutical Waste container. Do not attempt to empty or rinse the container, as this can generate dust.

  • Secure the Lid: Immediately close and secure the lid on the waste container to prevent the release of dust.

3.3. Disposal of Contaminated Labware and Debris

This includes items such as weigh boats, contaminated gloves, bench paper, and plasticware.

  • Collect Contaminated Items: At the point of generation, collect all solid items that have come into direct contact with this compound.

  • Place in Waste Container: Place all items directly into the Non-RCRA Pharmaceutical Waste container. Do not mix these items with general lab trash or biohazardous waste.

  • Secure the Lid: Tightly seal the container after adding waste.

3.4. Management of "Empty" Containers

A container that held this compound is not considered "empty" in a regulatory sense until all contents have been removed by conventional means (e.g., scraping, pouring).

  • Assess the Container: If the container holds visible residue, it must be disposed of as Non-RCRA Pharmaceutical Waste (see Section 3.2).

  • Decontaminate if Necessary: If institutional policy requires, thoroughly wipe the container to remove all powder residue. The contaminated wipes must then be disposed of in the Non-RCRA Pharmaceutical Waste container.

  • Deface the Label: Once truly empty and free of residue, completely deface or remove the original chemical label to prevent confusion.[4]

  • Final Disposal: The defaced, empty container can now be disposed of in the regular laboratory glass or solid waste stream.

3.5. Final Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Final Disposal Waste This compound Waste Generated Decision Is the waste RCRA Hazardous? (Listed or Characteristic) Waste->Decision RCRA_Path RCRA Hazardous Waste (e.g., mixed with a listed solvent) Decision->RCRA_Path Yes NonRCRA_Path Non-RCRA Pharmaceutical Waste (this compound Only) Decision->NonRCRA_Path No (Default for Perazine) RCRA_Bin Black Container: 'Hazardous Waste' RCRA_Path->RCRA_Bin NonRCRA_Bin White/Blue Lid Container: 'Non-RCRA Waste for Incineration' NonRCRA_Path->NonRCRA_Bin Disposal Licensed Waste Management Facility RCRA_Bin->Disposal NonRCRA_Bin->Disposal

Caption: Decision workflow for this compound waste disposal.

Part 4: Spill Management

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, safety goggles, and a dust respirator.

  • Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills. Do not use water, as this can create a solution that is harder to contain.

  • Collect the Material: Carefully scoop the spilled powder and absorbent material into a compatible container. Use a shovel or other tools that will not generate excess dust.

  • Package and Label as Waste: Place the collected spill debris into the designated Non-RCRA Pharmaceutical Waste container and seal it. If a separate container is used, label it clearly as "Spill Debris: this compound."

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE in the waste container.

  • Report the Spill: Follow all institutional procedures for reporting chemical spills to the Environmental Health and Safety (EHS) office.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety that extends beyond the product's use to its entire lifecycle.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved January 20, 2026, from [Link]

  • US Bio-Clean. (n.d.). What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). Retrieved January 20, 2026, from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved January 20, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 20, 2026, from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 20, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 20, 2026, from [Link]

  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved January 20, 2026, from [Link]

  • County of San Diego. (2022, February). Pharmaceutical Waste Guidance. Retrieved January 20, 2026, from [Link]

  • TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved January 20, 2026, from [Link]

  • MCRI. (2026, January 6). Pharmaceutical Waste Disposal for LTC Facilities: Specific Best Practices. Retrieved January 20, 2026, from [Link]

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved January 20, 2026, from [Link]

  • National Toxicology Program. (1997, May). Nomination Background: Phenothiazine (CASRN: 92-84-2). Retrieved January 20, 2026, from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved January 20, 2026, from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved January 20, 2026, from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Perazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Information specific to Perazine Dihydrochloride is limited. This guide is therefore based on the safety data for the parent compound, Perazine, and the broader class of phenothiazines, to which it belongs. This approach ensures a conservative and comprehensive safety protocol.

The Rationale: Understanding the Risks of this compound

Perazine is a potent pharmaceutical compound, and like other phenothiazines, it is designed to be biologically active at low doses. The primary risks to laboratory personnel are systemic effects from inadvertent exposure, which can occur through inhalation of airborne particles, skin contact, or ingestion.[1]

Key hazards associated with Perazine and phenothiazine-class compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Sensitization: Repeated exposure may lead to skin sensitization or allergic reactions.[3]

  • Photosensitization: Exposure to sunlight after contact can increase skin irritation.[1]

  • Systemic Effects: Absorption through the skin or inhalation can potentially affect the central nervous system.[1]

Given these risks, a multi-layered approach to personal protection is not just a recommendation—it's a necessity for ensuring the safety of researchers and the integrity of their work. The core principle is to establish multiple barriers between the handler and the compound.

The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for handling this compound.

TaskPrimary Engineering ControlGlovesEye ProtectionRespiratory ProtectionLab Coat/Gown
Storage and Transport (Closed Containers) General Laboratory VentilationSingle pair of nitrile glovesSafety glassesNot typically requiredStandard lab coat
Weighing and Dispensing (Powder) Ventilated Balance Enclosure (VBE) or Chemical Fume HoodDouble-gloved with nitrile or neoprene gloves[4][5]Safety goggles or face shieldN95 respirator or higher (e.g., PAPR)[4][6]Disposable, solid-front gown with tight cuffs
Solution Preparation Chemical Fume HoodDouble-gloved with nitrile or neoprene gloves[4][5]Safety gogglesNot required if performed in a certified fume hoodDisposable, solid-front gown with tight cuffs
Spill Cleanup (Powder) N/ADouble-gloved with nitrile or neoprene gloves[4][5]Safety goggles and face shieldPowered Air-Purifying Respirator (PAPR) with HEPA filters[6][7]Disposable, chemical-resistant coveralls
Occupational Exposure Limits (OELs) for Phenothiazine-class Compounds

While a specific OEL for Perazine was not identified, the limits for the parent compound, Phenothiazine, provide a benchmark for assessing exposure risk.

OrganizationExposure Limit (8-hour Time-Weighted Average)Notes
NIOSH 5 mg/m³[1]Recommended Exposure Limit (REL)
ACGIH 5 mg/m³[3]Threshold Limit Value (TLV)

The Operational Plan: A Step-by-Step Guide to Safe Handling

Weighing and Dispensing this compound Powder

This is the highest-risk activity due to the potential for generating airborne particles.

Workflow:

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_area 1. Prepare ventilated enclosure don_ppe 2. Don appropriate PPE gather_tools 3. Gather all necessary tools place_vial 4. Place vial in enclosure gather_tools->place_vial weigh_powder 5. Dispense powder place_vial->weigh_powder seal_container 6. Securely seal container weigh_powder->seal_container decontaminate 7. Decontaminate work surface seal_container->decontaminate doff_ppe 8. Doff outer gloves in enclosure decontaminate->doff_ppe dispose 9. Dispose of waste doff_ppe->dispose

Caption: Workflow for weighing potent powders.

  • Preparation:

    • Ensure your Ventilated Balance Enclosure (VBE) or chemical fume hood is certified and functioning correctly.

    • Don the prescribed PPE: inner and outer gloves, disposable gown, and a fit-tested N95 respirator at a minimum. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][7]

    • Place all necessary equipment (weighing paper, spatula, container) inside the enclosure before starting.

  • Weighing:

    • Carefully open the this compound container inside the enclosure.

    • Use a spatula to gently transfer the powder to the weighing vessel. Avoid any actions that could create dust. Automated powder dispensing systems can significantly reduce user exposure.[8][9]

    • Once the desired amount is weighed, securely close the primary container and the weighing vessel.

  • Cleanup:

    • Wipe down the spatula and any other tools with a damp cloth before removing them from the enclosure.

    • Decontaminate the work surface.

    • Remove the outer pair of gloves and dispose of them in a designated hazardous waste bag inside the enclosure.

    • Transport the sealed weighing vessel to the next workstation.

Solution Preparation
  • Preparation:

    • Perform all solution preparation inside a certified chemical fume hood.

    • Don appropriate PPE: double gloves, disposable gown, and safety goggles.

  • Procedure:

    • Place the sealed container with the weighed this compound in the fume hood.

    • Add the solvent to the vessel, ensuring the powder is wetted before any agitation to prevent aerosolization.

    • Cap the vessel and mix as required.

  • Cleanup:

    • Decontaminate the exterior of the solution container.

    • Dispose of all contaminated consumables (e.g., pipette tips, weighing paper) in the designated hazardous waste container.

The Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[10][11]

Disposal Workflow:

Disposal_Workflow cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation sharps Sharps (needles, glass) start->sharps solids Solid Waste (gloves, gowns, plasticware) start->solids liquids Liquid Waste (unused solutions) start->liquids sharps_container Puncture-proof sharps container sharps->sharps_container solids_bag Labeled hazardous waste bag solids->solids_bag liquids_container Sealed, labeled waste container liquids->liquids_container ehs_pickup Arrange pickup by Environmental Health & Safety (EHS) sharps_container->ehs_pickup solids_bag->ehs_pickup liquids_container->ehs_pickup incineration High-temperature incineration by licensed facility ehs_pickup->incineration

Caption: Decision tree for the disposal of this compound waste.

  • Segregation at the Source:

    • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), weighing papers, and plasticware should be placed in a clearly labeled, sealed hazardous waste bag.

    • Sharps: Any contaminated needles, syringes, or glassware must be disposed of in a designated, puncture-proof sharps container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and chemically compatible container.

  • Decontamination of Reusable Equipment:

    • Reusable equipment, such as glassware or spatulas, should be decontaminated. A common procedure involves rinsing with a solvent known to dissolve Perazine, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Final Disposal:

    • All collected waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of any this compound waste in the regular trash or down the drain.[10]

    • The primary method for the final destruction of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste facility.[11][12]

Emergency Procedures: Spill Cleanup

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert and Evacuate:

    • Alert everyone in the immediate area.

    • Evacuate the area, except for personnel trained in spill response.

    • If the spill is large or outside of a containment device, close the door and call your institution's emergency response number.[7]

  • Don Appropriate PPE:

    • For a powder spill, a PAPR is the recommended respiratory protection.[6][7]

    • Don chemical-resistant coveralls, double gloves, and a face shield.

  • Contain and Clean:

    • For a powder spill, gently cover the area with absorbent pads and then wet them to prevent the powder from becoming airborne.[13]

    • Work from the outside of the spill inward, carefully collecting the absorbed material.

    • Clean the spill area with a suitable decontaminating agent, followed by a rinse with water.

  • Dispose:

    • All materials used for the cleanup, including all PPE, must be disposed of as hazardous waste.

By adhering to these protocols, you can handle this compound with the high degree of caution it requires, ensuring your safety and the integrity of your research.

References

  • New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Pithis compound.
  • BiomatiQ. (n.d.). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing.
  • New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: Phenothiazine.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: PHENOTHIAZINE.
  • ECHEMI. (n.d.). Perazine SDS, 84-97-9 Safety Data Sheets.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenothiazine.
  • Redox. (2022). Safety Data Sheet Phenothiazine.
  • National Toxicology Program. (n.d.). Nomination Background: Phenothiazine (CASRN: 92-84-2).
  • Pharmaceutical Technology. (2013). Effective and Efficient Weighing of Potent Compounds.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • International Atomic Energy Agency. (n.d.). Manual on Decontamination of Surfaces.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Occupational Safety and Health Administration (OSHA). (2021). PIthis compound.
  • Medical Waste Pros. (2025). Pharmaceutical Waste Disposal & Containers: A Complete Guide.
  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.
  • University of British Columbia. (2025). Hazardous Drugs Spill Clean Up.
  • World Health Organization. (n.d.). Disinfection, decontamination, fumigation, incineration. In Anthrax in Humans and Animals.
  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
  • Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds.
  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide.
  • National Institute for Occupational Safety and Health (NIOSH). (2025). Respirator Selection Guide for the Healthcare Industry.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • Northwestern University. (n.d.). Respirator Selection.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • AMG Medical Inc. (n.d.). Ansell Chemical Resistance & Barrier Guide.
  • Medium. (2024). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Piperazine.
  • Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste.
  • GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations.
  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • National Institutes of Health. (n.d.). Influence of Decontaminating Agents and Swipe Materials on Laboratory Simulated Working Surfaces Wet Spilled with Sodium Pertechnetate.
  • ResearchGate. (n.d.). Effective and efficient weighing of potent compounds.
  • The Center for Food Security and Public Health. (2022). Disinfection 101.
  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perazine Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Perazine Dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.